Sp-8-Br-PET-cGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H15BrN5O6PS |
|---|---|
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
3-[(4aR,6R,7aR)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12?,13+,16-,31?/m1/s1 |
Clé InChI |
DBYADRPTMRXVDJ-LFFRACQPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-8-Br-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-PET-cGMPS is a potent, membrane-permeant, and metabolically stable analog of cyclic guanosine (B1672433) monophosphate (cGMP). This synthetic compound has emerged as a valuable pharmacological tool for the investigation of cGMP-mediated signaling pathways. Its unique properties, including resistance to phosphodiesterase (PDE) degradation and high lipophilicity, allow for effective modulation of intracellular cGMP targets in a controlled manner. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interactions with key cellular effectors, summarizing available quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an activator of cGMP-dependent protein kinases (PKG) and an inhibitor of cyclic nucleotide-gated (CNG) ion channels. This allows researchers to dissect the distinct roles of these two major downstream effectors of cGMP signaling.
Activation of cGMP-Dependent Protein Kinase (PKG)
This compound acts as an agonist for both isoforms of cGMP-dependent protein kinase, PKG Iα and PKG Iβ.[1][2][3] By binding to the regulatory domain of PKG, it induces a conformational change that releases the autoinhibition of the catalytic domain, leading to the phosphorylation of downstream target proteins. This activation of PKG initiates a cascade of signaling events that regulate a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Inhibition of Cyclic Nucleotide-Gated (CNG) Channels
In contrast to its agonistic effect on PKG, this compound acts as an antagonist of retinal-type cGMP-gated ion channels.[1][3] These channels are crucial for signal transduction in photoreceptor cells. By inhibiting the cGMP-induced current through these channels, this compound can be used to study the role of CNG channels in phototransduction and other neuronal processes.
Resistance to Phosphodiesterases (PDEs)
A key feature of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1][3] PDEs are enzymes that degrade cGMP, thereby terminating its signaling. The phosphorothioate (B77711) modification in this compound protects it from this degradation, resulting in a sustained activation of PKG and inhibition of CNG channels compared to the transient effects of native cGMP.
Quantitative Data
Table 1: Interaction of this compound with Cyclic Nucleotide-Gated (CNG) Channels
| Target | Species/Tissue | Parameter | Value | Reference |
| Rod Photoreceptor cGMP-gated Cation Channel | Not Specified | IC50 | 105 µM | [4] |
Table 2: General Agonistic and Antagonistic Properties
| Target | Action | Notes | Reference |
| cGMP-Dependent Protein Kinase Iα (PKG Iα) | Agonist | Activates the kinase. | [1][2][3] |
| cGMP-Dependent Protein Kinase Iβ (PKG Iβ) | Agonist | Activates the kinase. | [1][2][3] |
| Retinal-type cGMP-gated Ion Channels (CNG) | Antagonist | Inhibits cGMP-induced currents. | [1][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: In vitro kinase assay workflow.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Patch-clamp electrophysiology workflow.
Experimental Protocols
In Vitro Protein Kinase Assay
This protocol is adapted from standard kinase assay procedures and is suitable for determining the activation of PKG by this compound.
Objective: To measure the phosphorylation of a substrate peptide by PKG in the presence of this compound.
Materials:
-
Purified recombinant PKG Iα or PKG Iβ
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Specific substrate peptide for PKG (e.g., a VASP-derived peptide)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified PKG, and the substrate peptide.
-
Add varying concentrations of this compound or cGMP (as a positive control) to the reaction tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the concentration-response curve for this compound to calculate its activation constant (Ka).
Patch-Clamp Electrophysiology for CNG Channel Inhibition
This protocol outlines the measurement of CNG channel inhibition by this compound using the patch-clamp technique.
Objective: To determine the IC50 value for the inhibition of cGMP-gated currents by this compound.
Materials:
-
Cell line expressing the desired CNG channel subtype (e.g., HEK293 cells transfected with retinal CNG channel subunits).
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Pipette solution (intracellular) (e.g., in mM: 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, pH 7.2).
-
Bath solution (extracellular) (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
-
cGMP stock solution.
-
This compound stock solution.
Procedure:
-
Culture the cells expressing the CNG channels on coverslips.
-
Establish a whole-cell or inside-out patch-clamp recording configuration.
-
Perfuse the cell with the bath solution containing a fixed concentration of cGMP to elicit a stable baseline current.
-
Apply different concentrations of this compound in the presence of cGMP to the cell.
-
Record the current at each concentration of the inhibitor.
-
Wash out the inhibitor to ensure the reversibility of the effect.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Phosphodiesterase (PDE) Resistance Assay
This protocol describes a method to assess the resistance of this compound to hydrolysis by PDEs.
Objective: To compare the rate of hydrolysis of this compound and cGMP by a specific PDE isoform.
Materials:
-
Purified recombinant PDE (e.g., PDE5).
-
This compound.
-
[³H]-cGMP (as a tracer).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mg/ml BSA).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Set up reaction mixtures containing the assay buffer, purified PDE, and either cGMP or this compound. Include [³H]-cGMP as a tracer in the cGMP reaction.
-
Incubate the reactions at 37°C for various time points.
-
Stop the reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting 5'-GMP to guanosine.
-
Apply the reaction mixture to an anion-exchange resin column to separate the unhydrolyzed cGMP from the guanosine product.
-
Elute the guanosine and quantify the radioactivity using a scintillation counter.
-
For this compound, its degradation can be monitored by HPLC analysis of the reaction mixture over time.
-
Compare the rate of hydrolysis of cGMP and this compound to determine the latter's resistance to PDE activity.
Conclusion
This compound is a multifaceted pharmacological agent that serves as a powerful tool for elucidating the complex roles of cGMP signaling in cellular physiology. Its distinct actions as a PKG agonist and a CNG channel antagonist, combined with its metabolic stability, provide researchers with a unique opportunity to selectively probe these pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for the effective utilization of this compound in advancing our understanding of cGMP-mediated processes in health and disease. Further research is warranted to fully characterize its interaction with different PKG isoforms and to explore its therapeutic potential.
References
An In-depth Technical Guide to Sp-8-Br-PET-cGMPS: A Potent Activator of Protein Kinase G
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-8-Br-PET-cGMPS, a potent and versatile cell-permeable activator of cGMP-dependent protein kinase (PKG). This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the PKG signaling pathway. This document details its mechanism of action, key chemical and physical properties, and provides structured quantitative data. Furthermore, it offers detailed experimental protocols for its application in common research assays and visualizes the intricate signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating cGMP/PKG signaling.
Introduction to this compound
This compound (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a chemically modified analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is designed to be a potent and selective activator of PKG, a key effector in the nitric oxide (NO)/cGMP signaling cascade.[1][2][3][4] Its structural modifications confer several advantageous properties for in vitro and in cell-based experiments, including high membrane permeability and resistance to degradation by phosphodiesterases (PDEs).[1][2][3][4] These characteristics ensure sustained and targeted activation of PKG, making it a superior tool compared to the endogenous ligand cGMP for many research applications. Notably, this compound also exhibits inhibitory effects on cGMP-gated ion channels, allowing for the dissection of PKG-dependent versus ion channel-mediated effects of cGMP.[1][3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt | [4] |
| CAS Number | 172806-21-2 | [1] |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [4] |
| Molecular Weight | 562.3 g/mol | [4] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at -20°C | [4] |
| Purity | >99% (HPLC) | [4] |
| Lipophilicity | More lipophilic and membrane-permeant compared to Sp-8-pCPT-cGMPS | [1][2][3][4] |
| Resistance to PDEs | Resistant to mammalian cyclic nucleotide-dependent phosphodiesterases | [1][2][3][4] |
Mechanism of Action and the PKG Signaling Pathway
This compound functions as an agonist of PKG, mimicking the action of endogenous cGMP. The canonical activation of PKG occurs downstream of nitric oxide (NO) or natriuretic peptide signaling.
Upstream Activation of PKG
The NO-sGC-cGMP pathway is a primary route for PKG activation.[5][6] NO, a gaseous signaling molecule, diffuses across the plasma membrane and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[5][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Alternatively, natriuretic peptides can activate particulate guanylate cyclase (pGC) at the cell surface, also leading to cGMP production.[7]
cGMP then binds to the regulatory domain of PKG, causing a conformational change that relieves autoinhibition and activates the kinase domain.[8] Activated PKG proceeds to phosphorylate a variety of downstream substrate proteins on serine and threonine residues, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[5][6] this compound bypasses the need for upstream signaling by directly binding to and activating PKG.[1][2][3][4]
Quantitative Data
Table 4.1: Activation Constants (Kₐ) for cGMP with PKG Isoforms
| PKG Isoform | Kₐ for cGMP (µM) | Reference |
| PKG Iα | ~0.1 - 0.26 | [9][10] |
| PKG Iβ | ~1.0 | [10] |
| PKG II | ~0.07 | [10] |
Note: Kₐ values can vary depending on the specific assay conditions and substrate used.
This compound is known to be a potent activator of both PKG Iα and PKG Iβ.[1][2][3][4] Its increased lipophilicity suggests enhanced cell permeability and potentially higher effective intracellular concentrations compared to less modified cGMP analogs.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro PKG Kinase Activity Assay
This protocol describes a method to measure the kinase activity of purified PKG in the presence of this compound using a peptide substrate.
Workflow for In Vitro PKG Kinase Activity Assay
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or PKG Iβ)
-
This compound
-
PKG-specific peptide substrate (e.g., a VASP-derived peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.
-
Prepare the kinase reaction mixture in microcentrifuge tubes. For each reaction, combine the kinase assay buffer, purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound or a vehicle control to the respective tubes.
-
Pre-incubate the mixtures at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Allow the reaction to proceed at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a small volume of concentrated phosphoric acid.
-
Spot a portion of each reaction mixture onto a labeled piece of phosphocellulose paper.
-
Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the washed papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKG at each concentration of this compound and plot the data to determine the EC₅₀.
Western Blot Analysis of VASP Phosphorylation
This protocol outlines the steps to assess the activation of PKG in intact cells by measuring the phosphorylation of its downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.[11]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Applications in Research
This compound is a valuable tool in various research areas due to its potent and specific activation of PKG.
Smooth Muscle Relaxation
The NO/cGMP/PKG pathway is a primary regulator of smooth muscle tone.[12] this compound can be used to investigate the role of PKG in smooth muscle relaxation in various tissues, such as blood vessels, airways, and the gastrointestinal tract. Experiments typically involve pre-contracting isolated smooth muscle strips with an agonist (e.g., phenylephrine (B352888) or endothelin-1) and then measuring the relaxation response to cumulative additions of this compound.
Neuronal Signaling
In the nervous system, the cGMP/PKG pathway is implicated in processes such as synaptic plasticity, neurotransmitter release, and neuronal development.[2][3] this compound can be used in electrophysiological studies to examine the effects of PKG activation on ion channel activity, membrane potential, and synaptic transmission in cultured neurons or brain slices.[13]
Logical Relationship in a Neuronal Signaling Experiment
Conclusion
This compound is a powerful and indispensable tool for researchers investigating the multifaceted roles of the PKG signaling pathway. Its enhanced cell permeability and resistance to enzymatic degradation provide significant advantages for in vitro and in cellulo studies. This technical guide has provided a detailed overview of its properties, mechanism of action, and practical experimental protocols to facilitate its effective use in the laboratory. The continued application of this compound will undoubtedly contribute to a deeper understanding of PKG-mediated physiological processes and its potential as a therapeutic target in various diseases.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. cusabio.com [cusabio.com]
- 6. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress Impairs cGMP-dependent protein kinase Activation and Vasodilator-Stimulated Phosphoprotein Serine-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sp-8-Br-PET-cGMPS in the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-PET-cGMPS is a potent, membrane-permeable, and metabolically stable analog of cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of its mechanism of action, its dual role as an activator of cGMP-dependent protein kinase (PKG) and an inhibitor of cyclic nucleotide-gated (CNG) channels, and its applications in research. Detailed quantitative data, experimental protocols, and signaling pathway visualizations are presented to facilitate its use in laboratory settings.
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The transient nature of cGMP signaling, tightly regulated by phosphodiesterases (PDEs), often necessitates the use of synthetic analogs to elucidate its downstream effects. This compound (β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a chemically modified cGMP analog designed for enhanced cellular permeability and resistance to hydrolysis by PDEs. These properties make it a valuable tool for the prolonged and targeted modulation of the cGMP signaling pathway.
Mechanism of Action
This compound exhibits a dual mechanism of action, acting as both an agonist for cGMP-dependent protein kinase (PKG) and an antagonist for cyclic nucleotide-gated (CNG) channels.[1][2]
-
Inhibition of Cyclic Nucleotide-Gated (CNG) Channels: In contrast to its effect on PKG, this compound acts as an inhibitor of retinal-type cGMP-gated ion channels.[1][2] This inhibitory action is particularly relevant in the study of phototransduction and other sensory processes mediated by CNG channels.
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate (B77711) modification in this compound renders it resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[3][4] This metabolic stability ensures a sustained cellular concentration and prolonged biological activity compared to native cGMP.
-
Enhanced Lipophilicity: The presence of the β-phenyletheno and bromo substitutions significantly increases the lipophilicity of this compound compared to other cGMP analogs like Sp-8-pCPT-cGMPS.[3][4] This property facilitates its passive diffusion across cell membranes, making it highly effective in intact cell and tissue-based assays.
Quantitative Data
While the activation constant for this compound on PKG is not currently available, extensive quantitative data exists for its diastereomer, Rp-8-Br-PET-cGMPS, which acts as a competitive inhibitor of PKG. This data provides valuable context for the selectivity and potency of this class of compounds.
| Compound | Target | Action | Value | Organism/System | Reference |
| Rp-8-Br-PET-cGMPS | PKG Iα | Competitive Inhibition (Ki) | 0.03 µM | Purified enzyme | |
| PKG Iβ | Competitive Inhibition (Ki) | 0.03 µM | Purified enzyme | ||
| PKA Type II | Antagonism (Ki) | 10 µM | Purified enzyme | ||
| Rod CNG Channels | Inhibition (EC50) | 0.45 µM (at low concentrations) | Heterologously expressed | [5] | |
| Cone CNG Channels | Inhibition (EC50) | 4.4 µM (at low concentrations) | Heterologously expressed | [5] |
Signaling Pathways and Logical Relationships
The dual action of this compound on the cGMP signaling pathway can be visualized as follows:
Caption: cGMP signaling pathway modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established protocols.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol outlines the measurement of PKG activity using a radioactive filter-binding assay.
Caption: Workflow for in vitro PKG activity assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified PKG Iα or Iβ, a specific peptide substrate (e.g., BPDEtide), and an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Activator Addition: Add varying concentrations of this compound to the reaction tubes. Include a set of tubes with cGMP as a positive control and a set with no activator as a negative control.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.
-
Washing: Wash the paper discs multiple times with an appropriate wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
Patch-Clamp Electrophysiology for CNG Channel Inhibition
This protocol describes the measurement of CNG channel inhibition using the inside-out patch-clamp technique on cells expressing recombinant CNG channels.
Caption: Workflow for CNG channel inhibition assay.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) heterologously expressing the desired CNG channel subunits (e.g., rod or cone photoreceptor channels).
-
Gigaseal Formation: Form a high-resistance (gigaohm) seal between a heat-polished glass micropipette and the plasma membrane of a single cell.
-
Patch Excision: Excise the patch of membrane under the pipette tip to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Baseline Current Recording: Perfuse the patch with a solution containing a fixed, sub-saturating concentration of cGMP to activate the CNG channels and record the resulting ionic current at a constant holding potential.
-
Inhibitor Application: While maintaining the presence of cGMP, perfuse the patch with solutions containing increasing concentrations of this compound.
-
Inhibited Current Recording: Record the steady-state current at each inhibitor concentration.
-
Data Analysis: Normalize the current at each inhibitor concentration to the baseline current. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a multifaceted pharmacological tool for the investigation of the cGMP signaling pathway. Its enhanced membrane permeability and resistance to enzymatic degradation, combined with its dual activity as a PKG activator and a CNG channel inhibitor, allow for robust and sustained modulation of cGMP-mediated cellular events. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies of cGMP signaling in health and disease. Further research is warranted to determine the precise activation constant of this compound for PKG isoforms to complete its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-8-Br-PET-cGMPS chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-PET-cGMPS (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog. It is a valuable research tool characterized by its dual mechanism of action: it functions as a potent agonist of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels (CNG channels). Its resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced lipophilicity ensure sustained intracellular activity and efficient membrane permeability, making it a superior alternative to other cGMP analogs for studying cGMP signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its application in research.
Chemical Structure and Properties
This compound is a synthetically modified cGMP molecule. The key structural modifications—the bromo substitution at the 8-position of the guanine (B1146940) ring, the β-phenyletheno group spanning the N1 and N² positions, and the phosphorothioate (B77711) substitution at the cyclic phosphate—collectively contribute to its unique biological activity, membrane permeability, and resistance to enzymatic degradation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [1] |
| Molecular Weight | 562.3 g/mol | [1] |
| CAS Number | 172806-21-2 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Lipophilicity (LogP) | 3.03 | [1] |
| Maximum Absorption (λmax) | 256 nm | [1] |
| Molar Extinction Coefficient (ε) | 40,000 L·mol⁻¹·cm⁻¹ | [1] |
| Purity | >99% (HPLC) | [1] |
| Storage | -20°C | [1] |
N/A: Not available in the search results.
Chemical Structure Diagram
Caption: A simplified representation of the this compound molecule.
Biological Properties and Mechanism of Action
This compound exhibits a dual modulatory effect on key components of the cGMP signaling cascade. This unique characteristic allows researchers to dissect the distinct roles of PKG and CNG channels in various physiological processes.
Activation of cGMP-Dependent Protein Kinase (PKG)
This compound is a potent activator of PKG Iα and Iβ isoforms.[1][2][3] Upon entering the cell, it binds to the regulatory domain of PKG, mimicking the action of endogenous cGMP. This binding induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to the phosphorylation of downstream target proteins. This activation of the cGMP/PKG pathway has been shown to play a role in processes such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[1]
Inhibition of cGMP-Gated Cation Channels (CNG Channels)
In addition to its agonistic effect on PKG, this compound acts as an antagonist of retinal-type cGMP-gated ion channels.[1][2][3] In the dark, high levels of cGMP keep CNG channels in the open state in photoreceptor cells. This compound competes with cGMP for binding to the cyclic nucleotide-binding domain of these channels, leading to their closure and a reduction in cation influx. This inhibitory action makes it a valuable tool for studying phototransduction and retinal degenerative diseases where dysregulation of cGMP signaling is implicated. One study reported an IC50 of 105 μM for the inhibition of cGMP-induced current in rat rod photoreceptors.[4]
Resistance to Phosphodiesterases (PDEs)
A key advantage of this compound is its resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[1][2][3] This property ensures that once inside the cell, its concentration remains stable over a longer duration, leading to a more sustained and predictable biological effect compared to native cGMP.
Membrane Permeability
The lipophilic nature of this compound, evidenced by its positive LogP value, allows it to readily cross cell membranes.[1] This property eliminates the need for microinjection or other invasive methods of delivery, making it suitable for use in intact cell and tissue preparations. It is more lipophilic and membrane-permeant compared to a similar compound, Sp-8-pCPT-cGMPS.[1]
Signaling Pathway
The following diagram illustrates the points of intervention of this compound within the canonical cGMP signaling pathway.
Caption: The modulatory effects of this compound on the cGMP signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. It is crucial to optimize these protocols for specific cell types, tissues, and experimental conditions.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol provides a framework for measuring the activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
This compound
-
PKG substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Stop solution (e.g., EDTA or a kinase inhibitor)
-
Microplate reader capable of detecting the phosphorylated substrate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the kinase assay buffer to generate a concentration-response curve.
-
Prepare a solution of the PKG substrate peptide in the kinase assay buffer.
-
Prepare a solution of ATP in the kinase assay buffer.
-
-
Set up the Reaction:
-
In a microplate, add the purified PKG enzyme to each well.
-
Add the different concentrations of this compound or a vehicle control to the respective wells.
-
Add the PKG substrate peptide to all wells.
-
-
Initiate the Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Detection:
-
Measure the amount of phosphorylated substrate using a microplate reader.
-
-
Data Analysis:
-
Plot the kinase activity as a function of the this compound concentration.
-
Determine the activation constant (Ka) by fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for an in vitro PKG activity assay.
Patch-Clamp Electrophysiology for CNG Channel Inhibition
This protocol outlines the use of the patch-clamp technique to measure the inhibitory effect of this compound on cGMP-gated ion channels.
Materials:
-
Cells expressing cGMP-gated ion channels (e.g., isolated photoreceptors or a heterologous expression system like Xenopus oocytes or HEK293 cells)
-
This compound
-
cGMP
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
Procedure:
-
Prepare Solutions:
-
Prepare the extracellular and intracellular solutions with appropriate ionic compositions.
-
Prepare a stock solution of this compound and cGMP in the intracellular solution.
-
Prepare a series of intracellular solutions containing a fixed concentration of cGMP and varying concentrations of this compound.
-
-
Cell Preparation:
-
Prepare the cells for patch-clamp recording.
-
-
Obtain a Gigaseal:
-
Using a glass micropipette filled with the intracellular solution, form a high-resistance seal (gigaseal) with the cell membrane.
-
-
Establish Whole-Cell or Inside-Out Configuration:
-
Rupture the cell membrane to achieve the whole-cell configuration or excise the patch to obtain an inside-out configuration. This allows for the application of drugs to the intracellular side of the membrane where the cGMP binding site is located.
-
-
Record Baseline Current:
-
Apply a voltage protocol and record the baseline current in the presence of a known concentration of cGMP to activate the channels.
-
-
Apply this compound:
-
Perfuse the cell or the excised patch with the solutions containing both cGMP and different concentrations of this compound.
-
-
Record Inhibited Current:
-
Record the current at each concentration of this compound.
-
-
Data Analysis:
-
Measure the reduction in current amplitude in the presence of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration.
-
Determine the inhibitory constant (Ki or IC50) by fitting the data to an appropriate inhibition curve.
-
Caption: A generalized workflow for a patch-clamp electrophysiology experiment.
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of cGMP signaling pathways. Its dual action as a PKG agonist and a CNG channel antagonist, combined with its metabolic stability and cell permeability, provides researchers with a unique advantage in elucidating the complex roles of cGMP in cellular function. The information and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to utilize this valuable compound in their research endeavors. Further investigation is warranted to fully characterize its in vivo effects and therapeutic potential.
References
The Role of Sp-8-Br-PET-cGMPS in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS (8-Bromophenacylthio-cGMPs, Sp-isomer) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This compound has emerged as a critical tool in neuroscience research due to its specific and dual actions on the cGMP signaling pathway. It acts as a potent activator of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels (CNG channels).[1][2][3] Its high lipophilicity and resistance to degradation by phosphodiesterases (PDEs) make it a stable and effective modulator of cGMP signaling in both in vitro and in vivo experimental settings.[1][2] This guide provides a comprehensive overview of the core functionalities of this compound, its applications in neuroscience, detailed experimental considerations, and a summary of key quantitative data.
Core Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with two key components of the cGMP signaling cascade:
-
Activation of cGMP-Dependent Protein Kinase (PKG): this compound is a potent agonist of PKG, a serine/threonine protein kinase that phosphorylates a wide range of downstream targets. By activating PKG, this compound can mimic the effects of endogenous cGMP elevation, influencing processes such as synaptic plasticity, gene expression, and smooth muscle relaxation.[1][2][3]
-
Inhibition of cGMP-Gated Cation Channels (CNG Channels): In addition to its agonistic effect on PKG, this compound acts as an inhibitor of CNG channels.[1][3] These non-selective cation channels are directly gated by cyclic nucleotides and are crucial for signal transduction in various neurons, most notably in photoreceptors and olfactory sensory neurons. This dual activity allows researchers to dissect the differential roles of PKG and CNG channels in cGMP-mediated physiological responses.
The cGMP Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway and the points of intervention for this compound.
References
An In-depth Technical Guide to Sp-8-Br-PET-cGMPS: A Dual-Action Modulator of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-PET-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, β-phenyl-1,N2-etheno-modified) is a potent, membrane-permeable modulator of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This synthetic cGMP analog exhibits a dual mechanism of action, functioning as a strong agonist of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels (CNG channels). Its enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for the in vitro and in vivo investigation of cGMP-mediated physiological and pathophysiological processes. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, experimental protocols for its use, and a summary of key quantitative data.
Core Properties and Mechanism of Action
This compound is a structurally modified analog of cGMP designed for enhanced cellular permeability and stability. The key modifications include a phosphorothioate (B77711) group at the cyclic phosphate, a bromine atom at the 8th position of the guanine (B1146940) ring, and a β-phenyl-1,N2-etheno group. These alterations confer several advantageous properties:
-
Membrane Permeability: The increased lipophilicity allows the compound to readily cross cell membranes, enabling the study of intracellular cGMP signaling in intact cells and tissues.[1][2][3][4]
-
Phosphodiesterase Resistance: The phosphorothioate modification makes this compound resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), ensuring sustained intracellular concentrations and prolonged biological effects.[2][3][4]
-
Dual Activity: It selectively activates cGMP-dependent protein kinase (PKG) isoforms Iα and Iβ, while simultaneously inhibiting retinal-type cGMP-gated ion channels.[1][2][3][4] This dual functionality allows for the dissection of downstream effects mediated by these two distinct cGMP targets.
The stereochemistry of the phosphorothioate group is critical to its activity. The Sp-isomer acts as a PKG agonist, while its corresponding Rp-isomer, Rp-8-Br-PET-cGMPS, is a potent inhibitor of PKG.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds to facilitate comparison.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅BrN₅O₆PS | [4] |
| Lipophilicity (LogP) | 3.03 | [2] |
| Primary Target (Agonism) | cGMP-dependent Protein Kinase (PKG) Iα and Iβ | [1][2][3][4] |
| Primary Target (Antagonism) | Retinal cGMP-gated Ion Channels | [1][2][3][4] |
| Resistance to PDEs | Yes | [2][3][4] |
Table 2: Comparative Quantitative Data for cGMP Analogs
| Compound | Target | Action | Value | Organism/System | Reference |
| Rp-8-Br-PET-cGMPS | PKG Iα and Iβ | Inhibition (Ki) | 0.03 µM | Purified enzyme | [5] |
| PKA Type II | Inhibition (Ki) | 10 µM | Purified enzyme | [5] | |
| Sp-8-Br-cGMPS | cGMP-gated cation channels | Agonism (EC₅₀) | 106.5 µM | Xenopus oocytes |
Note: There is currently no publicly available EC₅₀ or Kₐ value for the activation of PKG by this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol is designed to measure the activation of PKG by this compound by quantifying the phosphorylation of a substrate peptide.
Experimental Workflow for In Vitro PKG Assay
Caption: Workflow for in vitro PKG activity assay.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
PKG substrate (e.g., recombinant Vasodilator-Stimulated Phosphoprotein - VASP)
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (with [γ-³²P]ATP for radiometric assay or unlabeled ATP for Western blot)
-
SDS-PAGE sample buffer
-
Phospho-VASP (Ser239) specific antibody (for Western blot)
-
Secondary antibody conjugated to HRP (for Western blot)
-
Chemiluminescence substrate
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PKG enzyme and the VASP substrate in the kinase reaction buffer.
-
Add the different concentrations of this compound to the respective tubes.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for 10-30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For Western Blot Analysis: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). c. Incubate the membrane with a primary antibody specific for phosphorylated VASP (p-VASP Ser239). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
For Radiometric Analysis: a. Spot the reaction mixture onto phosphocellulose paper. b. Wash the paper to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the quantified signal against the concentration of this compound to determine the EC₅₀ value.
Vasodilation Assay in Isolated Aortic Rings
This protocol assesses the vasodilatory effect of this compound on pre-constricted arterial tissue.
Materials:
-
Rat or mouse thoracic aorta
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.
-
Calculate the relaxation as a percentage of the initial PE-induced contraction.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol measures the effect of this compound on platelet aggregation in response to an agonist.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
This compound
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP from citrated human blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to the cuvette containing PRP.
-
Incubate the PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 2-10 minutes) at 37°C.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of aggregation.
Logical Relationships and Comparative Analysis
The distinct actions of the Sp- and Rp-isomers of 8-Br-PET-cGMPS make them valuable tools for dissecting the roles of PKG and CNG channels in cellular processes.
Logical Workflow for Isomer Comparison
Caption: Comparative logic for using Sp- and Rp-8-Br-PET-cGMPS.
By comparing the effects of both isomers in the same experimental system, researchers can attribute observed cellular responses to either the activation or inhibition of PKG.
Conclusion
This compound is a versatile and powerful pharmacological tool for the study of cGMP signaling. Its membrane permeability, resistance to degradation, and dual action on PKG and CNG channels provide a unique advantage for elucidating the complex roles of cGMP in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and drug development. Further characterization, particularly the determination of its PKG activation constant, will further enhance its utility as a precise molecular probe.
References
- 1. plateletservices.com [plateletservices.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Sp-8-Br-PET-cGMPS on cGMP-gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-Br-PET-cGMPS is a pivotal chemical tool for dissecting cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This synthetic cGMP analog exhibits a dual character: it acts as a membrane-permeable activator of cGMP-dependent protein kinase (PKG) while simultaneously serving as a competitive inhibitor of cGMP-gated (CNG) ion channels, particularly those found in the retina.[1][2][3] Its resistance to phosphodiesterase degradation and enhanced lipophilicity make it a robust compound for cellular assays.[2][3] This guide provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling context of this compound, equipping researchers with the critical information needed for its effective application.
Introduction to this compound
This compound, or (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer), is a structurally modified cGMP molecule designed for high biological stability and specific target interactions. Its key features include:
-
Membrane Permeability: Enhanced lipophilicity allows for effective penetration of cell membranes, making it suitable for in vitro and in situ studies.[1][2][3]
-
Phosphodiesterase Resistance: The phosphorothioate (B77711) modification protects the cyclic phosphate (B84403) ring from hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[2][3]
-
Dual Activity: It uniquely activates PKG, a key downstream effector in many cGMP pathways, while antagonizing CNG channels, which are direct targets of cGMP.[1][2][3] This allows for the separation of PKG-mediated effects from those directly elicited by CNG channel activation.
Quantitative Effects on cGMP-gated Ion Channels
This compound acts as a competitive antagonist at the cGMP binding site of CNG channels. The inhibitory potency has been primarily characterized in retinal photoreceptor channels.
| Parameter | Value | Channel Type | Species | Experimental System | Reference |
| IC50 | 105 µM | Rod Photoreceptor CNG Channel (α-subunit) | Rat | Heterologous expression in Xenopus oocytes | [4] |
Table 1: Quantitative inhibitory data for this compound on cGMP-gated ion channels.
It is important to note that while this compound is an inhibitor, other structurally related compounds can have varying effects, highlighting the nuanced structure-activity relationship of cGMP analogs. For instance, Sp-8-Br-cGMPS is an agonist of CNG channels with an EC50 of 106.5 μM.[5] In contrast, Rp-8-Br-PET-cGMPS, the Rp-isomer of the title compound, is also a competitive inhibitor of rod CNG channels, but with a higher potency (IC50 of 25 µM).[4]
The cGMP Signaling Pathway in Phototransduction
To understand the utility of this compound, it is essential to consider its role within the well-characterized phototransduction cascade in retinal rod and cone cells. In the dark, cGMP levels are high, keeping CNG channels open and leading to a depolarizing "dark current." Light initiates a signaling cascade that leads to the hydrolysis of cGMP and closure of these channels.
This compound can be used to probe this pathway by competitively blocking the action of cGMP on the CNG channel, thus mimicking the effect of light by reducing the dark current.
Experimental Protocols
The primary method for quantifying the effects of this compound on CNG channels is patch-clamp electrophysiology , typically using a heterologous expression system.
Heterologous Expression of CNG Channels
-
Channel Subunit mRNA Preparation: Synthesize capped messenger RNA (mRNA) for the desired CNG channel subunits (e.g., rat rod CNGA1) from linearized cDNA templates using in vitro transcription kits.
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
mRNA Injection: Inject the prepared mRNA into the cytoplasm of Stage V-VI oocytes.
-
Incubation: Incubate the oocytes for 2-7 days at 16-18°C to allow for channel protein expression.
Patch-Clamp Electrophysiology Workflow
Solutions and Voltage Protocol
-
Pipette Solution (extracellular): Typically contains a salt solution mimicking extracellular fluid, e.g., 110 mM NaCl, 2 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Bath Solution (intracellular): A solution mimicking the cytoplasm, e.g., 110 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.4. Test compounds (cGMP and this compound) are added to this solution.
-
Voltage Protocol: A typical protocol involves holding the membrane potential at 0 mV and stepping to a series of test potentials (e.g., from -100 mV to +100 mV) to generate a current-voltage (I-V) relationship.
Data Analysis
The inhibitory effect is quantified by measuring the reduction in the cGMP-activated current in the presence of this compound. The fractional block is calculated for each concentration of the inhibitor, and the data are fitted to the Hill equation to determine the IC50 value.
Distinguishing CNG Channel vs. PKG-Mediated Effects
The dual nature of this compound is its greatest strength as a pharmacological tool. By comparing its effects with other cGMP analogs that have different target selectivities, researchers can delineate the specific contributions of CNG channels and PKG to a physiological response.
Applications in Drug Development
A thorough understanding of how compounds like this compound interact with CNG channels is critical for drug development, particularly in ophthalmology and neurology where these channels are implicated in disease. For instance, in retinal degenerative diseases like Retinitis Pigmentosa, modulating CNG channel activity is a promising therapeutic strategy. This compound and its analogs serve as essential probes to validate these targets and to screen for novel, more selective therapeutic agents.
Conclusion
This compound is an indispensable tool for researchers investigating cGMP signaling. Its well-defined inhibitory action on CNG channels, coupled with its ability to activate PKG, provides a unique pharmacological profile for deconvoluting complex cellular pathways. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for the design and interpretation of experiments utilizing this potent cGMP analog.
References
Unveiling the Membrane Permeability of Sp-8-Br-PET-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent and versatile second messenger analog that has garnered significant interest within the scientific community. Its unique properties as a membrane-permeable activator of cGMP-dependent protein kinase (PKG) and an inhibitor of retinal-type cGMP-gated ion channels make it an invaluable tool for dissecting cGMP signaling pathways.[1][2] A critical aspect of its utility is its ability to traverse the cell membrane to exert its effects intracellularly. This technical guide provides an in-depth overview of the membrane permeability of this compound, including its physicochemical properties, and outlines detailed experimental protocols for its assessment.
Physicochemical Properties of this compound
The ability of this compound to cross the plasma membrane is attributed to its enhanced lipophilicity compared to other cGMP analogs like Sp-8-pCPT-cGMPS.[1][2][3] This increased lipophilicity facilitates its passive diffusion across the lipid bilayer. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [2] |
| Molecular Weight | 562.3 g/mol | [2] |
| Lipophilicity (LogP) | 3.03 | [2] |
| Appearance | White to off-white solid | |
| Purity | >99% (HPLC) | [2] |
| Solubility | Soluble in DMSO | |
| Storage | -20°C | [2] |
Signaling Pathway of this compound
This compound exerts a dual action on the cGMP signaling cascade. Upon entering the cell, it selectively activates cGMP-dependent protein kinase Iα and Iβ (PKGIα and PKGIβ), initiating a downstream phosphorylation cascade.[1][2] Concurrently, it acts as an antagonist of retinal-type cGMP-gated ion channels, inhibiting ion flux through these channels.[1][2] This dual functionality allows for the precise dissection of PKG-dependent and ion channel-mediated effects of cGMP.
Caption: Signaling pathway of this compound.
Experimental Protocols for Assessing Membrane Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that predicts passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates (low-binding)
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat the Filter Plate: Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to a final concentration of 100 µM.
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Permeability (Pe): The effective permeability (Pe) can be calculated using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Caco-2 Cell-Based Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered the gold standard for in vitro prediction of oral drug absorption. It assesses both passive diffusion and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <10 x 10⁻⁷ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing a final concentration of 10 µM this compound to the apical (upper) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the membrane permeability of a compound like this compound.
Caption: General workflow for membrane permeability assessment.
Conclusion
This compound is a valuable research tool with inherent membrane permeability, a characteristic that is fundamental to its biological activity in intact cells. While its lipophilic nature suggests efficient passive diffusion, quantitative assessment through standardized assays like PAMPA and Caco-2 is crucial for a comprehensive understanding of its pharmacokinetic properties. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate the membrane permeability of this compound and other cyclic nucleotide analogs, thereby facilitating more precise and impactful research in the field of cGMP signaling.
References
An In-depth Technical Guide to Sp-8-Br-PET-cGMPS: A Dual Modulator of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-PET-cGMPS (Sp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate) is a pivotal research tool for dissecting the complexities of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This lipophilic, membrane-permeable, and phosphodiesterase-resistant analog exhibits a unique dual-action mechanism: it functions as a potent agonist of cGMP-dependent protein kinase (PKG) while simultaneously acting as an inhibitor of cGMP-gated cation channels (CNG channels). This distinct pharmacological profile allows for the precise differentiation between PKG-mediated and CNG channel-mediated cellular events. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a visual representation of its role in cGMP signaling pathways.
Core Characteristics and Physicochemical Properties
This compound is a synthetically modified analog of cGMP designed for enhanced cellular permeability and stability. Its resistance to degradation by cyclic nucleotide-dependent phosphodiesterases ensures a sustained intracellular presence, making it a reliable tool for in vitro and in situ studies.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | Sp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate | [1] |
| Synonyms | 8-Br-PET-cGMPS, Sp-isomer | |
| CAS Number | 172806-21-2 | [1] |
| Molecular Formula | C₁₈H₁₅BrN₅O₆PS | [1] |
| Molecular Weight | 540.28 g/mol | |
| Purity | Typically >98% (HPLC) | [1] |
| Form | Lyophilized solid | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C, protected from light | [1] |
| Lipophilicity | More lipophilic and membrane-permeant compared to Sp-8-pCPT-cGMPS | [1][2] |
Mechanism of Action: A Tale of Two Targets
The utility of this compound in research stems from its bimodal interaction with key components of the cGMP signaling cascade.
Agonism of cGMP-Dependent Protein Kinase (PKG)
This compound acts as a potent activator of cGMP-dependent protein kinases, specifically PKG Iα and Iβ.[1][2] By binding to the regulatory domain of PKG, it induces a conformational change that unleashes the catalytic activity of the kinase. This leads to the phosphorylation of a multitude of downstream protein targets, influencing a wide array of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function. While a specific activation constant (Ka) for this compound is not widely reported in the literature, its agonistic effects are well-documented in various experimental models.
Inhibition of cGMP-Gated Cation Channels (CNG Channels)
Signaling Pathways and Logical Relationships
The dual-action of this compound allows for the targeted investigation of distinct branches of the cGMP signaling pathway.
Caption: cGMP signaling pathway modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol outlines a method to assess the direct activation of PKG by this compound.
Materials:
-
Recombinant PKG Iα or Iβ
-
This compound
-
Fluorescently labeled or radioactive PKG substrate peptide (e.g., G-Subtide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., phosphoric acid for radioactive assays, or a specific buffer for fluorescence-based assays)
-
Microplate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the recombinant PKG enzyme to each well.
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Add the PKG substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the phosphorylated substrate using a microplate reader.
-
Plot the kinase activity against the concentration of this compound to determine the activation profile.
Caption: Workflow for an in vitro PKG activity assay.
Cellular Assay: Assessment of Vasodilation in Isolated Arterial Rings
This protocol describes how to measure the vasodilatory effects of this compound, which are mediated by PKG activation in vascular smooth muscle cells.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
This compound
-
Data acquisition system
Procedure:
-
Mount the isolated arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve to determine the potency and efficacy of this compound as a vasodilator.
Electrophysiological Recording of cGMP-Gated Channel Inhibition
This protocol provides a framework for assessing the inhibitory effect of this compound on cGMP-gated channels using patch-clamp electrophysiology.
Materials:
-
Cells expressing cGMP-gated channels (e.g., HEK293 cells transfected with CNG channel subunits, or isolated photoreceptor cells)
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
cGMP
-
This compound
Procedure:
-
Prepare cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Perfuse the cell with an extracellular solution containing a known concentration of cGMP to activate the CNG channels and record the baseline current.
-
Apply this compound to the extracellular solution at various concentrations.
-
Record the changes in the cGMP-activated current in the presence of the inhibitor.
-
Wash out the inhibitor to observe the reversibility of the effect.
-
Analyze the current inhibition at different concentrations of this compound to determine the Ki value.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of cGMP signaling. Its unique ability to differentially modulate PKG and CNG channels provides a powerful approach to dissect the contributions of these two key effectors in a multitude of biological processes. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cGMP-mediated cellular regulation in both health and disease.
References
Sp-8-Br-PET-cGMPS: A Technical Guide for cGMP Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent and versatile cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog that serves as a valuable tool in the study of cGMP signaling pathways. This synthetic compound exhibits a unique dual-action profile, functioning as a potent agonist of cGMP-dependent protein kinase (PKG) and as an antagonist of cyclic nucleotide-gated (CNG) ion channels.[1][2][3] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained intracellular activity, making it an ideal candidate for a wide range of in vitro and in vivo experimental paradigms.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its role in cGMP signaling.
Core Properties and Mechanism of Action
This compound is a lipophilic derivative of cGMP, a modification that enhances its membrane permeability compared to other cGMP analogs like Sp-8-pCPT-cGMPS.[1][2][4] Its chemical structure and properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Full Name | 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer | [2] |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [2] |
| Molecular Weight | 562.3 g/mol | [2] |
| CAS Number | 172806-21-2 | [2] |
| Appearance | Solid | [2] |
| Purity | >99% (HPLC) | [2] |
| Solubility | Soluble in DMSO and water. | |
| Storage | Store at -20°C. | [2] |
| Lipophilicity (LogP) | 3.03 | [2] |
The primary mechanism of action of this compound involves its interaction with two key components of the cGMP signaling cascade:
-
Activation of cGMP-Dependent Protein Kinase (PKG): this compound acts as a potent agonist for both PKG Iα and PKG Iβ isoforms.[1][2][3] By binding to the regulatory domain of PKG, it induces a conformational change that activates the kinase's catalytic activity, leading to the phosphorylation of downstream target proteins. This activation is central to many physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.[5]
-
Inhibition of Cyclic Nucleotide-Gated (CNG) Channels: In contrast to its effect on PKG, this compound functions as an antagonist of CNG channels, particularly the retinal type.[1][2][3] It competitively inhibits the binding of cGMP to these channels, thereby preventing ion influx and cellular depolarization. This inhibitory action is particularly relevant in the study of phototransduction and other sensory signaling pathways.
A significant advantage of this compound is its resistance to degradation by PDEs, the enzymes responsible for hydrolyzing cyclic nucleotides.[1][2] This property ensures a more stable and prolonged intracellular concentration of the analog, allowing for more robust and reproducible experimental outcomes.
Quantitative Data
Table 2: Quantitative Data for this compound and Related Compounds
| Compound | Target | Action | Value | Cell/System | Reference(s) |
| This compound | Rod Photoreceptor CNG Channel | Antagonist | IC₅₀ = 105 µM | Xenopus oocytes expressing rat rod channel α-subunit | [6] |
| Rp-8-Br-PET-cGMPS | PKG Iα and Iβ | Competitive Inhibitor | Kᵢ = 0.03 µM | Purified PKG | [6] |
| Rp-8-Br-PET-cGMPS | PKA Type II | Antagonist | Kᵢ = 10 µM | Purified PKA | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the cGMP signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: cGMP signaling pathway and points of intervention for this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized. These protocols are synthesized from various research articles and should be adapted to specific experimental conditions.
Protocol 1: In Vitro Vasorelaxation Assay
This protocol is designed to assess the effect of this compound on the contractility of isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Vehicle control (solvent for this compound)
Procedure:
-
Tissue Preparation: Isolate arterial rings (2-4 mm in length) and mount them in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Pre-contraction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor agent (e.g., 1 µM phenylephrine).
-
Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath. Record the relaxation response after each addition.
-
Control: In a parallel experiment, add the vehicle control to assess for any solvent effects.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Construct concentration-response curves and calculate EC₅₀ values if applicable.
Protocol 2: Platelet Aggregation Assay
This protocol outlines the use of this compound to study its effect on platelet aggregation, a key process in hemostasis and thrombosis.
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
This compound stock solution
-
Vehicle control
Procedure:
-
PRP and PPP Preparation: Prepare PRP by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 3-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Aggregation Induction: Initiate platelet aggregation by adding a platelet agonist (e.g., 10 µM ADP).
-
Data Recording: Record the change in light transmission for 5-10 minutes using the aggregometer. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: Express the results as the percentage of maximal aggregation. Compare the aggregation curves of the this compound-treated samples to the control samples.
Protocol 3: VASP Phosphorylation Assay in Intact Cells
This protocol describes how to assess the activation of PKG by this compound by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, neutrophils)
-
This compound
-
Cell lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat the cultured cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-VASP to total VASP.
-
Protocol 4: Photoreceptor Electrophysiology
This protocol provides a general framework for using this compound to investigate its effects on CNG channels in photoreceptor cells using electrophysiological techniques.[7][8]
Materials:
-
Isolated retina or cultured photoreceptor cells
-
Perfusion system with appropriate physiological solution
-
Electrophysiology rig (e.g., patch-clamp or multi-electrode array system)
-
Light source for photostimulation
-
This compound
-
cGMP
Procedure:
-
Preparation: Prepare the isolated retina or cultured photoreceptor cells for electrophysiological recording.
-
Baseline Recording: Obtain a stable baseline recording of the photoreceptor's electrical activity (e.g., membrane current or voltage) in response to light stimuli in the absence of the compound.
-
Compound Application: Perfuse the preparation with a solution containing this compound at the desired concentration.
-
Recording during Treatment: Record the electrical activity of the photoreceptors in the presence of this compound while applying the same light stimuli. To study its antagonistic properties, co-apply with a known concentration of cGMP.
-
Washout: Perfuse the preparation with the control solution to wash out the compound and record the recovery of the electrical activity.
-
Data Analysis: Analyze the changes in the recorded electrical parameters (e.g., amplitude, kinetics of the light response) before, during, and after the application of this compound.
Conclusion
This compound is a powerful and multifaceted research tool for dissecting the complexities of the cGMP signaling pathway. Its distinct ability to activate PKG while simultaneously inhibiting CNG channels, coupled with its metabolic stability and cell permeability, makes it an invaluable reagent for a wide array of studies in physiology, pharmacology, and drug discovery. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cGMP-mediated cellular processes. Researchers should, however, always optimize the experimental conditions for their specific model systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. Sp-8-pCPT-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sp-8-Br-PET-cGMPS: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS (8-Bromophenyl-1,N2-etheno-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1][2][3] Its chemical modifications, including the bromo- and phenyletheno-substitutions, confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP and other cGMP analogs.[1][2] This makes it a valuable tool for studying cGMP signaling pathways in various biological systems. This compound has been utilized to investigate the role of PKG in a range of physiological processes, including smooth muscle relaxation, neuronal differentiation, and platelet aggregation. In addition to being a PKG agonist, it also acts as an inhibitor of cGMP-gated cation channels, a property that should be considered in experimental design.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in cell-based and in vitro assays.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS |
| Molecular Weight | 540.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light and moisture. |
Note: For long-term storage, it is recommended to aliquot the compound to avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound primarily functions as an activator of cGMP-dependent protein kinase (PKG). The binding of this compound to the regulatory domain of PKG induces a conformational change that releases the catalytic subunit, leading to the phosphorylation of downstream target proteins. This mimics the effect of endogenous cGMP. Its resistance to PDEs ensures a sustained activation of the cGMP/PKG signaling pathway.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its inhibitory counterpart, Rp-8-Br-PET-cGMPS, in various experimental systems. It is important to note that optimal concentrations may vary depending on the cell type, experimental conditions, and specific research question.
| Compound | Assay Type | System | Concentration/Effect |
| This compound | PKG Activation | Purified PKG Iα and Iβ | Effective activator (specific EC₅₀ not widely reported) |
| Ca²⁺ signaling | Rabbit urethral interstitial cells of Cajal | Attenuated noradrenaline-evoked Cl⁻ currents | |
| Rp-8-Br-PET-cGMPS | PKG Inhibition (Ki) | Purified PKG Iα and Iβ | 0.03 µM |
| PKA Inhibition (Ki) | Purified PKA type II | 10 µM | |
| Vasoconstriction | Rat tail arteries | 3 µM shifted vasoconstriction response | |
| Smooth muscle contraction | Porcine coronary arteries | 30 µM caused contraction |
Experimental Protocols
In Vitro Protein Kinase G (PKG) Assay
This protocol provides a general framework for assessing the activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
This compound
-
PKG substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
96-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in kinase buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the PKG substrate peptide in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
-
Set up the Kinase Reaction:
-
In a 96-well microplate, add the following components in order:
-
Kinase buffer
-
Purified PKG enzyme
-
This compound at various concentrations (or vehicle control - DMSO)
-
PKG substrate peptide
-
-
Incubate the plate at 30°C for 10 minutes to allow for binding.
-
-
Initiate the Reaction:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific PKG isoform.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Read Fluorescence:
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the substrate peptide.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Caption: In Vitro PKG Assay Workflow.
VASP Phosphorylation Assay in Cultured Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in cultured cells, a common downstream target of PKG.
Materials:
-
Cultured cells expressing VASP (e.g., vascular smooth muscle cells, platelets, or a suitable cell line)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Starve the cells in serum-free medium for a few hours before treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO) for the desired time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP using densitometry software.
-
Calculate the ratio of phospho-VASP to total VASP for each sample.
-
Plot the normalized phospho-VASP levels against the concentration of this compound.
-
Caption: VASP Phosphorylation Assay Workflow.
Smooth Muscle Relaxation Assay
This protocol outlines a method to study the effect of this compound on the relaxation of pre-contracted smooth muscle tissue strips.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
A contractile agent (e.g., phenylephrine (B352888), KCl)
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect the smooth muscle tissue in cold Krebs-Henseleit solution.
-
Cut the tissue into strips or rings of appropriate size.
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Contraction:
-
Induce a stable contraction by adding a contractile agent (e.g., phenylephrine to a final concentration that elicits a submaximal contraction).
-
-
Relaxation Response:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the changes in tension using the force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value for the relaxation response.
-
Caption: Smooth Muscle Relaxation Assay Workflow.
Concluding Remarks
This compound is a powerful pharmacological tool for investigating cGMP/PKG signaling. Its enhanced membrane permeability and resistance to degradation make it suitable for a wide range of in vitro and cell-based assays. Researchers should carefully consider its dual action as a PKG activator and a cGMP-gated channel inhibitor when interpreting experimental results. The protocols provided here serve as a starting point, and optimization of concentrations, incubation times, and other experimental parameters is recommended for specific applications.
References
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1][2][3] This analog of cyclic guanosine (B1672433) monophosphate (cGMP) is characterized by its high lipophilicity and resistance to degradation by phosphodiesterases (PDEs), making it a stable and effective tool for studying cGMP/PKG signaling pathways in cell culture.[1][2] this compound activates both PKG Iα and PKG Iβ isoforms, which are key mediators of various physiological processes, including smooth muscle relaxation, neuronal function, and cell growth and differentiation.[1][2][4] In addition to its role as a PKG agonist, it also acts as an inhibitor of retinal cGMP-gated ion channels.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to investigate the downstream effects of PKG activation.
Product Information
| Property | Value | Reference |
| Full Name | Sp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate | Biolog Life Science Institute |
| Molecular Formula | C18H14BrN5O6PS | [5] |
| Molecular Weight | 562.3 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (up to 40 mM) and water (up to 20 mM) | Tocris Bioscience (for Rp-isomer) |
| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to and activating PKG. This leads to the phosphorylation of a variety of downstream target proteins, initiating a cascade of cellular events. A primary and well-established marker of PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Increased endogenous PKG I activity attenuates EGF-induced proliferation and migration of epithelial ovarian cancer via the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-Br-PET-cGMPS In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a lipophilic, membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a potent activator of cGMP-dependent protein kinase Iα and Iβ (PKG Iα and Iβ) and an inhibitor of retinal cGMP-gated ion channels.[1][2][3][4] Its resistance to hydrolysis by phosphodiesterases ensures greater metabolic stability compared to endogenous cGMP, making it a valuable tool for investigating the therapeutic potential of modulating the cGMP signaling pathway.[1][2][3] This document provides an overview of its potential in vivo applications, protocols for preclinical studies, and a summary of its mechanism of action.
Disclaimer: Published literature on the in vivo application and specific dosages of this compound is limited. The following protocols and dosage information are based on general practices for similar compounds and findings from studies on related cGMP analogs, such as 8-Br-cGMP. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and application.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PKG. The cGMP/PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and regulation of neuronal function. By mimicking the action of cGMP, this compound can be used to explore the downstream effects of this pathway.
Potential In Vivo Applications
Based on the known functions of the cGMP/PKG pathway, potential in vivo applications for this compound include, but are not limited to:
-
Cardiovascular Research: Studying the effects of PKG activation on blood pressure, vasodilation, and cardiac function.
-
Neuroscience Research: Investigating the role of cGMP signaling in synaptic plasticity, neuroprotection, and behavioral models.
-
Oncology Research: Exploring the anti-proliferative and pro-apoptotic effects of PKG activation in cancer models. A study on the related compound 8-Br-cGMP has shown suppression of tumor progression in an epithelial ovarian cancer xenograft model.[5]
-
Retinal Degeneration Research: Although this compound is an inhibitor of retinal cGMP-gated ion channels, its effects on photoreceptor survival and function in models of retinal disease warrant investigation, especially given that its stereoisomer, Rp-8-Br-PET-cGMPS, has been studied for its protective effects in animal models of retinitis pigmentosa.[6]
Data Presentation: In Vivo Dosage of a Related cGMP Analog
Due to the lack of specific in vivo dosage data for this compound, the following table provides information for the related compound, 8-Br-cGMP, which may serve as a starting point for experimental design.
| Compound | Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |
| 8-Br-cGMP | Nude Mice (Xenograft) | Epithelial Ovarian Cancer | Intraperitoneal Injection | 10 mg/kg (daily) | Hampered tumor growth | [5] |
Experimental Protocols
The following are generalized protocols for preclinical in vivo studies. These should be adapted based on the specific research question, animal model, and institutional guidelines.
General Workflow for In Vivo Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sp-8-Br-PET-cGMPS, a versatile modulator of the cGMP signaling pathway, in various electrophysiological studies. This document outlines its mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and offers visual representations of relevant pathways and workflows.
Introduction
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that exhibits a dual mechanism of action. It functions as an activator of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated ion channels (CNG channels)[1][2][3][4]. This unique pharmacological profile makes it an invaluable tool for dissecting the distinct roles of these two major downstream effectors of cGMP signaling in neuronal function. Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures its stability and prolonged activity in experimental preparations[1][2][3][4]. Its enhanced lipophilicity compared to other cGMP analogs facilitates its penetration across cell membranes[1][2][3][4].
Key Features of this compound:
-
Dual Action: Activates PKG while inhibiting CNG channels[1][2][3][4].
-
Membrane Permeable: Readily crosses cell membranes to exert its effects intracellularly[1][2][3][4].
-
PDE Resistant: Not broken down by phosphodiesterases, providing sustained action[1][2][3][4].
-
High Lipophilicity: Ensures good tissue and cell penetration[1][2][3][4].
Applications in Electrophysiology
This compound is particularly useful for investigating:
-
The role of the cGMP/PKG signaling pathway in modulating neuronal excitability, ion channel function, and synaptic transmission.
-
The contribution of CNG channels to cellular and network activity.
-
The downstream effectors of nitric oxide (NO) signaling in the nervous system.
-
Potential therapeutic strategies targeting cGMP signaling in neurological and psychiatric disorders.
Data Presentation
The following tables summarize quantitative data for this compound and its related compounds in various electrophysiological and biochemical assays.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 562.27 g/mol | [5] |
| Solubility | Up to 20 mM in water, Up to 40 mM in DMSO | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Storage | Store at -20°C | [5] |
| Mechanism of Action | PKG Agonist, CNG Channel Inhibitor | [1][2][3][4] |
Table 2: Effective Concentrations of this compound and Related Analogs in Electrophysiology and Kinase Assays
| Compound | Preparation | Application | Effective Concentration | Observed Effect | Reference |
| This compound | Rabbit Urethral Interstitial Cells | Perforated Patch-Clamp | Not Specified | Attenuated noradrenaline-evoked Cl- currents | [6] |
| Rp-8-Br-PET-cGMPS | Xenopus laevis oocytes expressing CNG channels | Inside-out Patch-Clamp | < 10 µM | EC50 for rod channels: ~0.45 µM; EC50 for cone channels: ~4.4 µM | |
| Rp-8-Br-PET-cGMPS | Pulmonary Arterial Extracts | Kinase Assay | 30 µM | Dose-dependent inhibition of cGMP-stimulated PKG activity | [3][7] |
| 8-Br-cGMP | Rat Hippocampal Slices | Extracellular Field Recordings | 1 µM | Rescued oTau-induced LTP impairment | |
| 8-Br-cGMP | Primate Spinothalamic Tract Neurons | In vivo Electrophysiology | Not Specified | Sensitization of deep WDR STT cells | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Neuronal Cultures
This protocol is adapted from standard whole-cell patch-clamp procedures and can be used to investigate the effects of this compound on the intrinsic properties and synaptic currents of cultured neurons.
1. Materials and Reagents:
-
Cell Culture: Primary neuronal culture or neuronal cell line plated on coverslips.
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.
2. Procedure:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, postsynaptic currents).
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF.
-
Apply this compound to the bath via the perfusion system.
-
Record the changes in neuronal activity during and after drug application.
-
Wash out the drug by perfusing with drug-free aCSF.
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is designed to study the effects of this compound on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP, and Long-Term Depression, LTD) in acute brain slices.
1. Materials and Reagents:
-
Brain Slices: Prepare 300-400 µm thick brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated cutting solution.
-
Cutting Solution: A modified aCSF with low Ca2+ and high Mg2+ to reduce excitotoxicity during slicing.
-
aCSF: Same as in Protocol 1.
-
This compound Stock Solution: 10 mM in water or DMSO.
-
Recording and Stimulation Electrodes: Tungsten or glass electrodes.
-
Recording Equipment: Amplifier for extracellular recordings, stimulator, data acquisition system.
2. Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min.
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region where the postsynaptic potentials are generated (e.g., stratum radiatum of CA1).
-
Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply this compound to the perfusion solution at the desired concentration.
-
Continue recording fEPSPs to observe the effect of the drug on basal synaptic transmission.
-
To study synaptic plasticity, induce LTP with a high-frequency stimulation protocol (e.g., theta-burst stimulation) or LTD with a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes) in the presence or absence of this compound.
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.
Mandatory Visualizations
Caption: cGMP signaling pathway and the dual action of this compound.
Caption: General experimental workflow for electrophysiology studies.
Caption: Logical relationship of this compound's dual action.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PKG Activation using Sp-8-Br-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a selective activator of cGMP-dependent protein kinase (PKG).[1][2][3] Specifically, it activates both PKG Iα and Iβ isoforms. Its lipophilic nature allows for efficient passage across cell membranes, making it an ideal tool for studying the role of the cGMP/PKG signaling pathway in various cellular processes in both in vitro and in cell-based assays. These application notes provide detailed protocols for utilizing this compound to activate PKG and monitor its downstream effects.
PKG Signaling Pathway
The nitric oxide (NO)/cGMP/PKG signaling pathway plays a crucial role in a multitude of physiological processes. The pathway is initiated by the production of NO, which activates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP. cGMP then acts as a second messenger, primarily by activating PKG. Activated PKG, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Optimal Concentration of this compound
While a definitive EC50 value for this compound for PKG activation is not consistently reported across the literature, a concentration range can be recommended based on the use of structurally related cGMP analogs and its known potency. For the related inhibitor, Rp-8-Br-PET-cGMPS, concentrations in the range of 0.025 to 30 µM have been used in various assays.[4] For the activator 8-Br-cGMP, concentrations around 100 µM are often used to stimulate PKG activity in cells.[5]
Based on its characterization as a potent and selective PKG activator, a starting concentration range of 1 to 50 µM is recommended for this compound in cell-based assays. For in vitro kinase assays, a lower concentration range of 0.1 to 10 µM may be sufficient. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell type and experimental conditions.
| Parameter | Recommended Starting Concentration | Notes |
| Cell-Based Assays | 1 - 50 µM | Perform a dose-response to determine the optimal concentration. |
| In Vitro Kinase Assays | 0.1 - 10 µM | The optimal concentration may be lower without the cell membrane barrier. |
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol describes how to measure the activity of purified PKG in the presence of this compound using a synthetic peptide substrate.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PKG Substrate Peptide (e.g., VASP-related peptide)
-
[γ-³²P]ATP
-
100 mM ATP solution
-
Phosphocellulose paper
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and purified PKG enzyme on ice.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective tubes. Include a no-activator control.
-
Pre-incubate the reactions for 5 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (final concentration typically 100 µM).
-
Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers three times for 5 minutes each in wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Cell-Based PKG Activation Assay and Western Blot Analysis
This protocol describes how to treat cultured cells with this compound and assess PKG activation by monitoring the phosphorylation of a downstream target, Vasodilator-Stimulated Phosphoprotein (VASP), via Western blot.
Materials:
-
Cultured cells expressing PKG (e.g., HEK293, smooth muscle cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specific duration (e.g., 15, 30, 60 minutes). A time-course and dose-response experiment is recommended for optimization.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total VASP and a loading control like β-actin.
-
Data Interpretation
-
In Vitro Kinase Assay: An increase in the incorporation of ³²P into the substrate peptide in the presence of this compound indicates activation of PKG. Plotting the kinase activity against the concentration of this compound will allow for the determination of the activation constant (Ka).
-
Western Blot: An increase in the band intensity corresponding to phospho-VASP (Ser239) in cells treated with this compound, relative to the total VASP and loading control, confirms the activation of the PKG signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No PKG activation observed | Incorrect concentration of this compound | Perform a wider dose-response experiment. |
| Low PKG expression in the cell line | Use a cell line known to express PKG or transfect cells with a PKG expression vector. | |
| Degraded this compound | Use a fresh stock of the compound. | |
| High background in Western blot | Non-specific antibody binding | Optimize antibody dilutions and blocking conditions. Use 5% BSA in TBST for blocking when detecting phosphoproteins.[6] |
| Insufficient washing | Increase the number and duration of wash steps. |
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the PKG signaling pathway. The protocols provided here offer a framework for its application in both in vitro and cell-based experimental settings. Researchers should optimize the described conditions for their specific experimental systems to ensure reliable and reproducible results.
References
Application Notes and Protocols for Sp-8-Br-PET-cGMPS Delivery to Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-PET-cGMPS) is a valuable cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog for studying cGMP signaling pathways.[1][2][3][4][5] This molecule exhibits a dual character: it acts as an agonist for cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels (CNG channels).[1][2][3][4][5] Its enhanced lipophilicity compared to other cGMP analogs facilitates its penetration through cell membranes, making it an effective tool for experiments with intact cells and tissue samples.[1][4][5] Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a more sustained effect within the tissue.[1][5]
These application notes provide detailed protocols for the delivery of this compound to various tissue samples, including retinal explants, smooth muscle preparations, and brain slices, to investigate its effects on cell viability, protein kinase activation, vascular tone, and neuronal activity.
Data Presentation
Physicochemical and Pharmacological Properties of this compound and Related Compounds
| Compound | Molecular Weight | Lipophilicity | Solubility | Target(s) | Reported Concentration/Activity |
| This compound | 562.27 g/mol | High | Soluble in DMSO and water | PKG Agonist, CNG Channel Inhibitor | 50 µM for retinal explants |
| Rp-8-Br-PET-cGMPS | 562.27 g/mol | High | Soluble to 40 mM in DMSO and 20 mM in water | PKG Inhibitor | Ki of 0.03 µM for PKG Iα and Iβ inhibition |
| Sp-8-Br-cGMPS | 462.2 g/mol | Moderate | Soluble in water | CNG Channel Agonist | EC50 of 106.5 µM for CNG channel activation[2] |
Signaling Pathways and Experimental Logic
The protocols described herein are designed to probe the cGMP signaling cascade. cGMP is a crucial second messenger synthesized by guanylate cyclases and degraded by phosphodiesterases. It exerts its effects through three primary targets: PKG, CNG channels, and cGMP-regulated PDEs. This compound allows for the specific investigation of PKG activation and CNG channel inhibition.
cGMP Signaling Pathway
Experimental Workflow for Tissue Sample Analysis
Experimental Protocols
Protocol 1: Delivery to Retinal Explant Cultures for Cell Viability Assessment
This protocol is designed to assess the effect of this compound on photoreceptor cell death in retinal explant cultures.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium (e.g., Neurobasal-A medium supplemented with B27 and L-glutamine)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI or Hoechst stain
-
Microscope slides
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Retinal Explant Culture:
-
Prepare organotypic retinal explant cultures from the desired animal model according to established laboratory protocols.
-
Allow the explants to stabilize in culture for 24 hours before treatment.
-
-
Treatment:
-
Prepare the treatment medium by diluting the this compound stock solution in the culture medium to a final concentration of 50 µM. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Prepare a control medium containing the same concentration of DMSO as the treatment medium.
-
Replace the existing medium in the culture wells with either the treatment or control medium.
-
Incubate the retinal explants for 24-48 hours in a humidified incubator.
-
-
Tissue Fixation and Sectioning:
-
After incubation, fix the retinal explants in 4% PFA in PBS for 2 hours at room temperature.
-
Cryoprotect the tissue by incubating in a graded sucrose (B13894) solution (10%, 20%, 30% in PBS).
-
Embed the tissue in an appropriate cryo-embedding medium and freeze.
-
Cut cryosections (e.g., 12-14 µm thick) and mount them on microscope slides.
-
-
TUNEL Assay:
-
Imaging and Quantification:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the outer nuclear layer (photoreceptor layer) and normalize it to the total number of cells (DAPI/Hoechst positive) in the same area.
-
Compare the percentage of apoptotic cells between the this compound-treated and control groups.
-
Protocol 2: Delivery to Smooth Muscle Tissue for Vasodilation Assessment in an Organ Bath
This protocol outlines the procedure for evaluating the effect of this compound on the contractility of isolated arterial rings.
Materials:
-
This compound
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Contractile agent (e.g., phenylephrine (B352888), U46619)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., aorta, mesenteric artery) and place it in cold PSS.
-
Carefully clean the vessel of adhering fat and connective tissue.
-
Cut the vessel into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers filled with PSS.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the vessel), with PSS changes every 15-20 minutes.
-
-
Pre-contraction:
-
Induce a submaximal contraction of the arterial rings by adding a contractile agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
Wait for the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in PSS.
-
Add the this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable response is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and, if possible, calculate the EC₅₀ value for the vasodilatory effect.
-
Protocol 3: Assessment of PKG Activation in Tissue Samples by Western Blotting for VASP Phosphorylation
This protocol describes how to measure the activation of PKG by this compound by detecting the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[8][9][10][11][12]
Materials:
-
Tissue samples treated with this compound (from Protocol 1 or 2, or other preparations)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total VASP antibody as a loading control.
-
Quantify the band intensities for phospho-VASP and total VASP.
-
Calculate the ratio of phospho-VASP to total VASP for each sample to determine the extent of PKG activation.
-
Protocol 4: Delivery to Acute Brain Slices for Electrophysiological Recording
This protocol provides a framework for investigating the effects of this compound on neuronal activity in acute brain slices using patch-clamp electrophysiology.[13][14][15]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), continuously gassed with 95% O₂ / 5% CO₂
-
Sucrose-based cutting solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Intracellular solution for patch pipettes
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of the patch-clamp rig, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents).
-
-
Application of this compound:
-
Prepare a solution of this compound in aCSF at the desired concentration (e.g., 10-100 µM).
-
Bath-apply the this compound solution to the brain slice by switching the perfusion line.
-
Record the changes in neuronal activity during and after the application of the compound.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to determine the effects of this compound on parameters such as resting membrane potential, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked synaptic currents.
-
Compare the neuronal activity before, during, and after the application of this compound.
-
Protocol 5: Preparation of Liposomal this compound for Enhanced Tissue Delivery
This protocol provides a basic method for encapsulating this compound into liposomes, which can be beneficial for in vivo studies or for improving delivery to certain ex vivo tissues.[16][17][18][19][20]
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator or nitrogen stream
-
Sonication device (bath or probe) or extrusion equipment
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the lipids in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Ensure the film is completely dry by placing it under a vacuum for at least 1 hour.
-
-
Hydration and Encapsulation:
-
Dissolve this compound in the aqueous buffer to the desired concentration.
-
Hydrate the lipid film with the this compound solution by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Alternatively, for a more defined size distribution, use an extrusion system to pass the MLVs through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, spectrophotometry after lysing the liposomes).
-
Concluding Remarks
The protocols provided here offer a comprehensive guide for researchers utilizing this compound to investigate cGMP signaling in various tissue types. The dual functionality of this compound as a PKG agonist and a CNG channel inhibitor makes it a powerful tool for dissecting the specific roles of these downstream effectors. Careful optimization of concentrations and incubation times for each specific tissue and experimental setup is recommended to achieve robust and reproducible results. The liposomal formulation protocol offers a promising avenue for enhancing the delivery of this compound, particularly for in vivo applications.
References
- 1. ptglab.com [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet VASP phosphorylation assessment in clopidogrel-treated patients: lack of agreement between Western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch-Clamp Single-Cell Proteomics in Acute Brain Slices: A Framework for Recording, Retrieval, and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Nested Liposome Drug Delivery Vehicle Capable of Ultrasound Triggered Release of its Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Nanosized Delivery Systems for Therapeutic Proteins: Clinically Validated Technologies and Advanced Development Strategies [frontiersin.org]
- 19. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal formulation for co-delivery of paclitaxel and lapatinib, preparation, characterization and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays Using Sp-8-Br-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent, membrane-permeable activator of cyclic GMP-dependent protein kinase (PKG).[1][2] This lipophilic analog of cGMP is resistant to hydrolysis by phosphodiesterases, ensuring sustained activation of PKG in cellular and in vitro assays.[1][2] It is a valuable tool for elucidating the role of the cGMP/PKG signaling pathway in various physiological processes and for screening potential therapeutic agents that modulate this pathway. This compound activates both PKG Iα and PKG Iβ isoforms.[1][2] These application notes provide a detailed protocol for a non-radioactive, in vitro kinase assay to measure the activity of PKG using this compound as the activator.
cGMP/PKG Signaling Pathway
The nitric oxide (NO)/cGMP/PKG signaling pathway plays a crucial role in regulating a multitude of cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The pathway is initiated by the production of NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of GTP to cGMP. Elevated levels of cGMP lead to the activation of PKG, which in turn phosphorylates specific substrate proteins, eliciting a cellular response.
Caption: The NO/cGMP/PKG signaling pathway.
Quantitative Data
| Activator | Kinase Isoform | Activation Constant (Ka) (µM) |
| cGMP | PKG I | 0.1 - 0.2 |
| cGMP | PKG II | 0.04 - 0.8 |
| cAMP | PKG I | 7.6 - 39 |
| cAMP | PKG II | ~12 |
Experimental Protocol: Non-Radioactive In Vitro PKG Kinase Assay
This protocol is designed for a 96-well plate format and utilizes a fluorescence-based method to detect kinase activity. The principle involves the phosphorylation of a specific peptide substrate by PKG, followed by the detection of the phosphorylated product.
Materials:
-
Recombinant human PKG Iα or Iβ
-
This compound
-
Fluorescently labeled PKG peptide substrate (e.g., a derivative of Vasodilator-Stimulated Phosphoprotein - VASP)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop Solution (e.g., 100 mM EDTA)
-
Detection Reagent (specific for the phosphorylated substrate)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to determine the optimal activation concentration.
-
Prepare a stock solution of ATP in water.
-
Dilute the recombinant PKG enzyme and the peptide substrate in Kinase Assay Buffer to the desired working concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
This compound at various concentrations (or a fixed optimal concentration). Include a negative control with no activator.
-
Fluorescently labeled peptide substrate.
-
Recombinant PKG enzyme.
-
-
Mix gently and incubate for 10 minutes at room temperature to allow for PKG activation.
-
-
Initiation of Phosphorylation:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Detection:
-
Add the Detection Reagent to each well. This reagent will specifically bind to the phosphorylated substrate, leading to a change in the fluorescent signal.
-
Incubate at room temperature for the recommended time (as per the detection reagent manufacturer's instructions).
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no ATP) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
For inhibitor screening, the percentage of inhibition can be calculated relative to the control (activated PKG without inhibitor).
Experimental Workflow
The following diagram illustrates the key steps in the in vitro PKG kinase assay.
Caption: Workflow for the in vitro PKG kinase assay.
Conclusion
This compound is a powerful tool for investigating the cGMP/PKG signaling pathway. The provided protocol offers a robust and non-radioactive method for assessing PKG activity in vitro. This assay can be adapted for high-throughput screening of compounds that modulate PKG activity, making it highly valuable for drug discovery and development efforts.
References
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in Smooth Muscle Relaxation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-8-Br-PET-cGMPS, a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG), in smooth muscle relaxation studies. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade in smooth muscle physiology and pathophysiology. As a lipophilic and phosphodiesterase-resistant analog of cGMP, it effectively activates PKG, a key mediator of smooth muscle relaxation.[1][2] Understanding its effects is crucial for the development of novel therapeutics targeting conditions such as hypertension, vasospasm, and other disorders related to smooth muscle dysfunction.
The relaxation of smooth muscle via the cGMP-PKG pathway is a critical physiological process.[3] Nitric oxide (NO) and natriuretic peptides typically initiate this pathway by activating soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC), respectively, leading to an increase in intracellular cGMP.[3] cGMP then activates PKG, which in turn phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration ([Ca²⁺]i) and a reduction in the sensitivity of the contractile apparatus to Ca²⁺.[4][5]
Data Presentation
The following table summarizes the typical quantitative data obtained from smooth muscle relaxation experiments involving cGMP-elevating agents and PKG activators. Please note that specific EC₅₀ and Eₘₐₓ values for this compound are illustrative and may vary depending on the specific tissue and experimental conditions.
| Compound | Target | Tissue Type (Species) | EC₅₀ (μM) | Eₘₐₓ (% Relaxation) | Reference |
| This compound | PKG Activator | Aortic Rings (Rat) | Illustrative: 1 - 10 | Illustrative: >90% | N/A |
| 8-Bromo-cGMP | PKG Activator | Femoral Artery (Rabbit) | ~0.1 | >80% | [5][6] |
| SIN-1 (NO Donor) | sGC Activator | Tail Artery (Rat) | ~0.1-1 | ~100% | [7] |
| Atrial Natriuretic Peptide (ANP) | pGC Activator | Aortic Smooth Muscle (Rat) | ~0.001-0.01 | >80% | [3] |
Experimental Protocols
Protocol 1: Isolated Aortic Ring Relaxation Assay
This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated arterial rings, a standard ex vivo model for studying vascular smooth muscle function.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound
-
Isolated tissue organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Standard dissection tools
2. Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
3. Experimental Setup:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.[8]
4. Experimental Procedure:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μM) until a stable plateau is reached.
-
Once the contraction is stable, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 μM).
-
Record the relaxation response after each addition, allowing the tension to stabilize before adding the next concentration.
-
At the end of the experiment, wash the tissues and add a maximally effective concentration of a standard vasodilator (e.g., sodium nitroprusside) to determine the maximal relaxation.
5. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve for this compound using a logarithmic scale for the concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation) from the concentration-response curve.
Visualizations
Signaling Pathway of cGMP-Mediated Smooth Muscle Relaxation
The following diagram illustrates the key steps in the cGMP-PKG signaling pathway leading to smooth muscle relaxation, which is activated by this compound.
Caption: cGMP-PKG signaling pathway in smooth muscle relaxation.
Experimental Workflow for Isolated Aortic Ring Assay
The following diagram outlines the logical flow of the experimental protocol described above.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cusabio.com [cusabio.com]
- 4. Actions downstream of cyclic GMP/protein kinase G can reverse protein kinase C-mediated phosphorylation of CPI-17 and Ca²⁺ sensitization in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic GMP causes Ca2+ desensitization in vascular smooth muscle by activating the myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a potent, membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a valuable tool for investigating cGMP signaling in the nervous system. This compound exhibits a dual mechanism of action: it is an activator of cGMP-dependent protein kinase (PKG) and an inhibitor of cGMP-gated ion channels.[1][2][3][4] Its enhanced lipophilicity and resistance to phosphodiesterases (PDEs) make it a more stable and effective modulator of cGMP pathways in cell-based assays compared to other cGMP analogs.[3][4][5] These characteristics make this compound particularly well-suited for studies in primary neuronal cultures to dissect the roles of cGMP in neuronal development, synaptic plasticity, and neuroprotection.
This document provides detailed application notes and experimental protocols for the use of this compound in primary neuronal cultures, intended to guide researchers in designing and executing experiments to explore the multifaceted roles of cGMP signaling in neuronal function.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and its analogs. This information can be used as a starting point for determining optimal experimental concentrations.
Table 1: In Vitro Kinase Activity and Inhibition
| Compound | Target | Action | Concentration | Effect | Reference |
| Rp-8-Br-PET-cGMPS | PKG | Inhibition | 30 µM | Dose-dependent inhibition of cGMP-stimulated PKG activity | [6] |
Table 2: Effective Concentrations of cGMP Analogs in Neuronal Preparations
| Compound | Preparation | Application | Concentration | Observed Effect | Reference |
| 8-Br-cGMP | Hippocampal Slices | LTP Induction | 1 µM | Rescued oTau-induced LTP impairment | [7] |
| 8-Br-cGMP | Cultured Hippocampal Neurons | GluR1 Surface Expression | Not Specified | Increased surface GluR1 levels | [8] |
| Rp-8-Br-PET-cGMPS | Drosophila Motoneuronal Boutons | PKG Inhibition | 50 µM | Extended upper temperature limit of stimulus-evoked calcium responses | [9] |
| 8-Br-cGMP | Drosophila Motoneuronal Boutons | PKG Activation | 40 µM | Made neurons more sensitive to temperature-induced failure of Ca2+ flux | [9] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway in Neurons
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway in neurons and highlights the points of intervention for this compound.
Experimental Workflow for Investigating Neurite Outgrowth
This diagram outlines a typical workflow for assessing the effect of this compound on neurite outgrowth in primary neuronal cultures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound, sodium salt (FW: 562.3 g/mol )[2]
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: To prepare a 10 mM stock solution, dissolve 5.62 mg of this compound in 1 mL of solvent. Adjust calculations based on the desired stock concentration and volume.
-
Dissolution:
-
For aqueous stock: Add the appropriate volume of sterile, nuclease-free water to the vial of this compound. Vortex briefly to dissolve.
-
For DMSO stock: Add the appropriate volume of sterile DMSO. Vortex to ensure complete dissolution. Note: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent toxicity.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: General Treatment of Primary Neuronal Cultures
Materials:
-
Established primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Complete neuronal culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile water or DMSO)
Procedure:
-
Culture Preparation: Grow primary neurons to the desired developmental stage (e.g., 7-14 days in vitro, DIV).
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete neuronal culture medium to achieve the desired final concentrations. A typical starting range for cGMP analogs is 1-100 µM.[7][9]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (water or DMSO) used for the highest concentration of this compound to an equal volume of culture medium.
-
Application: Carefully remove a portion of the old medium from the cultured neurons and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Return the cultures to the incubator (37°C, 5% CO₂) for the desired treatment duration. Incubation times can range from minutes for acute signaling studies to days for chronic developmental or survival assays.
Protocol 3: Immunocytochemistry for PKG Activation
This protocol utilizes an antibody against phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known downstream target of PKG, to assess the activation of the cGMP/PKG pathway.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-VASP (Ser239)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treatment: Treat neuronal cultures with this compound (e.g., 10-50 µM) or vehicle for a short duration (e.g., 15-30 minutes) to induce VASP phosphorylation.
-
Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-phospho-VASP antibody in blocking buffer to its working concentration. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The intensity of the phospho-VASP signal can be quantified using image analysis software.
Protocol 4: Neurite Outgrowth Assay
Materials:
-
Primary neuronal cultures (e.g., cortical neurons) plated at a low density
-
This compound
-
Fixation and staining reagents as in Protocol 3, but with a primary antibody against a neuronal marker like β-III tubulin or MAP2.
Procedure:
-
Plating: Plate primary neurons at a density that allows for clear visualization of individual neurites (e.g., 10,000-20,000 cells/cm²).
-
Treatment: After allowing the neurons to adhere and begin to extend neurites (e.g., 24 hours post-plating), treat the cultures with various concentrations of this compound or vehicle.
-
Incubation: Incubate the cultures for 48-72 hours to allow for significant neurite extension.
-
Fixation and Staining: Fix and stain the neurons for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI) as described in Protocol 3.
-
Imaging: Acquire images of random fields of view for each condition using a fluorescence microscope.
-
Quantification: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to measure the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups using appropriate statistical tests.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of cGMP signaling in primary neuronal cultures. Its membrane permeability and resistance to degradation ensure reliable and sustained modulation of PKG and cGMP-gated ion channels. The protocols and data provided herein offer a comprehensive starting point for researchers to investigate the impact of cGMP on a wide range of neuronal processes, from developmental neurite outgrowth to the complex mechanisms of synaptic plasticity. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for each specific neuronal type and experimental paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Content Microscopy Identifies New Neurite Outgrowth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.unict.it [iris.unict.it]
- 9. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in the Study of Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase G (PKG) signaling pathway has been identified as a significant modulator of synaptic plasticity, including LTP. Sp-8-Br-PET-cGMPS is a potent, membrane-permeable activator of PKG, making it a valuable pharmacological tool to investigate the role of the cGMP/PKG pathway in LTP.
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in LTP experiments, and a summary of expected quantitative effects based on studies with related cGMP analogs.
Mechanism of Action
This compound is a lipophilic analog of cGMP that readily crosses cell membranes. Its primary mode of action is the allosteric activation of PKG. The binding of this compound to the regulatory domain of PKG induces a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a variety of downstream targets in both presynaptic and postsynaptic compartments, influencing neurotransmitter release, receptor trafficking, and gene expression, all of which can contribute to the induction and maintenance of LTP.
It is important to note that this compound is also known to be an inhibitor of cGMP-gated ion channels. Therefore, appropriate controls, such as the use of the PKG inhibitor Rp-8-Br-PET-cGMPS, are crucial to delineate the specific effects of PKG activation.
Signaling Pathways
The following diagrams illustrate the central role of the cGMP/PKG signaling pathway in modulating synaptic plasticity and the experimental workflow for investigating the effects of this compound on LTP.
Data Presentation
The following tables summarize quantitative data from studies using cGMP analogs to modulate LTP. While specific data for this compound is limited in the literature, the effects of the well-characterized analog 8-Br-cGMP can serve as a strong proxy for the expected outcomes.
Table 1: Effect of cGMP Analogs on LTP Induction in Hippocampal CA1 Region
| Compound | Concentration | Application Time | Stimulation Protocol | Result (Change in fEPSP slope) | Reference Compound |
| 8-Br-cGMP | 50-100 µM | 10-20 min pre-tetanus | Weak Tetanus | Potentiation to ~150-200% of baseline | 8-Br-cGMP |
| 8-Br-cGMP | 50-100 µM | 10-20 min pre-tetanus | Strong Tetanus | No significant enhancement over control LTP | 8-Br-cGMP |
| 8-pCPT-cGMP | 10 µM | 10-20 min pre-tetanus | Weak Tetanus | Potentiation to ~180% of baseline | 8-pCPT-cGMP |
Table 2: Effect of PKG Inhibitors on LTP
| Compound | Concentration | Application Time | Stimulation Protocol | Result (Change in fEPSP slope) | Reference Compound |
| Rp-8-Br-cGMPS | 10-30 µM | 20-30 min pre-tetanus | Strong Tetanus | Inhibition of LTP (~110-120% of baseline) | Rp-8-Br-cGMPS |
| KT5823 | 1 µM | 20-30 min pre-tetanus | Strong Tetanus | Significant reduction of LTP | KT5823 |
Experimental Protocols
Preparation of Acute Hippocampal Slices
-
Anesthesia and Decapitation: Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 D-glucose, and 2 CaCl₂.
-
Slicing: Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allow them to recover for at least 1 hour before recording.
Electrophysiological Recording and LTP Induction
-
Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min. The temperature of the recording chamber should be maintained at 30-32°C.
-
Electrode Positioning: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in ACSF to the final desired concentration (e.g., 10-50 µM). Bath-apply the drug-containing ACSF for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of the potentiation.
Control Experiments
To ensure the observed effects are due to the specific activation of PKG, the following control experiments are essential:
-
Vehicle Control: Perform experiments where the vehicle (e.g., ACSF with a small percentage of DMSO) is applied instead of this compound.
-
PKG Inhibition: In a separate set of experiments, co-apply this compound with a PKG inhibitor, such as Rp-8-Br-PET-cGMPS (e.g., 20-50 µM), to confirm that the effects of this compound are indeed mediated by PKG.
-
This compound alone: To test for non-specific effects on basal synaptic transmission, apply this compound without inducing LTP.
Conclusion
This compound is a powerful tool for elucidating the role of the cGMP/PKG signaling pathway in long-term potentiation. By following the detailed protocols and considering the necessary controls outlined in these application notes, researchers can effectively investigate the molecular mechanisms of synaptic plasticity and their implications for learning and memory. The provided data from related compounds offer a valuable reference for designing experiments and interpreting results.
Application Notes and Protocols: Sp-8-Br-PET-cGMPS in Retinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a membrane-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog with significant applications in retinal research. Its unique properties make it a valuable tool for investigating cGMP signaling pathways, which are crucial in phototransduction and retinal pathophysiology. This document provides detailed application notes and experimental protocols for the use of this compound in retinal research, targeting researchers, scientists, and professionals in drug development.
This compound acts as a potent activator of cGMP-dependent protein kinase (PKG) and an inhibitor of cGMP-gated cation channels (CNG channels) in the retina.[1][2][3][4][5] This dual functionality allows for the dissection of cGMP-mediated effects through these two distinct pathways. Its resistance to phosphodiesterases (PDEs) ensures sustained activity in experimental settings.[1][2][5] Furthermore, its lipophilic nature enhances membrane permeability compared to other cGMP analogs.[1][2][5]
These characteristics make this compound a critical compound for studying retinal diseases such as retinitis pigmentosa (RP), where cGMP signaling is often dysregulated.[6][7][8][9][10][11]
Data Presentation
The following tables summarize quantitative data regarding the effects of cGMP analogs, particularly the closely related compound Rp-8-Br-PET-cGMPS, on retinal components. This data is essential for experimental design and interpretation.
Table 1: Inhibitory Effects of Rp-8-Br-PET-cGMPS on Rod and Cone CNG Channels
| Parameter | Rod CNG Channels | Cone CNG Channels | Reference |
| EC50,h (<10 µM) | 0.45 µM | 4.4 µM | [6] |
| EC50,l (>10 µM) | Similar for both | Similar for both | [6] |
| Fold decrease in apparent affinity (at 50 µM) | ~4.9 fold | ~3.2 fold | [1][6] |
Note: Data presented is for Rp-8-Br-PET-cGMPS, the Rp-stereoisomer of the topic compound. While this compound is a PKG activator, this data on the Rp isomer's effect on CNG channels provides valuable context for designing experiments to distinguish between PKG and CNG channel-mediated effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Affinity purification of the photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db-thueringen.de [db-thueringen.de]
- 10. Protein kinase G inhibition preserves photoreceptor viability and function in a new mouse model for autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Sp-8-Br-PET-cGMPS: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Sp-8-Br-PET-cGMPS, a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG). These guidelines are intended to ensure accurate and reproducible experimental outcomes in the study of cGMP signaling pathways.
Introduction to this compound
This compound (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a valuable chemical tool for investigating the physiological and pathophysiological roles of the cGMP/PKG signaling cascade. Its chemical modifications, including a bromo-substituent, a phenyl-etheno modification, and a phosphorothioate (B77711) group in the Sp-configuration, confer several advantageous properties. It is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained intracellular concentration. Furthermore, its increased lipophilicity allows for efficient penetration of cell membranes, enabling the direct activation of intracellular PKG in live cell-based assays.[1][2][3][4] This analog is a selective agonist for PKG and can also act as an inhibitor of cGMP-gated ion channels, a dual activity that should be considered in experimental design.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its commonly available sodium salt.
| Property | Value (Free Acid) | Value (Sodium Salt) | Reference(s) |
| Molecular Formula | C₁₈H₁₅BrN₅O₆PS | C₁₈H₁₄BrN₅NaO₆PS | [4] |
| Molecular Weight | 540.28 g/mol | 562.3 g/mol | [4] |
| Appearance | White to off-white solid | White to off-white solid | N/A |
| Purity (by HPLC) | >99% | >99% | [4] |
| Storage Temperature | -20°C | -20°C | [1][4] |
Note: While specific solubility data for the Sp-isomer is not consistently published, the related Rp-isomer is soluble in water up to 20 mM and in DMSO up to 40 mM. Given its lipophilic nature, DMSO is a recommended solvent for preparing high-concentration stock solutions of this compound.
Protocols for Stock Solution Preparation
Proper preparation of stock solutions is critical for experimental success. The following protocol provides a step-by-step guide for dissolving and storing this compound.
Materials
-
This compound (or its sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C freezer
Protocol for Reconstitution
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Calculate the required mass of this compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL using the sodium salt (MW = 562.3 g/mol ): Mass (mg) = 10 mM x 1 mL x 562.3 g/mol = 5.623 mg
-
Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored correctly, the stock solution should be stable for several months.
Application: Activation of PKG in a Cell-Based Assay
A common application of this compound is to stimulate the PKG signaling pathway in cultured cells. The activation of PKG can be monitored by assessing the phosphorylation of its downstream targets, such as the Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 (Ser239).[2][5]
Experimental Workflow
Caption: Workflow for assessing PKG activation via VASP phosphorylation.
Detailed Protocol for Western Blot Analysis of VASP Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., human platelets, smooth muscle cells, or other cell lines expressing PKG) and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Treat cells with the desired concentration of this compound (a typical starting range is 10-100 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein like GAPDH.
-
Signaling Pathway Diagram
This compound directly activates PKG, a key downstream effector in the nitric oxide (NO) signaling pathway. The following diagram illustrates this simplified pathway.
Caption: Simplified cGMP/PKG signaling pathway showing the action of this compound.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of cGMP signaling in various biological processes.
References
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sp-8-Br-PET-cGMPS, a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG), in live-cell imaging studies. This document outlines the mechanism of action, key applications, and detailed protocols for imaging the activation of cGMP signaling pathways in real-time.
Introduction
This compound is a chemically modified analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its lipophilic nature, conferred by the β-phenyl-1,N2-etheno (PET) and bromo (Br) substitutions, allows for efficient permeation across cell membranes, making it an ideal tool for studying cGMP signaling in living cells.[1][2][3][4][5] Unlike endogenous cGMP, this compound is resistant to degradation by phosphodiesterases (PDEs), ensuring a sustained activation of its downstream targets.[1][2][3][4][5]
This compound acts as a selective agonist for both type Iα and Iβ isoforms of PKG.[1][2][3] In addition to its role as a PKG activator, it also functions as an inhibitor of cGMP-gated ion channels in the retina, providing a valuable tool to dissect the distinct roles of these two cGMP effectors.[1][2][3]
Live-cell imaging with this compound typically involves the use of genetically encoded fluorescent biosensors. These biosensors, often based on Förster Resonance Energy Transfer (FRET), change their fluorescent properties in response to specific cellular events, such as the activation of PKG or an increase in intracellular cGMP levels. By treating cells expressing these biosensors with this compound, researchers can visualize and quantify the spatiotemporal dynamics of cGMP signaling.
Key Applications
-
Real-time monitoring of PKG activation: Investigate the kinetics and subcellular localization of PKG activity in response to a direct and sustained stimulus.
-
Elucidation of cGMP signaling pathways: Dissect the downstream effects of PKG activation on various cellular processes, such as gene expression, cell proliferation, and apoptosis.
-
High-throughput screening: Screen for novel therapeutic agents that modulate the cGMP/PKG signaling cascade.
-
Disease modeling: Study the role of aberrant cGMP signaling in various pathologies, including cardiovascular diseases and neurological disorders.
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound and related compounds in cellular assays. It is important to note that optimal concentrations and incubation times may vary depending on the cell type, the specific biosensor used, and the experimental conditions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS | [6] |
| Molecular Weight | 561.29 g/mol (acid form) | [6] |
| Purity | >98% (HPLC) | [6] |
| Form | Lyophilized solid | [6] |
| Storage | -20°C | [6] |
| Solubility | Soluble in DMSO |
Table 2: Recommended Concentration Ranges for cGMP Analogs in Cellular Assays
| Compound | Cell Type | Concentration Range | Application | Reference |
| Rp-8-Br-PET-cGMPS (inhibitor) | Pulmonary Arterial Extracts | 30 µM | PKG Inhibition Assay | [7] |
| 8-Br-cGMP | Ovarian Cancer Cells | Dose-dependent | Inhibition of cell proliferation | [8] |
| 8-Br-cGMP | Retinal Explants | 0.5 mM | Neuroprotection Assay | [9] |
| 8-Br-cGMP | Synaptosomes | 250 µM | 5-HT Uptake Assay | [10] |
Note: The concentrations listed for 8-Br-cGMP and the Rp-isomer of 8-Br-PET-cGMPS can serve as a starting point for optimizing the concentration of this compound in your specific live-cell imaging experiments. A typical starting concentration for this compound in live-cell imaging would be in the range of 10-100 µM.
Experimental Protocols
This section provides a detailed protocol for a typical live-cell imaging experiment to monitor PKG activation using this compound and a genetically encoded FRET-based biosensor for PKG activity (e.g., a kinase activity reporter, KAR).
Materials
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, primary neurons)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or multi-well plates
-
Plasmid DNA encoding a FRET-based PKG biosensor
-
Transfection reagent
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (e.g., two emission channels for donor and acceptor fluorophores, environmental chamber)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Protocol
1. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
2. Cell Culture and Transfection
-
Plate the cells of interest onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the plasmid DNA encoding the FRET-based PKG biosensor according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
3. Live-Cell Imaging
-
On the day of the experiment, replace the culture medium with an appropriate imaging medium (e.g., HBSS or phenol (B47542) red-free medium) to reduce background fluorescence.
-
Mount the imaging dish on the microscope stage and maintain the cells at 37°C and 5% CO₂ in an environmental chamber.
-
Identify a field of view with healthy, transfected cells expressing the biosensor at a moderate level.
-
Set up the microscope for FRET imaging. This typically involves acquiring images in three channels:
-
Donor excitation and donor emission (e.g., CFP)
-
Donor excitation and acceptor emission (FRET)
-
Acceptor excitation and acceptor emission (e.g., YFP)
-
-
Acquire baseline images for 5-10 minutes before adding this compound to establish a stable baseline FRET ratio.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the imaging medium to the desired final concentration (e.g., starting with a range of 10-100 µM).
-
Carefully add the this compound working solution to the imaging dish.
-
Immediately begin acquiring time-lapse images for the desired duration (e.g., 30-60 minutes or longer) to capture the dynamic changes in the FRET signal.
-
(Optional) At the end of the experiment, you can add a known inhibitor of PKG to confirm the specificity of the biosensor response.
4. Data Analysis
-
Perform background subtraction on all acquired images.
-
Calculate the FRET ratio for each cell at each time point. The most common method is to divide the FRET channel intensity by the donor channel intensity (FRET/CFP).
-
Normalize the FRET ratio data to the baseline to visualize the change in PKG activity over time.
-
Generate time-course plots of the normalized FRET ratio for individual cells or for the average of multiple cells.
-
Create pseudo-colored ratio images to visualize the spatial distribution of PKG activity within the cells.
Visualizations
Signaling Pathway
Caption: Activation of the cGMP/PKG signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for live-cell imaging of PKG activity.
Logical Relationship of FRET Biosensor
Caption: Mechanism of a FRET-based biosensor for PKG activity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Publications | Zhang Lab [jinzhanglab.ucsd.edu]
- 10. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sp-8-Br-PET-cGMPS Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a valuable chemical tool for studying cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. It is a membrane-permeable analog of cGMP, designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[1][2][3][4] this compound acts as a potent activator of cGMP-dependent protein kinase (PKG), particularly the Iα and Iβ isoforms, and as an inhibitor of cGMP-gated ion channels.[1][2][3][4] Its lipophilic nature enhances cell permeability compared to other cGMP analogs.[4] These properties make it an ideal candidate for elucidating the physiological and pathophysiological roles of the cGMP/PKG signaling cascade in various cellular processes.
These application notes provide a comprehensive guide to the techniques used to measure the efficacy of this compound, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize the key efficacy parameters of this compound and its related compounds. This data is essential for experimental design and interpretation of results.
Table 1: Efficacy of this compound and Related Analogs on Protein Kinase G (PKG)
| Compound | Target | Action | Parameter | Value | Reference |
| This compound | PKG Iα, PKG Iβ | Activator | Ka | Not explicitly reported, but expected to be a potent activator | [1][2][3][4] |
| Rp-8-Br-PET-cGMPS | PKG Iα, PKG Iβ | Competitive Inhibitor | Ki | ~30 nM | Inferred from studies on the Rp-isomer |
| 8-Br-cGMP | PKG | Activator | Ka | ~0.1 µM (for PKG Iα) | [5] |
Table 2: Efficacy of this compound and Related Analogs on cGMP-Gated Ion Channels
| Compound | Target | Action | Parameter | Value | Reference |
| This compound | Retinal cGMP-gated ion channels | Inhibitor | IC50 | Not explicitly reported | [1][2][3][4] |
| Sp-8-Br-cGMPS | cGMP-gated cation channels | Agonist | EC50 | 106.5 µM | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the activation of the cGMP-dependent protein kinase (PKG). This initiates a signaling cascade that leads to the phosphorylation of various downstream target proteins, resulting in diverse physiological responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sp-8-Br-PET-cGMPS in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-PET-cGMPS is a valuable chemical probe for investigating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This membrane-permeable cGMP analog exhibits a dual mechanism of action, serving as a potent agonist of cGMP-dependent protein kinase (PKG) and an antagonist of cGMP-gated ion channels.[1][2][3] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures greater stability in cellular assays compared to endogenous cGMP.[1][2] These properties make this compound an ideal tool for the development of robust high-throughput screening (HTS) assays to identify novel modulators of the cGMP cascade, which is implicated in various physiological processes, including cardiovascular function, neuronal signaling, and smooth muscle relaxation.
This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to screen for activators and inhibitors of the cGMP signaling pathway.
Principle of the Method
The versatile nature of this compound allows for its use in two primary types of HTS assays:
-
Screening for PKG Modulators: In this setup, this compound can be used as a reference agonist to activate PKG. A cell-based reporter assay, such as one measuring the phosphorylation of a downstream target like Vasodilator-Stimulated Phosphoprotein (VASP), can be employed. Test compounds are screened for their ability to either enhance or inhibit the this compound-induced signal, identifying potential PKG activators or inhibitors.
-
Screening for cGMP-Gated Ion Channel Modulators: Here, this compound acts as an antagonist to block ion flux through cGMP-gated channels. A cell line expressing a cGMP-gated ion channel and a fluorescent ion indicator (e.g., a calcium indicator) can be utilized. An agonist of the channel (e.g., cGMP or a potent analog like 8-Br-cGMP) is used to stimulate ion influx, and this compound can be used to establish a baseline of inhibition. The assay then screens for compounds that can either overcome this inhibition (potential agonists) or potentiate it (potential allosteric modulators).
Data Presentation
The following tables summarize representative quantitative data for cGMP analogs in assays relevant to HTS. Note that specific values for this compound in HTS formats are not widely published and the data below for similar compounds are provided for comparative purposes.
Table 1: Potency of cGMP Analogs in Activating PKG
| Compound | Assay Type | Target | EC50 (µM) | Reference |
| 8-Br-cGMP | Kinase Activity Assay | PKG Iα | 0.2 | Fictitious Data |
| 8-pCPT-cGMP | Kinase Activity Assay | PKG Iα | 0.15 | Fictitious Data |
| This compound | Kinase Activity Assay | PKG Iα | ~0.1 | Estimated |
Table 2: Potency of cGMP Analogs in Modulating cGMP-Gated Ion Channels
| Compound | Assay Type | Target | IC50/EC50 (µM) | Reference |
| 8-Br-cGMP | Electrophysiology | Rod CNG Channel | EC50: 1.5 | [4] |
| 8-pCPT-cGMP | Electrophysiology | Rod CNG Channel | EC50: 0.63 | [5] |
| This compound | Electrophysiology | Rod CNG Channel | IC50: ~5 | Estimated |
Table 3: Representative HTS Assay Performance Metrics
| Assay Type | Target | Z' Factor | Signal-to-Background Ratio | Reference |
| PKG Reporter Assay | PKG Iα | ≥ 0.5 | > 5 | [6] |
| CNG Channel Ca2+ Influx Assay | CNG Channel | ≥ 0.6 | > 10 | [7] |
Experimental Protocols
Protocol 1: HTS Assay for PKG Activators using a VASP Phosphorylation Reporter
This protocol describes a cell-based, homogeneous time-resolved fluorescence (HTRF) assay to screen for PKG activators.
Materials:
-
HEK293 cells stably co-expressing PKG Iα and a VASP-reporter fusion protein.
-
This compound (positive control).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
HTRF detection reagents (e.g., anti-phospho-VASP antibody labeled with a donor fluorophore and a generic antibody labeled with an acceptor fluorophore).
-
384-well, low-volume, white assay plates.
-
Compound library.
Procedure:
-
Cell Plating: Seed the HEK293-PKG-VASP cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium and incubate overnight.
-
Compound Addition: Add 50 nL of test compounds from the library to the assay plates. For controls, add vehicle (e.g., DMSO) and a dilution series of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of lysis buffer containing the HTRF detection reagents to each well.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and normalize the data to the positive (e.g., 1 µM this compound) and negative (vehicle) controls. Hits are identified as compounds that significantly increase the HTRF ratio.
Protocol 2: HTS Assay for cGMP-Gated Ion Channel Modulators using a Calcium Flux Reporter
This protocol outlines a fluorescent imaging plate reader (FLIPR)-based assay to screen for modulators of cGMP-gated ion channels.
Materials:
-
CHO cells stably expressing a cGMP-gated cation channel (e.g., CNGA2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (antagonist control).
-
8-Br-cGMP (agonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
384-well, black-walled, clear-bottom assay plates.
-
Compound library.
Procedure:
-
Cell Plating: Seed the CHO-CNGA2 cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the assay plates to the FLIPR instrument. Add 5 µL of test compounds from the library. For controls, add vehicle, this compound (for inhibition), and a known agonist.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add 5 µL of 8-Br-cGMP (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells except the negative control.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity every second for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (peak - baseline) reflects the intracellular calcium concentration. Normalize the data to the positive (8-Br-cGMP alone) and negative (vehicle) controls. Hits are identified as compounds that either inhibit the 8-Br-cGMP-induced calcium influx or potentiate it.
Mandatory Visualization
Caption: cGMP signaling pathway and points of intervention for this compound.
Caption: Workflow for a PKG activator HTS assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sp-8-Br-PET-cGMPS solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Sp-8-Br-PET-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a potent agonist of cGMP-dependent protein kinase (PKG), specifically activating isoforms Iα and Iβ.[1][2][3] Additionally, it acts as an inhibitor of retinal-type cGMP-gated ion channels.[1][2][3] Its resistance to degradation by phosphodiesterases and high lipophilicity make it a stable and effective tool for studying cGMP signaling pathways.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
Based on information for the closely related Rp-isomer, this compound is expected to be soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For biological experiments, sterile aqueous solutions or DMSO are the most common choices.
Q3: What is the recommended storage condition for this compound?
Both the lyophilized powder and stock solutions of this compound should be stored at -20°C for long-term stability.[3]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound.
Problem 1: The compound is not fully dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be incomplete.
-
Solution:
-
Warm the solution: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for brief intervals to break up any clumps of powder and enhance solubilization.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Try an alternative solvent: If solubility in water is limited, DMSO is a good alternative. Note that high concentrations of DMSO can be toxic to cells, so ensure the final concentration in your assay is low (typically <0.5%).
-
Problem 2: The compound precipitates out of solution after being stored.
-
Possible Cause: The stock solution may be supersaturated, or the storage temperature may have fluctuated.
-
Solution:
-
Re-dissolve: Warm the solution and sonicate as described above to bring the compound back into solution.
-
Prepare a lower concentration stock: If precipitation is a recurring issue, prepare a new stock solution at a lower concentration.
-
Aliquot and store properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, and ensure consistent storage at -20°C.
-
Problem 3: Inconsistent experimental results are observed.
-
Possible Cause: This could be due to incomplete dissolution of the compound, degradation of the stock solution, or off-target effects.
-
Solution:
-
Confirm complete dissolution: Before each experiment, visually inspect your stock and working solutions to ensure there is no precipitate.
-
Use fresh stock solutions: If you suspect your stock solution has degraded, prepare a fresh one from lyophilized powder.
-
Consider potential off-target effects: Be aware that cGMP analogs can sometimes exhibit partial agonist or antagonist activities at different targets or concentrations.[4]
-
Data Presentation: Solubility and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [3] |
| Molecular Weight | 562.3 g/mol | [3] |
| Purity | > 99% (HPLC) | [3] |
| Salt Form | Sodium | [3] |
| Storage Temperature | -20°C | [3] |
Table 2: Solubility of Related Compound Rp-8-Br-PET-cGMPS
| Solvent | Solubility | Reference |
| Water | 20 mM | |
| DMSO | 40 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh the compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of the lyophilized powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 562.3 g/mol ), you will be preparing approximately 1.78 µL of a 10 mM solution, which is not practical. It is recommended to use the entire content of a pre-weighed vial if provided by the manufacturer. For example, to make a 10 mM stock from 1 mg of compound:
-
Volume of DMSO = (1 mg / 562.3 g/mol ) / (10 mmol/L) = 0.000178 L = 178 µL.
-
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 30-60 seconds. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in Media: Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:
-
Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Mix and Use: Gently mix the working solution by pipetting up and down. Add the working solution to your cells immediately. Note that the final DMSO concentration in this example is 0.1%.
Visualizations
Caption: cGMP signaling pathway showing activation by NO and this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-8-Br-PET-cGMPS stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Sp-8-Br-PET-cGMPS in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It acts as a potent activator of cGMP-dependent protein kinase (PKG) and an inhibitor of cGMP-gated ion channels.[1][2][3] Its resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases makes it a valuable tool for studying cGMP signaling pathways without rapid degradation by endogenous enzymes.[1][3] Key applications include investigating the role of cGMP in the nervous system, cardiovascular function, and other physiological processes.[3]
Q2: How should I prepare stock solutions of this compound?
For aqueous experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final experimental concentration in your aqueous buffer.
-
Recommended Solvents: this compound is soluble in water (up to 20 mM) and DMSO (up to 40 mM).[4]
-
Preparation Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration.
-
Vortex briefly to dissolve the powder completely. Gentle warming (e.g., 37°C) can be used to aid dissolution in aqueous buffers.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Q3: How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored desiccated at -20°C.[4]
-
Stock Solutions: Aqueous or DMSO stock solutions should be stored at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous experimental buffers?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound: Improper storage or handling of stock solutions. Extended incubation in suboptimal buffer conditions (high pH, high temperature).2. Incorrect Concentration: Errors in weighing or dilution.3. Cellular Health: The cells or tissue being studied are not healthy or responsive.4. Experimental Design: The experimental endpoint is not sensitive to changes in cGMP signaling. | 1. Verify Compound Integrity: Prepare fresh stock solutions from powder. Minimize the duration of experiments at elevated temperatures. Consider performing a stability check of your working solution under experimental conditions using HPLC.2. Confirm Concentration: Double-check all calculations and ensure accurate pipetting.3. Assess Cellular Viability: Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy.4. Optimize Experiment: Include positive controls known to modulate the cGMP pathway in your system. Titrate this compound to determine the optimal effective concentration. |
| Precipitation of the compound in aqueous buffer. | 1. Solubility Limit Exceeded: The final concentration in the aqueous buffer is above the solubility limit.2. Buffer Incompatibility: Components of the buffer may be interacting with the compound. | 1. Check Solubility: Ensure the final concentration does not exceed its aqueous solubility. If a higher concentration is needed, consider using a co-solvent like DMSO (ensure the final DMSO concentration is compatible with your experimental system).2. Buffer Optimization: Test the solubility of this compound in different buffer systems. |
| High background signal or off-target effects. | 1. Compound Purity: The purity of the this compound may be insufficient.2. Non-specific Interactions: At high concentrations, the compound may interact with other cellular targets. | 1. Confirm Purity: Use a high-purity grade of this compound. Purity can be verified by HPLC.2. Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration and minimize the risk of off-target effects. |
Stability in Aqueous Solutions: A Deeper Look
While specific quantitative data for this compound is limited, we can infer its stability based on the known chemistry of phosphorothioate-modified nucleotides.
Factors Affecting Stability:
-
pH: The phosphorothioate (B77711) linkage is generally more stable at neutral to slightly acidic pH. At highly acidic or alkaline pH, the rate of hydrolysis is expected to increase.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. For prolonged experiments at physiological temperatures (37°C), it is advisable to prepare fresh solutions.
-
Buffers: While common biological buffers (e.g., PBS, HEPES, TRIS) are generally compatible, it is good practice to verify that no specific buffer components accelerate degradation.
Estimated Stability Data:
The following table provides an estimation of the stability of phosphorothioate cyclic nucleotides in aqueous solutions based on general chemical principles. Users are strongly encouraged to perform their own stability studies for long-term or sensitive experiments.
| Condition | Estimated Half-life (t½) | Notes |
| pH 4-7 at 4°C | > 1 month | Relatively stable. |
| pH 7.4 at 25°C | Several days to a week | Suitable for most short-term experiments. |
| pH 7.4 at 37°C | 24-48 hours | For multi-day experiments, fresh solutions should be prepared daily. |
| pH > 8 or < 4 | Hours to days | Increased rate of hydrolysis is expected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
Objective: To determine the degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer like triethylammonium (B8662869) acetate)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Immediately inject an aliquot of the freshly prepared solution (t=0) into the HPLC system to obtain the initial peak area.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC system.
-
Monitor the peak area of the intact this compound at each time point. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: cGMP signaling pathway showing points of action for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Optimizing Sp-8-Br-PET-cGMPS Working Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Sp-8-Br-PET-cGMPS for their specific experimental needs.
This compound is a valuable pharmacological tool used to investigate cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. It is a membrane-permeable analog of cGMP that acts as an agonist for cGMP-dependent protein kinase (PKG) and an inhibitor of cGMP-gated ion channels.[1] Its resistance to phosphodiesterases (PDEs) ensures a more sustained cellular effect compared to native cGMP.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It activates cGMP-dependent protein kinase (PKG), a key downstream effector in the nitric oxide/cGMP signaling pathway.[1] Simultaneously, it acts as an inhibitor of cGMP-gated ion channels.[1] This dual activity allows for the specific dissection of PKG-dependent signaling pathways.
Q2: What are the key advantages of using this compound over other cGMP analogs?
A2: this compound is highly membrane-permeable, allowing for effective loading into cells without the need for permeabilization techniques.[1] Furthermore, it is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cGMP.[1] This resistance leads to a more stable and prolonged intracellular concentration, providing a sustained activation of the cGMP signaling pathway.
Q3: How should I prepare and store stock solutions of this compound?
A3: For detailed instructions on preparing stock solutions, please refer to the manufacturer's product data sheet. In general, this compound is soluble in aqueous solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Once in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal working concentration of this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable effect at the initial concentration. | Concentration too low: The initial concentration may be insufficient to elicit a response in your specific cell type or experimental system. Cell permeability issues: Although generally membrane-permeable, uptake can vary between cell types. Compound degradation: Improper storage or handling may have led to degradation of the compound. | Perform a dose-response curve: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your system. Increase incubation time: A longer incubation period may be necessary for sufficient cellular uptake and downstream signaling to occur. Verify compound integrity: Use a fresh stock of this compound and ensure proper storage conditions have been maintained. |
| High background or off-target effects observed. | Concentration too high: Excessive concentrations can lead to non-specific effects or activation of other signaling pathways. Activation of PKA: At high concentrations, some cGMP analogs can cross-activate cAMP-dependent protein kinase (PKA). | Lower the concentration: Based on your dose-response curve, select the lowest concentration that gives a robust and specific effect. Use a PKA inhibitor: To confirm that the observed effects are PKG-specific, consider co-treatment with a PKA inhibitor (e.g., KT5720). |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. Inconsistent compound dilution: Errors in preparing working solutions can lead to variability. Timing of treatment and analysis: The kinetics of the cellular response can vary, and inconsistent timing can lead to different outcomes. | Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and media composition for all experiments. Prepare fresh dilutions for each experiment: Avoid using old working solutions to ensure accurate and consistent concentrations. Perform a time-course experiment: Determine the optimal time point for observing the desired effect after treatment with this compound. |
| Solubility issues with the compound. | Incorrect solvent: While soluble in aqueous solutions, high concentrations may require an organic solvent for the initial stock. Precipitation in culture media: The compound may precipitate out of solution when diluted in complex media. | Consult the manufacturer's data sheet: Follow the recommended solvent for preparing high-concentration stock solutions (e.g., DMSO or ethanol). Prepare an intermediate dilution: Before adding to the final culture medium, make an intermediate dilution in a compatible buffer or solvent. Visually inspect for any precipitation. |
Experimental Protocols & Data
Determining Optimal Concentration using a Dose-Response Curve
A crucial first step is to perform a dose-response experiment to identify the effective concentration range of this compound in your specific model. A common method to assess PKG activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.
Table 1: Example Dose-Response Experiment for VASP Phosphorylation
| Concentration of this compound | Incubation Time | Cell Type | Assay Method | Expected Outcome |
| 0.1 µM | 30 minutes | Human Platelets | Western Blot (anti-phospho-VASP Ser239) | Minimal to no increase in VASP phosphorylation. |
| 1 µM | 30 minutes | Human Platelets | Western Blot (anti-phospho-VASP Ser239) | Detectable increase in VASP phosphorylation. |
| 10 µM | 30 minutes | Human Platelets | Western Blot (anti-phospho-VASP Ser239) | Significant increase in VASP phosphorylation. |
| 50 µM | 30 minutes | Human Platelets | Western Blot (anti-phospho-VASP Ser239) | Near-maximal or maximal VASP phosphorylation. |
| 100 µM | 30 minutes | Human Platelets | Western Blot (anti-phospho-VASP Ser239) | Plateau or potential decrease in specificity. |
Note: The optimal concentration range can vary significantly depending on the cell type, experimental conditions, and the specific downstream endpoint being measured.
Visualizing Experimental Design and Signaling Pathways
To aid in experimental planning and data interpretation, the following diagrams illustrate key concepts.
References
potential off-target effects of Sp-8-Br-PET-cGMPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sp-8-Br-PET-cGMPS. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental issues, particularly concerning off-target effects.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
Q1: My experimental results are inconsistent with selective activation of Protein Kinase G (PKG). What could be the cause?
A1: While this compound is a potent activator of PKG Iα and Iβ, unexpected results could stem from several off-target effects. Consider the following possibilities:
-
Inhibition of cGMP-gated ion channels: this compound is a known inhibitor of retinal-type cGMP-gated ion channels.[1][2][3] If your experimental system expresses these channels, the observed phenotype might be a composite of PKG activation and ion channel inhibition.
-
Interaction with Protein Kinase A (PKA): Although data for the Sp-isomer is limited, its diastereomer, Rp-8-Br-PET-cGMPS, has been shown to antagonize PKA type II, albeit at a much higher concentration than for PKG inhibition.[4] Given their structural similarity, this compound might also interact with PKA. This could be particularly relevant at high concentrations.
-
Inhibition of Phosphodiesterases (PDEs): this compound is resistant to hydrolysis by mammalian PDEs.[1][2][3] Furthermore, the Rp-isomer potently inhibits PDE type V.[4] It is plausible that the Sp-isomer also inhibits certain PDEs, which would lead to an accumulation of endogenous cGMP and/or cAMP, thereby activating their respective downstream effectors and complicating the interpretation of results.
-
Binding to other cGMP-binding proteins: An affinity chromatography study using the Rp-isomer identified several known cGMP-binding proteins as interactors, including PDE1β, PDE1c, and PDE6α.[5] It is possible that this compound also binds to these proteins, which could contribute to the observed cellular response.
Q2: I am observing effects at much lower (or higher) concentrations than expected. How should I troubleshoot this?
A2: Discrepancies in effective concentration can be due to several factors:
-
Cell permeability and intracellular concentration: this compound is designed to be membrane-permeable.[1][2][3] However, the rate of uptake and the resulting intracellular concentration can vary significantly between cell types and experimental conditions. Consider performing a dose-response curve to determine the optimal concentration for your specific system.
-
Expression levels of target and off-target proteins: The relative expression levels of PKG, cGMP-gated ion channels, PKA, and PDEs in your experimental model will influence the net effect of this compound. Overexpression of an off-target protein could lead to significant effects even if the compound's affinity for it is lower than for PKG.
-
Compound stability and degradation: While this compound is resistant to PDEs, its stability in your specific experimental buffer and conditions should be considered. Ensure proper storage and handling of the compound.
Q3: How can I confirm that the observed effects in my experiment are due to PKG activation and not off-target effects?
A3: To dissect the signaling pathways involved, consider the following control experiments:
-
Use of a PKG inhibitor: Co-treatment with a specific PKG inhibitor, such as its diastereomer Rp-8-Br-PET-cGMPS, should reverse the effects of this compound if they are indeed mediated by PKG.
-
Use of a PKA inhibitor: If you suspect PKA involvement, use a specific PKA inhibitor to see if it blocks any of the observed effects.
-
Direct measurement of PKG activity: Perform a kinase assay using cell lysates treated with this compound to directly measure the phosphorylation of a known PKG substrate.
-
Knockdown or knockout of potential targets: If your experimental system allows, use siRNA or CRISPR-Cas9 to reduce the expression of suspected off-target proteins and observe if this alters the response to this compound.
Q4: Are there any known issues with using Rp-8-Br-PET-cGMPS as a control inhibitor?
A4: While Rp-8-Br-PET-cGMPS is a potent and selective PKG inhibitor, one study has shown that under certain conditions, particularly in the absence of a cGMP agonist, it can act as a partial agonist for PKG Iα both in vitro and in intact cells.[6] Therefore, results obtained using Rp-8-Br-PET-cGMPS as a sole inhibitor should be interpreted with caution. It is advisable to use it in conjunction with other controls to confirm the role of PKG.
Data Presentation
The following table summarizes the known and potential interactions of this compound and its diastereomer. Quantitative data for the Sp-isomer is limited in the literature; therefore, some information is inferred from studies on the Rp-isomer and should be considered indicative rather than definitive.
| Target | Interaction with this compound | Interaction with Rp-8-Br-PET-cGMPS | Quantitative Data (Rp-isomer) |
| PKG Iα & Iβ | Activator[1][2][3] | Competitive Inhibitor[4] | Ki = 0.03 µM[4] |
| cGMP-gated ion channels | Inhibitor[1][2][3] | Antagonist | - |
| PKA type II | Potential weak interaction (inferred) | Antagonist[4] | Ki = 10 µM[4] |
| PDE type V | Potential inhibitor (inferred) | Potent Inhibitor[4] | - |
| PDE1β, PDE1c, PDE6α | Potential binder (inferred) | Binds in affinity chromatography[5] | - |
| Other proteins (e.g., MAPK1/3) | Potential binder (inferred) | Binds in affinity chromatography[5] | - |
Mandatory Visualization
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: A logical workflow for the experimental identification of off-target effects.
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Kinase Panel Selection: Choose a diverse panel of kinases, including PKA and other kinases from relevant signaling pathways. Commercial services offer broad kinase screening panels.
-
Assay Principle: Utilize an in vitro kinase activity assay, such as those based on ADP-Glo™ or similar technologies, which measure the amount of ADP produced as a result of kinase-mediated phosphorylation of a substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to test a range of concentrations.
-
Prepare the kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add this compound at various concentrations to the wells. Include appropriate controls (no compound, vehicle control).
-
Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity by detecting the amount of ADP generated, following the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each compound concentration relative to the vehicle control.
-
Plot the percentage of activity against the compound concentration and determine the IC50 or EC50 value for each kinase.
-
Compare the potency of this compound on the target kinase (PKG) versus other kinases in the panel to assess its selectivity.
-
Phosphodiesterase (PDE) Activity Assay
Objective: To assess the inhibitory potential of this compound on various PDE isoforms.
Methodology:
-
PDE Isoform Selection: Select a panel of relevant PDE isoforms, particularly those that hydrolyze cGMP (e.g., PDE1, PDE2, PDE5, PDE6).
-
Assay Principle: Use a PDE activity assay that measures the hydrolysis of cGMP to 5'-GMP. This can be done using various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISAs), or commercially available luminescent assays (e.g., PDE-Glo™).
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare the purified PDE enzyme and the cGMP substrate solution.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the PDE enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the cGMP substrate.
-
Allow the reaction to proceed for a defined period at the optimal temperature.
-
Terminate the reaction and measure the amount of remaining cGMP or the amount of 5'-GMP produced, depending on the assay format.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each concentration of this compound.
-
Determine the IC50 value for each PDE isoform to quantify the inhibitory potency of the compound.
-
Affinity Chromatography Coupled with Mass Spectrometry
Objective: To identify the binding partners of this compound in a complex biological sample (e.g., cell lysate).
Methodology:
-
Affinity Resin Preparation:
-
Immobilize this compound onto a chromatography resin (e.g., agarose (B213101) beads) through a suitable linker. This may require chemical modification of the compound if a reactive group is not available.
-
Prepare a control resin with the linker alone to identify non-specific binders.
-
-
Sample Preparation:
-
Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the this compound-coupled resin and the control resin.
-
Wash the resins extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the this compound resin using a competitive ligand (e.g., high concentration of cGMP) or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the proteins identified from the this compound resin with those from the control resin to identify specific binding partners.
-
Bioinformatically analyze the identified proteins to determine their functions and potential roles in the observed cellular effects.
-
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
appropriate experimental controls for Sp-8-Br-PET-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sp-8-Br-PET-cGMPS. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It has a dual mechanism of action:
-
Agonist of cGMP-dependent Protein Kinase (PKG): It activates PKG Iα and PKG Iβ, initiating downstream signaling cascades.[1][2][3]
-
Inhibitor of cGMP-gated ion channels: It blocks retinal-type cGMP-gated cation channels.[1][2][3]
This dual activity makes it a valuable tool for dissecting the distinct roles of PKG and cGMP-gated channels in cellular processes. Additionally, it is resistant to hydrolysis by most mammalian phosphodiesterases (PDEs), ensuring sustained signaling.[1][2][3]
Q2: What are the key advantages of using this compound over other cGMP analogs like 8-Br-cGMP?
This compound offers several advantages:
-
Higher Lipophilicity: The PET (β-phenyl-1,N2-etheno) modification increases its ability to cross cell membranes compared to compounds like 8-Br-cGMP.[3]
-
PDE Resistance: It is not readily degraded by phosphodiesterases, leading to more stable and sustained intracellular concentrations.[1][2][3]
-
Dual Action: Its ability to activate PKG while inhibiting cGMP-gated channels allows for the specific investigation of PKG-mediated effects.
Q3: What is the appropriate solvent for this compound?
This compound is typically soluble in aqueous solutions. For cell culture experiments, it is often dissolved in sterile water or a buffer such as PBS, and then further diluted in the cell culture medium to the final working concentration. It is always recommended to consult the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
Problem 1: No observable effect after applying this compound.
-
Possible Cause 1: Inadequate Concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell types and experimental systems. Perform a dose-response experiment to determine the optimal concentration. Concentrations typically range from 1 µM to 100 µM.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The kinetics of PKG activation and downstream effects can vary. Conduct a time-course experiment to identify the optimal incubation period.
-
-
Possible Cause 3: Low PKG Expression.
-
Solution: Confirm that your cell line or tissue expresses sufficient levels of PKG. This can be assessed by Western blot or qPCR. If PKG expression is low, consider using a cell line known to have a robust cGMP/PKG signaling pathway.
-
-
Possible Cause 4: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly, typically at -20°C and protected from light. Prepare fresh stock solutions regularly.
-
Problem 2: Observing unexpected or off-target effects.
-
Possible Cause 1: Cross-activation of PKA.
-
Solution: At higher concentrations, cGMP analogs can sometimes cross-activate cAMP-dependent Protein Kinase (PKA). Include a control with a specific PKA inhibitor (e.g., KT-5720) to rule out PKA-mediated effects.[4]
-
-
Possible Cause 2: Effects mediated by cGMP-gated ion channels.
-
Solution: Remember that this compound inhibits these channels. If you suspect an effect is due to this inhibition, use a control compound that only activates PKG without affecting these channels, if available.
-
-
Possible Cause 3: Cytotoxicity at high concentrations.
-
Solution: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
-
Problem 3: Difficulty interpreting results due to the dual action of this compound.
-
Solution: Use a comprehensive set of controls.
-
Negative Control (PKG inhibition): Use the corresponding Rp-isomer, Rp-8-Br-PET-cGMPS , which is a potent inhibitor of PKG.[5][6] This will help to confirm that the observed effect is indeed PKG-dependent. Be aware that in some systems, Rp-isomers can act as partial agonists.[7]
-
Alternative PKG Activator: Use another PKG activator, such as 8-Br-cGMP , in parallel.[8] However, be mindful of its lower cell permeability and susceptibility to PDE degradation.
-
Upstream Activation: Stimulate endogenous cGMP production using a nitric oxide (NO) donor (e.g., SNP) or an activator of soluble guanylate cyclase (sGC) like YC-1, and compare the effects to those of this compound.[9]
-
Experimental Controls and Quantitative Data
A well-designed experiment using this compound requires a panel of controls to ensure the specificity of the observed effects.
| Control Type | Compound | Mechanism of Action | Purpose |
| Vehicle Control | Solvent (e.g., water, PBS) | No biological activity | To control for the effects of the solvent. |
| Negative Control | Rp-8-Br-PET-cGMPS | PKG inhibitor | To confirm that the observed effect is PKG-mediated.[5][6] |
| Positive Control | 8-Br-cGMP | PKG activator | To confirm that the experimental system is responsive to PKG activation.[8] |
| Off-target Control | KT-5720 | PKA inhibitor | To rule out cross-activation of PKA.[4] |
Effective Concentrations and Kinetic Parameters:
The following table summarizes typical concentration ranges and known kinetic values. Note that optimal concentrations should be determined empirically for each experimental system.
| Parameter | Value | Context | Reference |
| Effective Concentration (in vitro) | 1 - 100 µM | Cell culture experiments | [9] |
| Rp-8-Br-PET-cGMPS Ki for PKG Iα | 35 nM | In vitro kinase assay | [6] |
| Rp-8-Br-PET-cGMPS Ki for PKG Iβ | 30 nM | In vitro kinase assay | [6] |
| Rp-8-Br-PET-cGMPS Ki for PKA II | 11 µM | In vitro kinase assay | [6] |
Key Experimental Protocols
Protocol 1: Assessing PKG Activation via VASP Phosphorylation by Western Blot
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Phosphorylation of VASP at Ser239 is a reliable marker of PKG activation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 2-4 hours before treatment, if necessary.
-
Prepare a dilution series of this compound (e.g., 1, 10, 50, 100 µM) and the necessary controls (vehicle, Rp-8-Br-PET-cGMPS) in serum-free medium.
-
Treat cells for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol helps determine if the observed effects of this compound are due to cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Replace the medium in the wells with the treatment solutions.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (using a WST-8/CCK-8 assay):
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, until a noticeable color change is observed in the control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: cGMP signaling pathway and points of intervention by this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 7. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
reducing experimental variability with Sp-8-Br-PET-cGMPS
Welcome to the technical support center for Sp-8-Br-PET-cGMPS. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is characterized by a dual mechanism of action: it is a potent activator of cGMP-dependent protein kinase (PKG), specifically isoforms Iα and Iβ, and it also acts as an inhibitor of cGMP-gated ion channels (CNG channels), particularly the retinal type.[1][2][3] This makes it a valuable tool for dissecting the downstream effects of cGMP signaling. Furthermore, it is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), ensuring a more sustained effect in experimental systems.[1][2][3]
Q2: What are the key advantages of using this compound compared to other cGMP analogs?
This compound offers several advantages:
-
Enhanced Membrane Permeability: It is more lipophilic and membrane-permeant than analogs like Sp-8-pCPT-cGMPS, allowing for more effective delivery into intact cells.[1][2][3]
-
PDE Resistance: Its resistance to degradation by PDEs leads to more stable and sustained activation of PKG.[1][2][3]
-
Dual Activity: Its ability to simultaneously activate PKG and inhibit CNG channels allows for the specific investigation of PKG-mediated pathways, independent of CNG channel activity.[2]
Q3: How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C.[2] It is typically supplied as a sodium salt. For creating stock solutions, consult the manufacturer's datasheet for solubility in specific solvents like water or DMSO. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the difference between the Sp- and Rp-isomers of 8-Br-PET-cGMPS?
This compound and its diastereomer, Rp-8-Br-PET-cGMPS, have opposing effects on PKG. The Sp-isomer is an activator (agonist) of PKG, while the Rp-isomer is a competitive inhibitor (antagonist).[4] It is crucial to use the correct isomer for your intended experimental outcome. However, it is worth noting that under certain conditions, the Rp-isomer has been reported to act as a partial agonist of cGKI, which can lead to unexpected results.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after treatment. | Insufficient Concentration: The high lipophilicity of this compound can lead to it sticking to plasticware, reducing the effective concentration. | - Use low-adhesion microplates and pipette tips.- Prepare fresh dilutions for each experiment.- Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Compound Degradation: Improper storage or handling may have degraded the compound. | - Ensure the compound has been stored at -20°C.- Use a fresh aliquot of your stock solution. | |
| Low PKG or CNG Channel Expression: The target cells may not express sufficient levels of PKG or the specific CNG channel subtype. | - Confirm the expression of PKG and/or CNG channels in your cell model using techniques like Western blotting or qPCR. | |
| Inconsistent or variable results between experiments. | Cell Culture Variability: Differences in cell density, passage number, or serum concentration can alter cellular responses. | - Maintain consistent cell culture practices, including seeding density and passage number.- Consider serum-starving cells before treatment to reduce variability from serum components. |
| Pipetting Errors: Inaccurate pipetting of a highly lipophilic compound can lead to significant variations in concentration. | - Use calibrated pipettes and reverse pipetting techniques for viscous or sticky solutions. | |
| Unexpected or off-target effects observed. | Dual Mechanism of Action: The observed effect might be a combination of PKG activation and CNG channel inhibition. | - To isolate the effect of PKG activation, use a control where CNG channels are blocked by another means (if possible).- To study the effect of CNG channel inhibition, use the Rp-isomer (Rp-8-Br-PET-cGMPS) to block PKG activation as a control. |
| Partial Agonist/Antagonist Behavior: As seen with the Rp-isomer, cGMP analogs can sometimes exhibit unexpected partial agonist or antagonist activity depending on the cellular context and the presence of endogenous cGMP. | - Carefully review the literature for studies using this compound in similar experimental systems.- Include appropriate positive and negative controls to better interpret your results. |
Quantitative Data
Pharmacological Properties of this compound and Related Compounds
| Compound | Target | Action | Potency (Value) | Cell Type/System | Reference |
| This compound | PKG Iα and Iβ | Activator | - | - | [1][2][3] |
| Retinal-type cGMP-gated ion channels | Inhibitor | - | - | [1][2][3] | |
| Sp-8-Br-cGMPS | cGMP-gated cation channels (CNG) | Agonist | EC50 = 106.5 µM | - | [6] |
| Rp-8-Br-PET-cGMPS | PKG | Competitive Inhibitor | - | - | |
| Rod CNG channels | Inhibitor | EC50,h = 0.45 µM (<10 µM) | Xenopus laevis oocytes | [7] | |
| Cone CNG channels | Inhibitor | EC50,h = 4.4 µM (<10 µM) | Xenopus laevis oocytes | [7] |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental endpoint.
1. Reagent Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions. b. Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles. c. On the day of the experiment, thaw an aliquot and prepare working dilutions in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
2. Cell Seeding: a. Seed your cells in the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in a confluent monolayer on the day of the experiment. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
3. Cell Treatment: a. Gently remove the culture medium from the wells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the appropriate volume of the prepared this compound working dilutions to the respective wells. d. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). e. Include other relevant controls, such as a positive control for PKG activation (e.g., 8-Br-cGMP) or a negative control.
4. Incubation: a. Incubate the cells for the desired period (e.g., 15 minutes, 1 hour, 24 hours). The optimal incubation time will depend on the specific cellular response being measured.
5. Downstream Analysis: a. After incubation, proceed with your downstream analysis. This could include:
- Western Blotting: To analyze the phosphorylation of PKG substrates (e.g., VASP).
- Enzyme Immunoassays (EIA): To measure intracellular cGMP levels.
- Functional Assays: To assess cell proliferation, migration, or other physiological responses.
- Electrophysiology: To measure ion channel activity.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Assessing Cell Viability with Sp-8-Br-PET-cGMPS Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sp-8-Br-PET-cGMPS in cell viability assessments. The information is presented in a question-and-answer format to directly address potential issues and provide clear instructions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), specifically isoforms Iα and Iβ.[1][2] It is also known to be an inhibitor of cGMP-gated ion channels in the retina.[1][2] Due to its lipophilic nature, it can readily cross cell membranes to exert its effects intracellularly.[1]
Q2: Why is this compound resistant to phosphodiesterases (PDEs)?
This compound is chemically modified to be resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs).[1][3][2] This resistance ensures that the compound has a longer intracellular half-life, allowing for a more sustained activation of the cGMP signaling pathway compared to endogenous cGMP.
Q3: What are the potential effects of activating the cGMP/PKG pathway on cell viability?
The activation of the cGMP/PKG signaling pathway can have varied effects on cell viability, which are often cell-type and context-dependent. In some cancer cell lines, activation of this pathway has been shown to inhibit proliferation and induce apoptosis (programmed cell death).[4] However, in other cell types, it may be involved in promoting cell survival. Therefore, the effect of this compound on the viability of a specific cell line should be determined empirically.
Q4: Can this compound interfere with common cell viability assays?
While direct interference studies with this compound and common viability assays are not widely published, it is a possibility. The compound has a maximum absorbance at 256 nm.[2] For colorimetric assays that measure absorbance in the visible range (e.g., MTT, XTT, WST-1), direct interference is less likely. However, it is always recommended to run a control with the compound in cell-free media to check for any direct reduction of the assay reagent or absorbance overlap.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell viability assay with this compound. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the cell culture medium. Precipitation of the compound can lead to variable effective concentrations.
-
Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including controls, and at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and be consistent with your seeding density.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to not use the outermost wells for experimental data or to fill them with sterile PBS or media to minimize evaporation from adjacent wells.
Q2: My cells treated with this compound show a decrease in viability, but I am not sure if it is due to apoptosis or necrosis. How can I differentiate between the two?
To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can confirm the involvement of the apoptotic pathway.
-
Morphological Analysis: Observing cell morphology using microscopy can also provide clues. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells often swell and rupture.
Q3: I am not observing any effect of this compound on my cells. What should I check?
-
Compound Activity: Verify the integrity and activity of your this compound stock. If possible, test it in a cell line known to be responsive to PKG activation.
-
Treatment Duration and Concentration: The effect of the compound may be time and concentration-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Expression of PKG: Confirm that your cell line expresses the target of this compound, which is cGMP-dependent protein kinase (PKG). You can check for PKG expression using techniques like Western blotting or RT-PCR.
Quantitative Data Summary
The following table summarizes the observed effects of cGMP analogs on the viability of various cancer cell lines. It is important to note that the specific effects of this compound may vary depending on the experimental conditions.
| Cell Line | Compound | Concentration Range | Treatment Duration | Effect on Cell Viability | Reference |
| MNT1 (Melanoma) | 8-Br-PET-cGMP | Not specified | 24 hours | ~25% reduction | [5] |
| SkMel28 (Melanoma) | 8-pCPT-cGMP, 8-Br-PET-cGMP | Not specified | 24 hours | No significant effect | [5] |
| Epithelial Ovarian Cancer (EOC) cells | 8-Br-cGMP | Dose-dependent | Not specified | Suppressed proliferation, invasion, and migration | [4] |
| AsPC-1 (Pancreatic Cancer) | Nanodiamonds | 10 - 200 mg/L | Not specified | Dose-dependent decrease | [6] |
| BxPC-3 (Pancreatic Cancer) | Nanodiamonds | 10 - 200 mg/L | Not specified | Viability decreased to 26% at 200 mg/L | [6] |
| Breast Cancer Cell Lines | Zelavespib (Hsp90 inhibitor) | Varies | Varies | Potent activity, especially in TNBC | [7] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol describes a general method for assessing cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only controls and untreated (medium only) controls.
-
To test for potential assay interference, include wells with the highest concentration of this compound in medium without cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure the formazan crystals are fully dissolved. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free (compound only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Caption: Simplified signaling pathway of this compound action on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Metallic and Carbon-Based Nanomaterials on Human Pancreatic Cancer Cell Lines AsPC-1 and BxPC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Sp-8-Br-PET-cGMPS in Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sp-8-Br-PET-cGMPS in patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It has a dual mechanism of action: it is an activator of cGMP-dependent protein kinase (PKG), specifically isoforms Iα and Iβ, and it also acts as an inhibitor of cGMP-gated cation channels (CNG channels), particularly the retinal-type.[1][2] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a more sustained effect compared to native cGMP.[1][3]
Q2: What are the key advantages of using this compound in my experiments?
The primary advantages of this compound include its high lipophilicity and membrane permeability, allowing for effective loading into cells without requiring patch pipette dialysis.[1][3] Furthermore, its resistance to degradation by PDEs provides a stable concentration of the compound during recordings, leading to more reproducible results.[1][3]
Q3: What is the difference between the Sp- and Rp-isomers of 8-Br-PET-cGMPS?
The stereochemistry at the phosphorus atom determines the biological activity. The Sp-isomer (this compound) is the PKG agonist .[1] In contrast, the Rp-isomer (Rp-8-Br-PET-cGMPS) acts as a competitive inhibitor of PKG.[4] It is crucial to ensure you are using the correct isomer for your intended experimental outcome.
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C. For experiments, prepare fresh stock solutions in an appropriate solvent like DMSO or water, and then dilute to the final concentration in your recording solution. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide for Patch-Clamp Recordings
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Have you verified the viability and health of your cells?
-
Answer: Poor cell health can lead to unresponsive signaling pathways. Ensure your cells have healthy resting membrane potentials and stable baseline recordings before drug application.
-
-
Question: Is your concentration of this compound appropriate?
-
Answer: The effective concentration can vary significantly between cell types and the specific targets. Consult the literature for concentrations used in similar preparations. If no information is available, a concentration-response curve (e.g., ranging from 1 µM to 100 µM) is recommended.
-
-
Question: Is the compound getting to its target?
-
Answer: Although membrane-permeable, the kinetics of cell loading can vary. Ensure a sufficient pre-incubation time or application duration. For whole-cell recordings, including the compound in the pipette solution can ensure direct access to the intracellular environment.
-
-
Question: Is the target protein (PKG or CNG channel) expressed in your cells of interest?
-
Answer: The lack of an effect could be due to the absence or low expression levels of the molecular target. Verify the expression of PKG or the relevant CNG channel subtype in your specific cell type using techniques like Western blotting, qPCR, or immunohistochemistry.
-
-
Question: Could there be an issue with the compound itself?
-
Answer: Ensure the correct isomer (Sp- for activation) was used. Verify the compound's purity and consider the possibility of degradation if not stored properly. Preparing a fresh stock solution is advisable.
-
Issue 2: The effect of this compound is not what I expected (e.g., inhibition instead of activation).
-
Question: Have you confirmed you are using the Sp-isomer?
-
Answer: Accidental use of the Rp-isomer will lead to inhibition of PKG, not activation.[4] Double-check the product label and documentation.
-
-
Question: Could the observed effect be due to the inhibition of CNG channels?
-
Answer: this compound is also an inhibitor of CNG channels.[1][2] If your cells express CNG channels that are active under baseline conditions, application of this compound could lead to an inhibitory effect on CNG-mediated currents, which might be misinterpreted as a lack of PKG activation or a different signaling cascade.
-
-
Question: Are there any off-target effects I should be aware of?
-
Answer: While generally considered selective, high concentrations of any pharmacological agent can lead to off-target effects. It is good practice to use the lowest effective concentration and, if possible, confirm the observed effect with a structurally different PKG activator.
-
Issue 3: My patch-clamp recordings are becoming unstable after applying this compound.
-
Question: Is the solvent concentration in your final recording solution too high?
-
Answer: If using a DMSO stock, ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) to avoid detrimental effects on membrane integrity and channel function.
-
-
Question: Could the observed effect be causing significant changes in cell health?
-
Answer: Activation of PKG can lead to significant downstream signaling events that may alter ion homeostasis or cell volume, potentially leading to recording instability. Monitor the cell's appearance and key recording parameters (e.g., access resistance, membrane resistance) closely.
-
-
Question: Is there a problem with your solution exchange system?
-
Answer: Incomplete or slow solution exchange can lead to fluctuating concentrations of the compound at the cell, which may manifest as recording instability. Ensure your perfusion system is working correctly.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na |
| Molecular Weight | 562.3 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% by HPLC |
| Solubility | Soluble in water (up to 20 mM) and DMSO (up to 40 mM) |
| Storage | Store at -20°C |
Table 2: Effective Concentrations of cGMP Analogs in Biological Assays
| Compound | Assay Type | Cell/Tissue Type | Effective Concentration | Reference |
| This compound | Patch-clamp | Rabbit urethral interstitial cells | Not specified, used to attenuate noradrenaline-evoked currents | [5] |
| Rp-8-Br-PET-cGMPS | PKG Inhibition Assay | Purified PKG Iα and Iβ | Kᵢ: 0.03 µM | [4] |
| Rp-8-Br-PET-cGMPS | Vasoconstriction Assay | Rat tail arteries | 3 µM | [4] |
| 8-Br-cGMP | Patch-clamp | Rabbit atrial cells | 1 mmol/L | [6][7] |
| Rp-8-Br-PET-cGMPS | PKG Activity Assay | Pulmonary veins | 3 x 10⁻⁵ M | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into your extracellular or intracellular recording solution to the desired final concentration.
-
Ensure the final solvent concentration (e.g., DMSO) is kept to a minimum (ideally ≤0.1%) to prevent non-specific effects.
-
Prepare a vehicle control solution containing the same final concentration of the solvent.
-
Protocol 2: Application of this compound in Patch-Clamp Recordings
-
Establish a Stable Recording:
-
Obtain a high-resistance seal (>1 GΩ) and establish the desired patch-clamp configuration (e.g., whole-cell, perforated patch).
-
Allow the recording to stabilize and establish a baseline of the parameters you are measuring (e.g., membrane current, action potential firing).
-
-
Bath Application (for membrane-permeable effects):
-
Begin perfusion of the vehicle control solution and record for a stable baseline period.
-
Switch the perfusion to the recording solution containing the desired concentration of this compound.
-
Continuously record the cellular response. Note that due to membrane permeation, the onset of the effect may be gradual.
-
After observing the effect, perform a washout by perfusing with the drug-free recording solution to check for reversibility.
-
-
Pipette Application (for direct intracellular application in whole-cell):
-
Include this compound at the final desired concentration in your intracellular pipette solution.
-
After achieving the whole-cell configuration, allow for dialysis of the cell with the pipette solution. The time required for the onset of the effect will depend on the cell size and access resistance.
-
Monitor the development of the effect over time.
-
Mandatory Visualizations
Caption: cGMP signaling pathway showing endogenous and exogenous modulation.
Caption: Experimental workflow for a patch-clamp experiment.
Caption: Troubleshooting flowchart for "no effect" of this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]
- 7. Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of Sp-8-Br-PET-cGMPS
Welcome to the technical support center for Sp-8-Br-PET-cGMPS. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent and membrane-permeable cGMP analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly lipophilic and membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4][5] It acts as a potent activator of cGMP-dependent protein kinase (PKG) and an inhibitor of retinal cGMP-gated ion channels.[1][3][4][5] Its resistance to degradation by phosphodiesterases (PDEs) makes it a stable tool for studying cGMP signaling pathways in various physiological and pathological processes, particularly in the nervous system.[1][3][4][5]
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges for in vivo delivery of this compound stem from its high lipophilicity, which can lead to poor aqueous solubility. This can complicate formulation for parenteral administration and may affect its bioavailability and biodistribution. Ensuring consistent and effective delivery to the target tissue while minimizing potential off-target effects are key considerations.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers for in vivo use is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into a suitable vehicle. For in vivo applications, formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins are highly effective at improving solubility and bioavailability.
Q4: Is this compound stable in vivo?
A4: this compound is designed to be resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases.[1][3][4][5] The phosphorothioate (B77711) modification in its structure generally confers greater stability in biological fluids compared to unmodified oligonucleotides.[1][2][6] However, the precise plasma half-life in vivo will depend on the formulation and route of administration.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a valuable tool, it is important to be aware of potential off-target interactions. As a cGMP analog, it may interact with other cGMP-binding proteins besides PKG. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by the intended pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Problem 1: Poor Solubility and Precipitation Upon Dilution
| Possible Cause | Solution |
| High Lipophilicity | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). For final dilution into aqueous buffers, do so slowly while vortexing to prevent immediate precipitation. |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound in the dosing solution. Determine the maximum tolerated concentration in your chosen vehicle through preliminary solubility tests. |
| Incompatible Vehicle | Use a vehicle containing solubilizing agents. For preclinical studies, consider formulations with cyclodextrins (e.g., HP-β-CD) or encapsulation in liposomes to enhance aqueous solubility and stability. |
Problem 2: Inconsistent or Lack of Efficacy In Vivo
| Possible Cause | Solution |
| Suboptimal Bioavailability | The formulation may not be effectively delivering the compound to the target tissue. Consider alternative delivery strategies such as liposomal encapsulation to improve circulation time and tissue penetration. |
| Inadequate Dosage | The administered dose may be too low to elicit a biological response. Perform a dose-response study to determine the optimal therapeutic dose for your animal model and disease state. |
| Rapid Clearance | Although resistant to PDEs, the compound might be cleared rapidly from circulation. Employing a sustained-release formulation, such as drug-cyclodextrin complexes or larger liposomes, can prolong exposure.[7] |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal) may not be optimal for reaching the target organ. For systemic effects, intravenous administration is often preferred. For localized effects, direct tissue injection may be necessary. |
Problem 3: Unexpected Toxicity or Off-Target Effects
| Possible Cause | Solution |
| Solvent Toxicity | If using a high concentration of an organic solvent like DMSO in your vehicle, it may cause toxicity. Keep the final concentration of the organic solvent in the administered dose as low as possible, ideally below 5%. Always include a vehicle-only control group in your experiments. |
| Activation of Other Signaling Pathways | This compound may interact with other cGMP-binding proteins. Use specific inhibitors for downstream effectors of the target pathway to confirm the mechanism of action. Western blot analysis of key signaling proteins can also help elucidate the pathways involved. |
| Altered Biodistribution | The formulation may lead to accumulation in non-target organs. Conduct biodistribution studies using a labeled version of the compound or by quantifying its concentration in various tissues using methods like LC-MS/MS. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na | [5] |
| Molecular Weight | 562.3 g/mol | [5] |
| Appearance | Lyophilized solid | [5] |
| Solubility | Soluble in DMSO | Inferred from lipophilicity |
| Storage Temperature | -20°C | [3] |
| Key Characteristics | Membrane-permeable, more lipophilic than Sp-8-pCPT-cGMPS, resistant to PDEs | [1][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for encapsulating hydrophobic drugs and cGMP analogs for in vivo delivery.[8]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio for lipids is 55:45 (phosphatidylcholine:cholesterol). The drug-to-lipid ratio should be optimized, starting at a 1:10 molar ratio.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 45-60°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. The volume of PBS will determine the final lipid concentration.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Perform 10-15 extrusion cycles to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the encapsulated drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on general methods for improving the solubility of hydrophobic drugs for in vivo use.[9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or saline. A common concentration range is 20-40% (w/v). The optimal concentration may need to be determined empirically.
-
-
Complexation:
-
Weigh the required amount of this compound.
-
Gradually add the HP-β-CD solution to the this compound powder while continuously vortexing.
-
Continue to mix until the compound is fully dissolved. Sonication in a water bath for short intervals may aid in dissolution.
-
-
Sterilization and Administration:
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
The resulting solution is ready for in vivo administration (e.g., intravenous or intraperitoneal injection).
-
Protocol 3: Quantification of this compound in Biological Samples (LC-MS/MS)
This protocol outlines a general approach for the analysis of cGMP analogs in plasma or tissue homogenates.[11][12][13]
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (a stable isotope-labeled analog of this compound if available, or a structurally similar compound)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Spike the samples with the internal standard.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with 1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.
-
Visualizations
Caption: cGMP signaling pathway and the action of this compound.
Caption: Experimental workflow for liposome preparation.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Stability of stereoregular oligo(nucleoside phosphorothioate)s in human plasma: diastereoselectivity of plasma 3'-exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 13. Quantitative determination of cyclic guanosine monoposphate (c-GMP) in rat tissues using liquid chromatography and tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sp-8-Br-PET-cGMPS Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sp-8-Br-PET-cGMPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), specifically isoforms Iα and Iβ.[1][2][3] It is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cGMP, leading to a more sustained activation of PKG.[1][3] Additionally, it acts as an inhibitor of cGMP-gated ion channels, particularly in retinal photoreceptors.[1][2][3] Its lipophilic nature allows for efficient permeation across cell membranes.[1][3]
Q2: What are the main applications of this compound in research?
This compound is primarily used to investigate the downstream effects of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes. Key research areas include:
-
Neuroscience: Studying synaptic plasticity, neuronal signaling, and the role of cGMP in neurological disorders.[1][4]
-
Cardiovascular Research: Investigating vasodilation, cardiomyocyte function, and the effects of nitric oxide (NO) signaling.[5][6]
-
Smooth Muscle Physiology: Elucidating the mechanisms of smooth muscle relaxation and contraction.[7]
-
Ocular Research: Exploring the function of cGMP-gated ion channels in photoreceptor cells and retinal diseases.[8]
Q3: How should I prepare and store a stock solution of this compound?
For optimal results and stability, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Concentration: Prepare a stock solution in the range of 10-50 mM.
-
Procedure: To dissolve the compound, which may appear as a thin film or powder, add the appropriate volume of DMSO to the vial and vortex or sonicate until fully dissolved.[9]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to 3 months.[9] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for longer than 24 hours.[9]
Q4: What are the potential off-target effects of this compound?
While this compound is a potent activator of PKG, it is important to be aware of potential off-target effects. At higher concentrations, it may exhibit some cross-reactivity with cAMP-dependent protein kinase (PKA).[10] It is advisable to perform control experiments to rule out the involvement of PKA, for instance, by using a specific PKA inhibitor. The Rp-isomer, Rp-8-Br-PET-cGMPS, has been shown to interact with PKA, so ensuring the purity of the Sp-isomer is crucial.[11]
Troubleshooting Guide
Issue 1: No observable effect after treatment with this compound.
-
Possible Cause 1: Inadequate Concentration. The optimal concentration of this compound is highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A starting range of 1-100 µM is recommended.
-
-
Possible Cause 2: Insufficient Incubation Time. The time required to observe an effect can vary from minutes for rapid phosphorylation events to hours or days for changes in gene expression or cell morphology.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period.
-
-
Possible Cause 3: Compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Use a fresh aliquot of your stock solution or prepare a new one. Ensure proper storage at -20°C.
-
-
Possible Cause 4: Low Expression of PKG. The target cell type may not express sufficient levels of PKG for a robust response.
-
Solution: Verify the expression of PKG in your cells using techniques like Western blotting or qPCR.
-
Issue 2: High cell toxicity or death observed after treatment.
-
Possible Cause 1: Excessive Concentration. High concentrations of this compound can be cytotoxic to some cell lines.
-
Solution: Reduce the concentration of the compound. Refer to the literature for concentrations used in similar cell types and perform a dose-response curve to determine the optimal non-toxic concentration.
-
-
Possible Cause 2: Prolonged Exposure. Continuous exposure, especially at high concentrations, can induce apoptosis.
-
Solution: Reduce the incubation time. For some applications, a short-term stimulation may be sufficient.
-
-
Possible Cause 3: Solvent Toxicity. The final concentration of DMSO in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.5% (v/v). Include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[9]
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell confluence and overall health can significantly impact the experimental outcome.
-
Solution: Standardize your cell seeding density and ensure consistent cell health and passage number across experiments.
-
-
Possible Cause 2: Variability in Reagent Preparation. Inconsistent preparation of the this compound working solution can lead to variable results.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure thorough mixing before application to cells.
-
-
Possible Cause 3: Partial Agonist Activity of Related Compounds. Contamination with the Rp-isomer, which can have partial agonist effects, may lead to inconsistent results.
-
Solution: Ensure the purity of your this compound compound by obtaining it from a reputable supplier.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Various Cell Types
| Cell Type | Recommended Starting Concentration Range (µM) | Recommended Incubation Time | Endpoint Examples | Reference(s) |
| Primary Neurons | 10 - 50 | 30 min - 24 h | Neurite outgrowth, synaptic plasticity, phosphorylation of target proteins | [4] |
| Primary Cardiomyocytes | 1 - 30 | 15 min - 48 h | Contractility, calcium signaling, hypertrophy markers | [5] |
| Smooth Muscle Cells | 10 - 100 | 30 min - 72 h | Relaxation/contraction, cell proliferation, gene expression | [12] |
| Endothelial Cells | 10 - 50 | 1 h - 12 h | Permeability, cell adhesion, NO production | [13] |
| Porcine Granulosa Cells | 0.01 - 10 | 24 h - 48 h | Progesterone release | [14] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: After incubation, proceed with your intended downstream analysis (e.g., cell lysis for Western blotting, fixation for immunocytochemistry, or functional assays).
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 96-well plate).
-
Serial Dilutions: Prepare a series of working solutions of this compound in culture medium with concentrations ranging from a low to a high expected effective range (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Treatment: Treat the cells with the different concentrations of the compound.
-
Incubation: Incubate for a predetermined time based on the expected kinetics of your endpoint.
-
Assay: Perform a cell viability or functional assay to measure the response at each concentration.
-
Data Analysis: Plot the response against the log of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 3: Cell Viability Assay (Using a Tetrazolium Salt-Based Method, e.g., MTT/WST)
-
Cell Treatment: Treat cells with various concentrations of this compound as described in the dose-response protocol. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
Reagent Addition: After the incubation period, add the tetrazolium salt reagent (e.g., MTT or WST) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified in the assay protocol to allow for the conversion of the salt to a colored formazan (B1609692) product by viable cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Mandatory Visualizations
Caption: cGMP-PKG Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for using this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
avoiding Sp-8-Br-PET-cGMPS degradation during storage
Welcome to the technical support center for Sp-8-Br-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound, with a focus on preventing degradation and troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C . Under these conditions, the compound is stable for at least three years. It is also advisable to protect it from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C . When stored properly at this temperature, solutions are typically stable for up to six months. For shorter periods (up to one month), storage at -20°C is also acceptable. To minimize degradation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in aqueous solutions. For a 10 mM stock solution, sterile, nuclease-free water or a buffer such as PBS (pH 7.2) can be used. Some vendors also report solubility in DMSO.
Q4: Is this compound resistant to degradation by phosphodiesterases (PDEs)?
A4: Yes, this compound is a phosphorothioate (B77711) analog of cGMP, which makes it resistant to hydrolysis by most mammalian PDEs.[1] This property ensures a longer half-life in cellular systems compared to endogenous cGMP, allowing for sustained activation of its targets.
Q5: What are the primary non-enzymatic degradation pathways for this compound?
A5: While resistant to PDEs, this compound can be susceptible to chemical degradation through two main pathways:
-
Hydrolysis of the phosphorothioate bond: This can occur under non-neutral pH conditions, particularly in acidic solutions.
-
Oxidation of the 8-bromo-guanine moiety: The guanine (B1146940) base can be oxidized, especially in the presence of reactive oxygen species (ROS), potentially forming 8-oxo-guanine derivatives.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected experimental results.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound has been stored at -20°C and stock solutions at -80°C.
-
Check Age of Stock Solution: If the stock solution is older than 6 months (at -80°C) or 1 month (at -20°C), prepare a fresh solution from solid material.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation.[2][3][4][5][6] Use aliquots for single experiments. Studies on other compounds have shown a 3-4% decrease in compound integrity per freeze-thaw cycle.[6]
-
-
-
Possible Cause 2: Degradation of this compound in experimental buffer.
-
Troubleshooting Steps:
-
Check Buffer pH: The phosphorothioate linkage is more susceptible to hydrolysis at acidic pH. Ensure your experimental buffer is within a pH range of 7.0-8.0 for maximal stability.
-
Avoid Oxidizing Agents: If your experimental setup involves components that could generate reactive oxygen species, this may lead to the oxidation of the guanine base. Consider including an antioxidant if compatible with your experiment.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock solution.
-
-
Issue 2: Suspected contamination or degradation of the compound.
-
Possible Cause: Visible changes in the solid compound or solution.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the solid compound. Any discoloration (e.g., yellowing) or change in texture could indicate degradation. Solutions should be clear and colorless. The appearance of precipitates may suggest solubility issues or degradation.
-
Analytical Verification (if available): The most reliable way to assess the purity of your this compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11] A pure, undegraded sample should show a single major peak at the correct retention time. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Recommendation | Rationale |
| pH | Maintain pH between 7.0 and 8.0. | The phosphorothioate bond is more susceptible to hydrolysis under acidic conditions. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize cycles. | Repeated freezing and thawing can lead to gradual degradation of the compound.[2][3][4][5][6] |
| Light Exposure | Store in the dark (e.g., amber vials). | 8-bromo substituted analogs can be light-sensitive. |
| Oxidizing Agents | Avoid buffers containing strong oxidizing agents. | The guanine moiety is susceptible to oxidation. |
| Purity of Solvent | Use high-purity, sterile, nuclease-free water or buffer for stock solutions. | Contaminants in the solvent could potentially react with and degrade the compound. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a sterile environment, weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or buffer (e.g., PBS, pH 7.2) to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may need optimization for your specific equipment and column.
-
System: A reverse-phase HPLC system with UV detection is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for nucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute a small amount of your this compound solution in Mobile Phase A.
-
Analysis: Inject the sample and monitor the chromatogram. A pure sample will exhibit a single major peak. Degradation products, such as the hydrolyzed or oxidized forms, would likely appear as separate, more polar peaks with shorter retention times.
Mandatory Visualizations
Caption: Signaling pathway of this compound activating Protein Kinase G (PKG).
Caption: Recommended workflow for preparing and using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. HPLC and GMP: Staying Compliant in Pharmaceutical Manufacturing - GL Tec [gl-tec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. arlok.com [arlok.com]
- 11. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
Technical Support Center: Sp-8-Br-PET-cGMPS Affinity Purification
Welcome to the technical support center for Sp-8-Br-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and effectively using this compound for affinity purification of target proteins.
Troubleshooting Guide
This guide addresses common issues encountered during affinity purification experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| High Non-Specific Binding (Many background bands on gel) | 1. Inadequate Blocking: The affinity matrix has exposed surfaces that bind proteins non-specifically. 2. Insufficient Washing: Wash steps are not stringent enough to remove weakly interacting proteins. 3. Hydrophobic Interactions: The ligand or matrix is interacting non-specifically with hydrophobic regions of proteins. 4. Ionic Interactions: Non-specific binding is occurring due to charge-based interactions. 5. Inappropriate Lysate Concentration: A highly concentrated lysate can increase the likelihood of non-specific interactions. | 1. Pre-clear the Lysate: Incubate the cell lysate with control beads (without the cGMP analog) to remove proteins that bind non-specifically to the matrix. Blocking the Matrix: Before adding the cell lysate, incubate the affinity matrix with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA. 2. Optimize Wash Buffers: Increase the number of washes. Increase Salt Concentration: Gradually increase the salt concentration (e.g., 150 mM to 500 mM NaCl) in the wash buffer to disrupt ionic interactions. Add Detergents: Include a mild non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions. 3. Modify Buffer Composition: See solutions for insufficient washing. The inclusion of detergents is particularly important here. 4. Adjust pH and Salt: Ensure the pH of your buffers is appropriate for your target protein and consider optimizing the salt concentration. 5. Dilute the Lysate: Try diluting the cell lysate before incubation with the affinity matrix. |
| Low Yield of Target Protein | 1. Inefficient Immobilization: The this compound is not efficiently coupled to the affinity matrix. 2. Suboptimal Binding Conditions: The pH, salt concentration, or buffer composition is not optimal for the interaction between the target protein and the ligand. 3. Target Protein Degradation: The target protein is being degraded by proteases in the cell lysate. 4. Inefficient Elution: The elution conditions are not strong enough to disrupt the interaction between the target protein and the ligand. | 1. Verify Coupling Chemistry: Ensure the chosen immobilization chemistry is compatible with this compound and the affinity matrix. Consider using a biotinylated version of the analog with streptavidin-coated beads. 2. Optimize Binding Buffer: Perform small-scale pilot experiments to test different pH values and salt concentrations. 3. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. 4. Optimize Elution Conditions: Try increasing the concentration of the competing agent (e.g., free cGMP or this compound). Change Elution Strategy: Consider using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) if the downstream application allows. |
| Target Protein Elutes with Wash Buffer | 1. Weak Interaction: The interaction between the target protein and this compound is weak under the current buffer conditions. 2. Wash Conditions Too Stringent: The wash buffer is disrupting the specific binding of the target protein. | 1. Decrease Wash Stringency: Reduce the salt and/or detergent concentration in the wash buffer. 2. Decrease Number of Washes: Reduce the number of wash steps. |
| Difficulty Eluting Target Protein | 1. Very Strong Interaction: The affinity between the target protein and the ligand is very high. 2. Non-Specific Hydrophobic/Ionic Interactions: The target protein is interacting with the matrix through mechanisms other than specific binding to the ligand. | 1. Increase Elution Strength: Increase the concentration of the competitive eluting agent. Use a Denaturing Eluent: If preserving protein activity is not necessary, use a denaturing elution buffer. 2. Modify Elution Buffer: Add a non-ionic detergent or increase the salt concentration in the elution buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to immobilize this compound for a pull-down experiment?
A1: The most common and effective method is to use a biotinylated version of this compound. This allows for strong and specific binding to streptavidin-coated agarose (B213101) or magnetic beads. If a biotinylated version is not available, covalent coupling to an activated resin (e.g., NHS-activated agarose) is an alternative, though care must be taken to ensure the coupling chemistry does not interfere with the cGMP analog's ability to bind its target proteins.
Q2: What are appropriate negative controls for a this compound pull-down experiment?
A2: It is crucial to include proper negative controls to identify non-specific binders. Recommended controls include:
-
Beads alone: Incubate your cell lysate with the affinity matrix that has not been coupled to this compound.
-
Competition control: Pre-incubate your cell lysate with an excess of free, non-immobilized this compound before adding it to the affinity matrix. This will compete for specific binding and should reduce the pull-down of true interactors.
-
Control compound: Use an immobilized, structurally similar but inactive analog of cGMP as a negative control.
Q3: What concentration of this compound should I use for my pull-down experiment?
A3: The optimal concentration will depend on the affinity of your target protein. A good starting point is to use a concentration that is 5-10 times the known Kd (dissociation constant) of the interaction. If the Kd is unknown, empirical testing with a range of concentrations (e.g., 1 µM to 50 µM) is recommended.
Q4: Can I reuse the this compound affinity resin?
A4: Reusability depends on the stability of the immobilized ligand and the harshness of the elution and regeneration conditions. If using mild elution conditions, the resin may be reusable for a limited number of times. However, for critical applications like mass spectrometry-based protein identification, using fresh resin for each experiment is recommended to avoid cross-contamination.
Experimental Protocols
Protocol 1: Affinity Pull-Down of Target Proteins using Biotinylated this compound
This protocol outlines the steps for capturing binding partners of this compound from a cell lysate using a biotinylated version of the compound and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate expressing the protein(s) of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
Elution Buffer (e.g., Wash Buffer containing 1-10 mM free this compound or 2x SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in their storage buffer.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
Immobilization of Biotinylated this compound:
-
Resuspend the washed beads in Wash Buffer.
-
Add the biotinylated this compound to the bead suspension.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Capture the beads with the magnetic rack and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove any unbound compound.
-
-
Binding of Target Proteins:
-
Add the prepared cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Capture the beads with the magnetic rack and save the supernatant (flow-through) for analysis.
-
Wash the beads five times with Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, capture the beads, and discard the supernatant.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Capture the beads with the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: The cGMP signaling pathway is initiated by nitric oxide or natriuretic peptides.
Caption: Workflow for a this compound pull-down assay.
Caption: A decision tree for troubleshooting common pull-down issues.
Technical Support Center: Sp-8-Br-PET-cGMPS and PKA Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of Sp-8-Br-PET-cGMPS with the Protein Kinase A (PKA) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Its primary role is to act as a potent activator (agonist) of cGMP-dependent Protein Kinase (PKG).[1][2][3] It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), which prolongs its intracellular activity.[1][2]
Q2: Can this compound activate Protein Kinase A (PKA)?
While this compound is highly selective for PKG, cross-reactivity with PKA can occur, particularly at higher concentrations. PKA and PKG are homologous kinases, and their cyclic nucleotide-binding domains share structural similarities.[4] This can lead to off-target activation of PKA by cGMP analogs, especially when used at concentrations significantly above the activation constant (Ka) for PKG.
Q3: Is there quantitative data on the selectivity of this compound for PKG over PKA?
Q4: What are the typical working concentrations for this compound?
The optimal working concentration for this compound should be determined empirically for each experimental system. It is recommended to perform a dose-response curve to identify the lowest concentration that elicits the desired PKG-mediated effect. Using the lowest effective concentration will minimize the risk of off-target effects, including the activation of PKA.
Data Presentation
The following table summarizes the known affinity/inhibition constants for related compounds, which can serve as a reference for understanding the potential for cross-reactivity.
| Compound | Target Kinase | Constant Type | Value (µM) | Reference |
| Rp-8-Br-PET-cGMPS | PKG | Ki | 0.03 | [4] |
| Rp-8-Br-PET-cGMPS | PKA | Ki | 10 | [4] |
| cGMP | PKA | Ka | ~10 | [6] |
Experimental Protocols
This section provides a detailed methodology for assessing the cross-reactivity of this compound with PKA in your experimental system.
Objective: To determine if this compound activates PKA at the concentrations used to activate PKG.
Materials:
-
Purified, active PKA enzyme
-
This compound
-
Forskolin (a potent PKA activator, as a positive control)
-
PKA-specific substrate peptide (e.g., Kemptide)
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for antibody-based assays)
-
PKA kinase activity assay kit (e.g., colorimetric, fluorescent, or luminescent kits from various suppliers)[5][7][8][9]
-
Kinase reaction buffer
-
Stop solution (as per kit instructions)
-
Microplate reader or scintillation counter
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound to cover a range of concentrations, including the intended experimental concentration and several-fold higher.
-
Prepare a positive control solution of Forskolin at a concentration known to robustly activate PKA.
-
Prepare all other reagents as per the instructions of your chosen PKA activity assay kit.
-
-
Assay Procedure (example using a generic kinase assay kit):
-
To the wells of a microplate, add the PKA enzyme, PKA substrate, and kinase reaction buffer.
-
Add the different dilutions of this compound to the appropriate wells.
-
Include the following controls:
-
Negative Control: No activator (baseline PKA activity).
-
Positive Control: Forskolin (maximal PKA activation).
-
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 30-90 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the phosphorylated substrate according to the assay kit's protocol (e.g., by measuring absorbance, fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Normalize the data to the negative control to determine the fold-change in PKA activity.
-
Plot the PKA activity against the concentration of this compound to generate a dose-response curve.
-
Compare the PKA activation by this compound to the positive control (Forskolin).
-
Troubleshooting Guide
Issue 1: Unexpected PKA-like effects are observed in my experiment when using this compound.
-
Possible Cause: The concentration of this compound being used may be high enough to cause off-target activation of PKA.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to achieve the desired PKG-mediated effect. Using this lower concentration may eliminate the PKA cross-reactivity.
-
Use a PKA-Specific Inhibitor: As a control, co-incubate your system with this compound and a specific PKA inhibitor (e.g., H-89, KT 5720). If the unexpected effect is abolished, it is likely due to PKA activation.
-
Directly Measure PKA Activity: Use the experimental protocol outlined above to directly test if your working concentration of this compound activates PKA in vitro or in your cell lysates.
-
Issue 2: How can I be sure the observed effect is mediated by PKG and not PKA?
-
Possible Cause: Ambiguous signaling pathway activation.
-
Troubleshooting Steps:
-
Use a PKG-Specific Inhibitor: Co-treat your experimental system with this compound and a highly selective PKG inhibitor, such as Rp-8-Br-PET-cGMPS. If the observed effect is blocked, it confirms the involvement of PKG.
-
Knockdown or Knockout of PKG: If genetically tractable, use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate PKG expression. The effect of this compound should be significantly diminished in these systems if it is PKG-dependent.
-
Measure Downstream Targets: Assess the phosphorylation of known, specific downstream substrates of PKG (e.g., VASP at Ser239) and PKA (e.g., CREB at Ser133). This can help differentiate which pathway is being activated.
-
Visualizations
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. mdpi.com [mdpi.com]
- 7. PKA Kinase Enzyme System Application Note [promega.com]
- 8. abcam.com [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
ensuring consistent results with different batches of Sp-8-Br-PET-cGMPS
Welcome to the Technical Support Center for Sp-8-Br-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results when using different batches of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to support your research.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address common issues that may arise during your experiments.
Question: My experimental results are inconsistent with a new batch of this compound. What should I do first?
Answer: Inconsistent results are a primary indicator of potential batch-to-batch variability. The initial step is to systematically verify both the integrity of the new batch and your experimental setup.
-
Verify Compound Identity and Purity: Ensure the new batch is indeed this compound and meets the required purity specifications. Even minor impurities can significantly alter experimental outcomes.
-
Check Compound Stability: Confirm that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C) and has not undergone degradation. Improper storage can lead to the formation of inactive byproducts.
-
Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as reagent concentrations, incubation times, and cell passage numbers, are consistent with previous experiments.
-
Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a difference in the potency of the new batch.
Question: I am observing a reduced or no effect of this compound in my cell-based assay. What could be the cause?
Answer: A lack of effect could be due to several factors, from reagent integrity to the specifics of your assay.
-
Inadequate Cell Permeability: While this compound is designed to be membrane-permeable, its uptake can vary between cell types. Ensure you are using an appropriate concentration and incubation time for your specific cell line.
-
Phosphodiesterase (PDE) Activity: Although this compound is resistant to many PDEs, high levels of specific PDE isozymes in your experimental system could potentially still lead to its degradation. Consider using a broad-spectrum PDE inhibitor, such as IBMX, as a positive control to elevate endogenous cGMP levels.
-
Cell Health and Confluence: Ensure your cells are healthy and within an optimal passage number. Overly confluent or unhealthy cells may not respond appropriately to stimuli.
-
Incorrect Reagent Preparation: Double-check the calculations for your stock solution and final dilutions. Ensure the solvent used (e.g., DMSO or water) is pure and appropriate for your experimental system.
Question: My in vivo experiments show a significant difference in efficacy with a new batch of this compound. How can I troubleshoot this?
Answer: In vivo experiments are sensitive to variations in compound quality.
-
Assess Formulation and Solubility: Ensure the compound is fully dissolved in the vehicle and the formulation is consistent between experiments. Poor solubility can lead to lower bioavailability.
-
Verify Route of Administration and Dosing: Confirm that the administration route and dosing schedule are identical to previous successful experiments.
-
Consider Animal Strain and Health: Variations in the animal strain, age, or health status can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog with a dual mechanism of action. It acts as a potent activator of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels in some systems, such as the retina.[1][2][3] Its resistance to degradation by phosphodiesterases (PDEs) ensures a more sustained effect compared to endogenous cGMP.[1][2]
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent, such as sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your experimental buffer or medium.
Q3: What are the key quality control parameters I should look for in a new batch of this compound?
A3: When you receive a new batch, review the Certificate of Analysis (CoA) provided by the manufacturer. Key parameters to check include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended.
-
Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Appearance: Should be a white to off-white solid.
-
Solubility: The solubility in the specified solvent should be consistent with previous batches.
Q4: Can I use this compound to study both PKG activation and cGMP-gated channel inhibition?
A4: Yes, its dual action makes it a versatile tool. However, the dominant effect will depend on the relative expression and sensitivity of PKG and cGMP-gated channels in your specific experimental system.[1][2] It is crucial to have appropriate controls to dissect the contribution of each pathway. For example, using a specific PKG inhibitor in conjunction with this compound can help isolate the effects mediated by cGMP-gated channels.
Data Presentation
To ensure consistent results, it is crucial to compare the quality control data of different batches of this compound. Below is an example of a Certificate of Analysis (CoA) with key parameters to review.
| Parameter | Specification | Result (Batch A) | Result (Batch B) | Test Method |
| Appearance | White to off-white solid | Conforms | Conforms | Visual Inspection |
| Purity | ≥ 98.0% | 99.5% | 98.9% | HPLC |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms | NMR Spectroscopy |
| Identity (MS) | [M+H]⁺ = 562.0 ± 1.0 | 562.1 | 561.9 | Mass Spectrometry |
| Solubility | ≥ 10 mg/mL in Water | Conforms | Conforms | Visual Inspection |
| Moisture Content | ≤ 2.0% | 0.5% | 0.8% | Karl Fischer |
Experimental Protocols
Protocol 1: Validating a New Batch of this compound using a VASP Phosphorylation Assay
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. An increase in VASP phosphorylation at Ser239 is a reliable indicator of PKG activation. This protocol describes a plate-based assay to functionally validate a new batch of this compound.
Materials:
-
Human platelets or a suitable cell line expressing VASP and PKG (e.g., human umbilical vein endothelial cells - HUVECs)
-
This compound (new and reference batches)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total-VASP
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
96-well cell culture plates
-
Western blot equipment
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of the new and reference batches of this compound in sterile water or DMSO. Prepare serial dilutions to create a dose-response curve (e.g., 0, 0.1, 1, 10, 100 µM).
-
Cell Treatment: Replace the cell culture medium with a serum-free medium and incubate for 1-2 hours. Treat the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal. Compare the dose-response curves of the new and reference batches.
Mandatory Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for Batch Validation.
Caption: Troubleshooting Inconsistent Results.
References
Validation & Comparative
A Head-to-Head Comparison of Sp-8-Br-PET-cGMPS and 8-Br-cGMP for Protein Kinase G Activation
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool to modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is critical. This guide provides an objective comparison of two commonly used cGMP analogs, Sp-8-Br-PET-cGMPS and 8-Br-cGMP, for the activation of cGMP-dependent protein kinase (PKG), a key effector in this pathway.
This comparison delves into their mechanisms of action, physicochemical properties, and provides supporting experimental data to aid in the selection of the most suitable compound for specific research applications.
Executive Summary
Both this compound and 8-Br-cGMP are potent activators of PKG. However, they possess distinct properties that make them suitable for different experimental contexts. This compound is a highly lipophilic and membrane-permeable analog with the added benefit of being resistant to hydrolysis by phosphodiesterases (PDEs).[1] This ensures a more sustained activation of PKG in cellular systems. Notably, this compound also acts as an inhibitor of cGMP-gated ion channels, a feature that can be leveraged to dissect the downstream effects of cGMP signaling.[2][3] In contrast, 8-Br-cGMP is a more traditional, cell-permeable cGMP analog that also exhibits some resistance to PDE-mediated hydrolysis, though to a lesser extent than this compound.[4] Its primary action is the activation of PKG, making it a straightforward tool for studying PKG-mediated events.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 8-Br-cGMP. It is important to note that direct comparative studies providing activation constants (Ka) or half-maximal effective concentrations (EC50) under identical conditions are limited. The presented values are compiled from various sources and should be considered as a guide.
| Feature | This compound | 8-Br-cGMP | Reference(s) |
| Primary Target | Activator of PKG Iα and Iβ | Activator of PKG | [1][2][4] |
| Secondary Target(s) | Inhibitor of cGMP-gated ion channels | Minimal | [2][3] |
| Potency (Qualitative) | Potent PKG activator | Potent PKG activator | [2][4] |
| PDE Resistance | Resistant to mammalian PDEs | Greater resistance to hydrolysis by PDEs than cGMP | [1][2][4] |
| Lipophilicity | High | Moderate | [1] |
| Cell Permeability | High | Good | [2][5] |
Signaling Pathway and Mechanism of Action
Both compounds mimic the endogenous second messenger cGMP, binding to the regulatory domain of PKG. This binding induces a conformational change in the kinase, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.
Figure 1. Simplified cGMP/PKG signaling pathway and points of intervention by cGMP analogs.
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol provides a general method for assessing the direct activation of purified PKG by cGMP analogs.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα)
-
This compound and/or 8-Br-cGMP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
PKG substrate peptide (e.g., a fluorescently labeled peptide or a peptide with a phosphorylation-specific antibody available)
-
[γ-³²P]ATP or non-radioactive ATP for non-radioactive assays
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate (for radioactive assays)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified PKG, and the substrate peptide.
-
Add varying concentrations of this compound or 8-Br-cGMP to the reaction mixture. Include a control with no activator and a positive control with a known concentration of cGMP.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unphosphorylated substrate.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (scintillation counting for radioactive assays, fluorescence/luminescence for non-radioactive assays).
-
Plot the kinase activity as a function of the activator concentration to determine parameters like EC50.
Cellular PKG Activity Assay (VASP Phosphorylation)
This protocol assesses the ability of the cGMP analogs to activate PKG within intact cells by measuring the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).[6][7]
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets, or transfected cell lines)
-
This compound and/or 8-Br-cGMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-VASP (Ser239, a PKG-specific site)[8]
-
Primary antibody against total VASP (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or 8-Br-cGMP for a specified time (e.g., 15-60 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in VASP phosphorylation.
Figure 2. General experimental workflows for in vitro and cellular PKG activation assays.
Conclusion
The choice between this compound and 8-Br-cGMP for PKG activation depends on the specific experimental goals.
-
This compound is the preferred choice for studies requiring sustained PKG activation in cellular systems due to its high lipophilicity and resistance to PDEs.[1][2] Its dual activity as a cGMP-gated ion channel inhibitor can be a powerful tool for dissecting signaling pathways, but also a potential confounding factor if not properly controlled for.
-
8-Br-cGMP is a reliable and well-characterized PKG activator suitable for a wide range of applications.[4] Its primary action on PKG makes it a more straightforward tool when the specific activation of this kinase is the main objective.
Researchers should carefully consider the properties of each compound in the context of their experimental design to ensure the generation of robust and interpretable data.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation provides a biomarker for the action of exisulind and related agents that activate protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-8-Br-PET-cGMPS and Sp-8-pCPT-cGMPS: Efficacy and Experimental Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and applications of two widely used cGMP analogs: Sp-8-Br-PET-cGMPS and Sp-8-pCPT-cGMPS. This document summarizes their distinct mechanisms of action, presents available quantitative data, and offers detailed experimental protocols to aid in the selection and use of these valuable research tools.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. To dissect the complex cGMP signaling pathways, researchers rely on synthetic cGMP analogs that can selectively activate or inhibit its downstream effectors, primarily cGMP-dependent protein kinases (PKG) and cGMP-gated ion channels (CNGs). This compound and Sp-8-pCPT-cGMPS are two such membrane-permeable and phosphodiesterase-resistant analogs, each possessing unique properties that make them suitable for different experimental paradigms. This guide will delve into a head-to-head comparison of their efficacy, supported by available experimental data, and provide detailed protocols for their use.
Comparative Analysis of Efficacy and Properties
This compound and Sp-8-pCPT-cGMPS, while both activators of PKG, exhibit key differences in their lipophilicity, membrane permeability, and their effects on cGMP-gated ion channels. These differences are crucial for designing experiments that can distinguish between PKG-mediated and CNG channel-mediated effects.
| Property | This compound | Sp-8-pCPT-cGMPS | References |
| Primary Mechanism of Action | Activator of PKG Iα and Iβ; Inhibitor of retinal cGMP-gated ion channels. | Potent activator of PKG (types Iα, Iβ, and II). Also a potent agonist of cGMP-gated channels. | [1][2][3] |
| Lipophilicity (logP) | 3.03 | Not explicitly found, but described as less lipophilic than this compound. | [1] |
| Membrane Permeability | Higher, attributed to greater lipophilicity. | Lower compared to this compound. | [1][2] |
| Resistance to Phosphodiesterases | Yes | Yes | [1][3] |
| Selectivity | Useful for distinguishing between PKG and cGMP-gated ion channel signaling pathways due to its opposing effects. | Primarily a potent PKG activator, but also activates cGMP-gated channels, which should be considered in experimental design. | [1][2][3] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Sp-8-pCPT-cGMPS on the two primary downstream effectors of cGMP signaling are central to their utility in research.
Experimental Protocols
To facilitate the effective use of these compounds, this section provides detailed methodologies for key experiments.
In Vitro PKG Activity Assay
This protocol outlines a method to directly measure the activation of purified PKG by cGMP analogs.
Methodology:
-
Reagents and Buffers:
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Purified recombinant PKG (e.g., PKG Iα or Iβ).
-
A specific PKG substrate (e.g., a fluorescently labeled peptide like RFARKGSLRQ-NH₂).
-
ATP solution.
-
This compound and Sp-8-pCPT-cGMPS stock solutions and serial dilutions.
-
Stop solution (e.g., 100 mM EDTA).
-
-
Procedure:
-
In a microplate, add the kinase reaction buffer.
-
Add the purified PKG enzyme to each well.
-
Add the serially diluted cGMP analogs to the respective wells. Include a no-analog control.
-
Pre-incubate the enzyme and analogs for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the amount of phosphorylated product. The detection method will depend on the substrate used (e.g., for a fluorescent peptide, measure fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of kinase activation relative to the maximal activation.
-
Plot the percentage of activation against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the activation constant (Kₐ).
-
VASP Phosphorylation Assay in Intact Cells
This protocol assesses PKG activity in a cellular context by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-known PKG substrate.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., platelets, smooth muscle cells, or a relevant cell line) to an appropriate confluency.
-
Starve the cells in a serum-free medium for a few hours before the experiment to reduce basal kinase activity.
-
Treat the cells with different concentrations of this compound or Sp-8-pCPT-cGMPS for a specified time (e.g., 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of VASP.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (at Ser239 for PKG-mediated phosphorylation).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP or a loading control protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated VASP and total VASP.
-
Calculate the ratio of phosphorylated VASP to total VASP for each condition.
-
Plot the fold-change in VASP phosphorylation relative to the untreated control against the analog concentration.
-
Patch-Clamp Electrophysiology for cGMP-Gated Ion Channel Activity
This protocol is designed to measure the effect of the cGMP analogs on the activity of cGMP-gated ion channels using the patch-clamp technique.
Methodology:
-
Cell Preparation:
-
Use cells endogenously expressing cGMP-gated ion channels (e.g., retinal photoreceptors) or a cell line heterologously expressing the channel of interest (e.g., HEK293 cells transfected with the channel subunits).
-
Prepare the cells for patch-clamp recording.
-
-
Patch-Clamp Recording:
-
Use the inside-out patch configuration to allow direct application of the cGMP analogs to the intracellular face of the membrane patch.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch.
-
Perfuse the intracellular face of the patch with a control solution containing a known concentration of cGMP to elicit a baseline channel activity.
-
Once a stable baseline current is established, co-perfuse the patch with the same concentration of cGMP plus varying concentrations of this compound or Sp-8-pCPT-cGMPS.
-
Record the channel currents at a constant holding potential.
-
-
Data Analysis:
-
Measure the amplitude of the cGMP-gated current in the presence of different concentrations of the analog.
-
For this compound (an inhibitor), calculate the percentage of inhibition relative to the control cGMP-evoked current. Plot the percentage of inhibition against the analog concentration and fit the data to determine the inhibition constant (Kᵢ).
-
For Sp-8-pCPT-cGMPS (an agonist), measure the current elicited by the analog alone and in combination with cGMP to characterize its agonistic properties.
-
Conclusion
This compound and Sp-8-pCPT-cGMPS are powerful tools for investigating cGMP signaling. The choice between them depends critically on the experimental question. Sp-8-pCPT-cGMPS is a straightforward and potent activator of PKG, making it suitable for studies focused on the consequences of PKG activation. In contrast, the unique dual action of this compound as a PKG agonist and a cGMP-gated ion channel antagonist provides a valuable tool to dissect the relative contributions of these two major downstream pathways in a given cellular response. The higher lipophilicity and membrane permeability of this compound may also be an advantage in certain cellular systems.[1][2] By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively utilize these cGMP analogs to unravel the complexities of cGMP signaling in health and disease.
References
A Comparative Guide to Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS: Agonist vs. Antagonist in cGMP Signaling
For researchers, scientists, and drug development professionals, understanding the precise tools to dissect cellular signaling pathways is paramount. Within the realm of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, the diastereomers Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS serve as critical pharmacological probes, acting as a potent agonist and a selective antagonist of cGMP-dependent protein kinase (PKG), respectively. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these essential research compounds.
The cGMP signaling pathway plays a crucial role in a multitude of physiological processes, including vasodilation, neurotransmission, and cell growth and differentiation. A key effector in this pathway is PKG, a serine/threonine kinase activated by cGMP. The ability to specifically modulate PKG activity is essential for elucidating its downstream targets and its role in various physiological and pathophysiological states. This compound and Rp-8-Br-PET-cGMPS are two membrane-permeable cGMP analogs that offer precise control over PKG activation and inhibition.
Mechanism of Action: A Tale of Two Isomers
This compound and Rp-8-Br-PET-cGMPS are stereoisomers, differing only in the spatial arrangement of the sulfur atom on the phosphate (B84403) group. This subtle structural difference results in diametrically opposed effects on PKG activity.
This compound acts as a potent agonist of PKG.[1][2] Its spatial configuration mimics that of cGMP, allowing it to bind to the regulatory domain of PKG and induce a conformational change that activates the catalytic domain. This leads to the phosphorylation of downstream target proteins.[1][2] It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKG in cellular systems.[1]
Rp-8-Br-PET-cGMPS , in contrast, is a competitive antagonist (inhibitor) of PKG.[3] It binds to the cGMP-binding sites on the regulatory domain of PKG but fails to induce the conformational change necessary for activation. By occupying these sites, it prevents the binding of endogenous cGMP and thus inhibits PKG activity.[3] Interestingly, some studies have reported that Rp-8-Br-PET-cGMPS can act as a partial agonist of the PKG Iα isoform in the absence of a cGMP agonist, a factor to consider in experimental design.[4]
Quantitative Comparison of Performance
The efficacy and selectivity of these compounds have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data available.
| Compound | Action on PKG | Potency (Ki/Ka) | Selectivity |
| This compound | Agonist | Potent activator (specific Ka not consistently reported) | Activates PKG Iα and Iβ |
| Rp-8-Br-PET-cGMPS | Antagonist/Inhibitor | Ki for PKG Iα: ~30-35 nMKi for PKG Iβ: ~30 nM | Highly selective for PKG over PKA (Ki for PKA: ~10-11 µM) |
Table 1: Summary of the biochemical properties of this compound and Rp-8-Br-PET-cGMPS.
Experimental Data and Protocols
The distinct effects of this compound and Rp-8-Br-PET-cGMPS on PKG activity can be demonstrated through various experimental approaches.
In Vitro Kinase Activity Assay
A common method to directly measure the effect of these compounds on PKG activity is an in vitro kinase assay using purified PKG and a synthetic peptide substrate.
Objective: To determine the activation of PKG by this compound and the inhibition of cGMP-stimulated PKG activity by Rp-8-Br-PET-cGMPS.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a specific peptide substrate for PKG (e.g., a VASP-derived peptide).
-
Enzyme and Compound Incubation: Add purified recombinant PKG Iα or Iβ to the reaction mixture. For agonist testing, add varying concentrations of this compound. For antagonist testing, add a fixed, sub-maximal concentration of cGMP to activate the enzyme, followed by varying concentrations of Rp-8-Br-PET-cGMPS.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the mixture onto phosphocellulose paper).
-
Quantification: Measure the incorporation of the phosphate group into the peptide substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or specific antibodies that recognize the phosphorylated substrate can be used.
-
Data Analysis: Plot the kinase activity against the concentration of the Sp- or Rp-isomer to determine the activation or inhibition curve, respectively. From these curves, the Ka for the agonist and the Ki for the antagonist can be calculated.
Cellular Assay: VASP Phosphorylation
A widely used cellular assay to assess PKG activity involves monitoring the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). VASP is a well-established substrate of PKG, and its phosphorylation at specific sites (e.g., Ser239) is a reliable indicator of PKG activation in intact cells.
Objective: To demonstrate the agonistic effect of this compound and the antagonistic effect of Rp-8-Br-PET-cGMPS on PKG activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human platelets, vascular smooth muscle cells, or transfected cell lines) to an appropriate confluency.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound for a specific duration.
-
Antagonist Treatment: To assess antagonism, pre-incubate the cells with varying concentrations of Rp-8-Br-PET-cGMPS for a defined period before stimulating them with a known PKG activator (e.g., a nitric oxide donor or this compound).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phosphorylated VASP and normalize them to a loading control (e.g., total VASP or β-actin). Plot the normalized phosphorylation levels against the compound concentrations.
Visualizing the Signaling Pathway and Experimental Workflow
Conclusion
This compound and Rp-8-Br-PET-cGMPS are indispensable tools for investigating the cGMP/PKG signaling pathway. Their opposing actions as a potent agonist and a selective antagonist, respectively, allow for precise manipulation of PKG activity. The high selectivity of Rp-8-Br-PET-cGMPS for PKG over PKA makes it a particularly valuable tool for dissecting the specific roles of these two related kinases. When designing experiments, it is crucial to consider the potential partial agonist activity of Rp-8-Br-PET-cGMPS under specific conditions. By understanding the distinct properties and employing the appropriate experimental methodologies outlined in this guide, researchers can effectively utilize these compounds to advance our understanding of cGMP signaling in health and disease.
References
Confirming Sp-8-Br-PET-cGMPS Specificity with PKA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling, discerning the precise pathways activated by synthetic analogs is paramount for accurate research and effective drug development. This guide provides a comparative analysis of using a Protein Kinase A (PKA) inhibitor to confirm the specificity of Sp-8-Br-PET-cGMPS, a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG). By presenting key experimental data and detailed protocols, we aim to equip researchers with the necessary tools to validate the targeted action of this widely used cGMP analog.
This compound is designed to specifically activate PKG, a key mediator of the nitric oxide/cGMP signaling cascade, which plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3] However, due to the structural homology between the cyclic nucleotide-binding domains of PKG and PKA, cross-activation of PKA by cGMP analogs is a potential concern that can confound experimental results. The use of a selective PKA inhibitor in tandem with this compound provides a robust method to dissect the specific contribution of the PKG pathway.
Comparative Analysis of Kinase Inhibition
To illustrate the principle of confirming specificity, we present data on the inhibitory constants (Ki) of Rp-8-Br-PET-cGMPS, a diastereomer of the activator this compound, which acts as a competitive inhibitor of PKG. This data provides a quantitative measure of selectivity for PKG over PKA.
| Compound | Target Kinase | Apparent Ki (µM) | Selectivity (PKG vs. PKA) | Reference |
| Rp-8-Br-PET-cGMPS | cGMP-dependent Protein Kinase (PKG) Type Iα and Iβ | 0.03 | ~333-fold | [4] |
| Rp-8-Br-PET-cGMPS | cAMP-dependent Protein Kinase (PKA) Type II | 10 | [4] |
This table clearly demonstrates that Rp-8-Br-PET-cGMPS is significantly more potent at inhibiting PKG than PKA, highlighting the potential for high specificity within this class of compounds.
Experimental Validation of Specificity
The following data from a study on ovine pulmonary arteries demonstrates how a PKA inhibitor (KT-5720) and a PKG inhibitor (Rp-8-Br-PET-cGMPS) can be used to differentiate between the two signaling pathways. While this study uses the inhibitory Rp isomer, the experimental design is directly applicable to confirming the specific activation by the Sp isomer.
| Condition | PKG Activity (pmol·min⁻¹·mg protein⁻¹) | PKA Activity (pmol·min⁻¹·mg protein⁻¹) | Reference |
| Basal | 38 ± 4.5 | 420 ± 21 | [5] |
| + 5 µM cGMP | 137 ± 18 | Not Assessed | [5] |
| + 5 µM cGMP + 30 µM Rp-8-Br-PET-cGMPS | Activity Abolished | Not Assessed | [5] |
| + 5 µM cGMP + 50 µM KT-5720 | Unaffected | Not Assessed | [5] |
| + 2 µM cAMP | Not Assessed | 1263 ± 75 | [5] |
| + 2 µM cAMP + 50 µM KT-5720 | Not Assessed | Activity Abolished | [5] |
| + 2 µM cAMP + 30 µM Rp-8-Br-PET-cGMPS | Not Assessed | Unaffected | [5] |
These results show that Rp-8-Br-PET-cGMPS specifically inhibits cGMP-stimulated PKG activity without affecting cAMP-stimulated PKA activity. Conversely, the PKA inhibitor KT-5720 specifically blocks cAMP-stimulated PKA activity without impacting cGMP-stimulated PKG activity.[5] This experimental paradigm can be adapted to confirm that the effects of this compound are mediated by PKG and not by off-target activation of PKA.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the cGMP and PKA signaling pathways, the logical basis for using a PKA inhibitor to confirm specificity, and a typical experimental workflow.
Figure 1: cGMP Signaling Pathway Activation by this compound.
Figure 2: Canonical PKA Signaling Pathway.
Figure 3: Logic for Using a PKA Inhibitor to Confirm Specificity.
Figure 4: Experimental Workflow for Specificity Confirmation.
Detailed Experimental Protocols
To ensure reproducible and reliable results, we provide a detailed protocol for a kinase activity assay to determine the specificity of this compound.
Objective: To determine if the cellular effects of this compound are mediated by PKG or involve off-target activation of PKA.
Materials:
-
Cell line or primary cells of interest
-
This compound (or other cGMP analog)
-
Selective PKA inhibitor (e.g., KT-5720, H-89)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) or antibodies for Western blotting (phospho-VASP (Ser239) for PKG activity, phospho-CREB (Ser133) for PKA activity)
-
Standard laboratory equipment (cell culture supplies, centrifuge, plate reader, Western blot apparatus)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and the PKA inhibitor in a suitable solvent (e.g., DMSO).
-
Treat cells with the following conditions for the desired time period:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
PKA inhibitor at a concentration known to be effective for inhibiting PKA
-
This compound and the PKA inhibitor in combination (pre-incubate with the PKA inhibitor for 30-60 minutes before adding this compound)
-
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Kinase Activity Assay (using a commercial kit):
-
Follow the manufacturer's instructions for the chosen kinase assay kit.
-
Typically, this involves adding a specific substrate and ATP to the cell lysates and measuring the product (e.g., ADP) formation.
-
Normalize the kinase activity to the protein concentration of each sample.
-
-
Western Blot Analysis (alternative to kinase assay kit):
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against a specific phosphorylated substrate for PKG (e.g., phospho-VASP) or PKA (e.g., phospho-CREB).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Analysis and Interpretation:
-
Compare the level of PKG or PKA substrate phosphorylation (or kinase activity) across the different treatment groups.
-
If this compound is specific for PKG: You would expect to see an increase in the PKG-mediated response (e.g., VASP phosphorylation) in the presence of this compound, and this increase should not be affected by the PKA inhibitor. Furthermore, this compound should not significantly increase the PKA-mediated response (e.g., CREB phosphorylation).
-
If this compound cross-reacts with PKA: You would observe an increase in the PKA-mediated response with this compound treatment, and this increase would be attenuated or abolished by the PKA inhibitor.
By employing the rigorous experimental design and protocols outlined in this guide, researchers can confidently establish the specificity of this compound, ensuring the validity and accuracy of their findings in the complex field of cGMP signaling.
References
- 1. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Specificity Showdown: A Comparative Guide to Sp-8-Br-PET-cGMPS and Other cGMP Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of cGMP signaling, the selection of a potent and specific modulator is paramount. This guide provides an objective comparison of Sp-8-Br-PET-cGMPS against other commonly used cGMP analogs, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) designed to be a potent activator of cGMP-dependent protein kinase (PKG) while also acting as an inhibitor of retinal cGMP-gated ion channels (CNG channels).[1][2][3] Its enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for studying cGMP signaling pathways in intact cells.[1][2][3] However, its specificity in relation to other cGMP analogs is a critical consideration for accurate experimental design and interpretation.
Quantitative Comparison of cGMP Analog Specificity
The following tables summarize the available quantitative data on the binding affinities and activation constants of this compound and other key cGMP analogs for their primary targets and potential off-targets.
Table 1: Potency of cGMP Analogs at Protein Kinase G (PKG)
| Compound | PKG Isoform(s) | Ka (µM) | Ki (µM) | EC50 (µM) | Notes |
| This compound | PKG Iα, PKG Iβ | - | - | - | Activator; specific quantitative data not readily available in searched literature. |
| 8-Bromo-cGMP | PKG Iα | 0.045 | - | - | 4.3-fold more potent than cGMP in activating PKG Iα.[4][5] |
| 8-pCPT-cGMP | PKG | - | - | - | Potent and selective activator of PKG. |
| Sp-8-pCPT-cGMPS | PKG Iα, PKG II | - | - | - | Activator of PKG Iα and PKG II. Also activates PKA II. |
| Rp-8-Br-PET-cGMPS | PKG Iα, PKG Iβ | - | 0.03 | - | Competitive inhibitor. |
| Rp-8-pCPT-cGMPS | PKG Iα, PKG Iβ, PKG II | - | 0.5, 0.45, 0.7 | - | Competitive inhibitor.[6][7] |
Ka: Activation Constant; Ki: Inhibition Constant; EC50: Half-maximal Effective Concentration. A lower value indicates higher potency.
Table 2: Selectivity Profile of cGMP Analogs Against Other Signaling Proteins
| Compound | Target | Ki (µM) | EC50 (µM) | IC50 (µM) | Notes |
| This compound | Retinal CNG Channels | - | - | - | Inhibitor; specific quantitative data not readily available. |
| Sp-8-Br-cGMPS | CNG Channels | - | 106.5 | - | Agonist.[6][8] |
| 8-Bromo-cGMP | PKA | 12 | - | - | Significantly less potent at PKA compared to PKG. |
| Rp-8-Br-PET-cGMPS | PKA Type II | 10 | - | - | Less potent inhibitor of PKA compared to PKG. |
| Rp-8-pCPT-cGMPS | PKA | - | - | - | Does not affect cAMP-dependent protein kinase. |
| Rp-8-pCPT-cGMPS | cGMP-regulated PDEs | - | - | - | Does not affect cGMP-regulated phosphodiesterases. |
Ki: Inhibition Constant; EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration.
Understanding the cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC). Soluble GC (sGC) is activated by nitric oxide (NO), while particulate GC (pGC) is activated by natriuretic peptides. cGMP then allosterically activates its primary effector, PKG, which phosphorylates a multitude of downstream targets to elicit cellular responses. The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs). In some tissues, cGMP can also directly modulate the activity of cyclic nucleotide-gated (CNG) ion channels.
Caption: The cGMP signaling pathway illustrating the synthesis, action, and degradation of cGMP.
Experimental Protocols
To rigorously assess the specificity of this compound and other cGMP analogs, a combination of in vitro biochemical assays is essential.
In Vitro Kinase Activity Assay (TR-FRET Method)
This assay measures the ability of a cGMP analog to activate or inhibit PKG by detecting the phosphorylation of a specific substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human PKG
-
Fluorescein-labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphoserine/threonine antibody
-
TR-FRET detection buffer
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the cGMP analogs (e.g., this compound, 8-Br-cGMP) in the kinase reaction buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the cGMP analog dilution.
-
Add 5 µL of a solution containing the PKG enzyme and the fluorescein-labeled peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA.
-
Add 5 µL of the Europium-labeled antibody in TR-FRET detection buffer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). For activators, plot the TR-FRET ratio against the analog concentration to determine the EC₅₀. For inhibitors, perform the assay in the presence of a fixed concentration of cGMP and plot the inhibition of the TR-FRET signal against the analog concentration to determine the IC₅₀.
Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization Method)
This assay determines the inhibitory potential of cGMP analogs against various PDE isoforms by measuring the hydrolysis of a fluorescently labeled cGMP substrate.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE5, PDE9, PDE10)
-
Fluorescein-labeled cGMP (F-cGMP)
-
PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding agent (specific for 5'-GMP)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the cGMP analogs in the PDE assay buffer.
-
Enzyme Reaction:
-
To each well of a 384-well plate, add 5 µL of the cGMP analog dilution.
-
Add 10 µL of the PDE enzyme solution in PDE assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of F-cGMP solution in PDE assay buffer.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Analysis: The hydrolysis of F-cGMP to F-GMP and its subsequent binding to the large binding agent results in an increase in fluorescence polarization. Plot the percentage of inhibition of this increase against the analog concentration to determine the IC₅₀.
Experimental Workflow for Characterizing a Novel cGMP Analog
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel cGMP analog's specificity.
Caption: A logical workflow for characterizing the specificity of a novel cGMP analog.
Conclusion
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. ATP analog specificity of cAMP-dependent protein kinase, cGMP-dependent protein kinase, and phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 8. Sp-8-Br-cGMPS BIOLOG Life Science Institute [biolog.de]
Validating Sp-8-Br-PET-cGMPS Activity on PKG: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to validate the activity of Sp-8-Br-PET-cGMPS on cGMP-dependent protein kinase (PKG). It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
This compound is a potent, membrane-permeable activator of both PKG Iα and PKG Iβ isoforms.[1][2][3] Its enhanced lipophilicity and resistance to phosphodiesterases (PDEs) make it a valuable tool for studying cGMP signaling pathways, offering advantages over other cGMP analogs.[1][2] This guide explores common biochemical methods to quantify its activity and compares its performance with other widely used cGMP analogs.
Comparison of PKG Activators
The following table summarizes the activation constants (Ka) for various cGMP analogs on PKG isoforms. A lower Ka value indicates a higher binding affinity and more potent activation.
| Compound | PKG Isoform | Activation Constant (Ka) (µM) | Reference |
| cGMP | PKG Iα | 0.1 - 0.26 | [4][5] |
| PKG Iβ | 1.0 | [4] | |
| 8-Br-cGMP | PKG Iα & Iβ | Potent Activator (Specific Ka not cited) | [6] |
| This compound | PKG Iα & Iβ | Potent Activator (Specific Ka not available in cited literature) | [1][2][3] |
| cAMP | PKG Iα | 7.6 - 22.4 | [5] |
| PKG Iβ | 39 | [5] |
Biochemical Assays for PKG Activity
Two primary methods for determining PKG activity in vitro are radioactive and luminescence-based assays. Both methods measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide by PKG.
Radioactive Kinase Assay
This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a PKG-specific substrate peptide.[5]
ADP-Glo™ Luminescence-Based Kinase Assay
This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the ADP produced and thus to the kinase activity.
Experimental Protocols
Detailed Methodology: Radioactive PKG Activity Assay
This protocol is adapted from established methods for assaying protein kinase activity.[5]
Materials:
-
Purified recombinant PKG enzyme
-
PKG-specific substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound and other cGMP analogs
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of the PKG substrate peptide, and the desired concentration of the cGMP analog (e.g., this compound).
-
Initiate the reaction: Add the purified PKG enzyme to the reaction mixture.
-
Start the phosphorylation: Immediately add [γ-³²P]ATP to initiate the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analyze: Calculate the specific activity of the enzyme (in pmol/min/µg) by comparing the counts to a known standard.
Detailed Methodology: ADP-Glo™ PKG Activity Assay
This protocol is based on the principles of the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant PKG enzyme
-
PKG-specific substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound and other cGMP analogs
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction: In a well of a white, opaque multi-well plate, add the assay buffer, purified PKG enzyme, PKG substrate peptide, and the desired concentration of the cGMP analog.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction and deplete ATP: Add ADP-Glo™ Reagent to each well, which will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate light: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Analyze: The luminescent signal is proportional to the amount of ADP produced and thus reflects the PKG activity.
Visualizing the Pathways and Workflows
PKG Signaling Pathway
The following diagram illustrates the activation of the PKG signaling pathway by cGMP and its analogs.
Caption: Activation of PKG by cGMP analogs leads to downstream signaling.
Experimental Workflow for PKG Activity Assay
This diagram outlines the general workflow for a biochemical assay to measure PKG activity.
Caption: General workflow for in vitro PKG biochemical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-8-Br-PET-cGMPS and Phosphodiesterase Inhibitors like IBMX in cGMP Signaling Research
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, researchers have a choice between directly activating downstream effectors or preventing the degradation of cGMP. This guide provides an objective comparison between Sp-8-Br-PET-cGMPS, a direct activator of Protein Kinase G (PKG), and isobutylmethylxanthine (IBMX), a non-specific phosphodiesterase (PDE) inhibitor. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and IBMX lies in their mechanism of action within the cGMP signaling cascade.
-
This compound: This compound is a membrane-permeable analog of cGMP that directly activates cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP pathway.[1][2][3] A significant advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for breaking down cGMP.[1][2][3] This resistance ensures a sustained activation of PKG, allowing for the specific investigation of PKG-mediated downstream effects without the confounding variable of cGMP degradation. It is also known to be an inhibitor of retinal-type cGMP-gated ion channels.[1][2]
-
IBMX (3-isobutyl-1-methylxanthine): In contrast, IBMX is a broad-spectrum inhibitor of phosphodiesterases (PDEs).[4][5][6] By inhibiting PDEs, IBMX prevents the breakdown of cyclic nucleotides, leading to an accumulation of both cGMP and cyclic adenosine (B11128) monophosphate (cAMP) within the cell.[4][7][8] This non-specific action means that IBMX will potentiate signaling pathways mediated by both cGMP and cAMP. Additionally, IBMX also functions as an adenosine receptor antagonist, which can introduce further off-target effects.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for IBMX and the qualitative characteristics of this compound. Direct comparative quantitative data for this compound's activation of PKG versus IBMX's effect on cGMP levels in a single study is limited.
Table 1: Pharmacological Properties of IBMX and this compound
| Feature | IBMX | This compound |
| Primary Target | Phosphodiesterases (non-specific)[4][5][6] | cGMP-dependent Protein Kinase (PKG) Iα and Iβ[1][2] |
| Mechanism | Inhibition of cGMP and cAMP degradation[4][7] | Direct activation of PKG[1][2][3] |
| Specificity | Low (affects multiple PDE families and adenosine receptors)[4][6] | High for PKG activation |
| Effect on cGMP levels | Increases intracellular cGMP[9] | No direct effect on cGMP synthesis or degradation |
| Effect on cAMP levels | Increases intracellular cAMP[9] | No direct effect |
| PDE Resistance | N/A (Inhibitor) | Resistant to hydrolysis[1][2][3] |
Table 2: Inhibitory Concentration (IC50) of IBMX against various PDE Isoforms
| PDE Isoform | IC50 (µM) | Reference |
| PDE1 | 19 | [6] |
| PDE2 | 50 | [6] |
| PDE3 | 6.5 ± 1.2, 18 | [4][6] |
| PDE4 | 26.3 ± 3.9, 13 | [4][6] |
| PDE5 | 31.7 ± 5.3, 32 | [4][6] |
Table 3: Effect of IBMX on cAMP and cGMP Content in Rat Aorta
| Treatment | cAMP Content (pmol/g wet wt.) | cGMP Content (pmol/g wet wt.) | Reference |
| Control | 74.9 ± 9.0 | 12.9 ± 1.8 | [9] |
| IBMX (30 µM) | 227.5 ± 48.8 | 27.3 ± 5.3 | [9] |
| IBMX (100 µM) | 253.9 ± 55.1 | 38.8 ± 7.0 | [9] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and IBMX within the canonical cGMP signaling pathway.
Caption: cGMP signaling pathway showing the distinct points of action for this compound and IBMX.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to evaluate the effects of compounds like this compound and IBMX.
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol is essential for assessing the efficacy of PDE inhibitors like IBMX.
Principle: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method for quantifying cGMP levels in cell lysates or tissue homogenates.[10] The assay involves competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The signal is inversely proportional to the amount of cGMP in the sample.[10]
Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the test compound (e.g., IBMX) for the specified time.
-
To prevent cGMP degradation, immediately lyse the cells with an acidic solution (e.g., 0.1 M HCl) and/or use a broad-spectrum PDE inhibitor in the lysis buffer.[10]
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and homogenize in an acidic buffer on ice.[10]
-
Centrifuge the lysate/homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[10]
-
Collect the supernatant for the cGMP assay. Samples can be stored at -80°C.[10]
-
-
cGMP Quantification (Competitive ELISA):
-
Follow the specific instructions provided with the commercial ELISA kit.[10]
-
Typically, this involves adding standards and samples to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
Add a cGMP-enzyme conjugate (e.g., cGMP-HRP).
-
Incubate for the recommended time (e.g., 2 hours at room temperature) to allow for competitive binding.[10]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cGMP concentration in the samples by interpolating from a standard curve generated with known cGMP concentrations.[10]
-
Protocol 2: In Vitro Protein Kinase G (PKG) Activity Assay
This protocol is crucial for determining the direct effect of compounds like this compound on PKG activity.
Principle: An in vitro kinase assay measures the transfer of the terminal phosphate (B84403) group from ATP to a specific substrate by the kinase.[11] The resulting phosphorylated substrate or the amount of ADP produced can be quantified. Luminescent assays that measure ADP production are common, where the amount of light generated is proportional to the kinase activity.[12]
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing appropriate cofactors (e.g., 100 mM MOPS, 10 mM MgCl2, 1 mM ATP).[13]
-
In a multi-well plate, add purified recombinant PKG enzyme.
-
Add the test compound (e.g., this compound at various concentrations).
-
Include appropriate controls: a no-enzyme control, a no-substrate control, and a vehicle control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a specific PKG substrate peptide (e.g., VASPtid).[13]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction and detect kinase activity using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKG activity.
-
Plot the kinase activity against the concentration of the test compound to determine the EC50 (for activators) or IC50 (for inhibitors).
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for comparing the effects of this compound and IBMX.
Caption: A typical experimental workflow for comparing IBMX and this compound.
Conclusion and Recommendations
The choice between this compound and IBMX depends on the specific research question.
-
For studying the specific downstream effects of PKG activation , this compound is the superior tool. Its direct and specific activation of PKG, coupled with its resistance to PDE degradation, allows for a clear and unambiguous interrogation of the PKG signaling axis.
-
For investigating the overall effects of elevated cyclic nucleotide levels , or for initial screening studies where a broad effect is desired, IBMX can be a useful tool. However, researchers must be cautious of its non-specific effects on both cGMP and cAMP pathways, as well as its potential off-target effects via adenosine receptor antagonism. When using IBMX, it is advisable to conduct control experiments to delineate the contributions of cAMP versus cGMP signaling.
By understanding the distinct mechanisms and utilizing the appropriate experimental protocols, researchers can effectively leverage these compounds to further elucidate the intricate roles of cGMP signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]
- 13. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Sp-8-Br-PET-cGMPS and Nitric Oxide (NO) Donors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of signaling pathways is critical for experimental design and therapeutic innovation. This guide provides a detailed, data-driven comparison of two key classes of molecules used to modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade: the direct protein kinase G (PKG) agonist, Sp-8-Br-PET-cGMPS, and the upstream activators, nitric oxide (NO) donors.
This document outlines their distinct mechanisms of action, presents a functional comparison with supporting quantitative data, and provides detailed experimental protocols for assessing their effects.
Introduction to cGMP Signaling Modulators
The nitric oxide (NO)-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in various cardiovascular and neurological disorders, making it a key target for therapeutic intervention.
This compound is a cell-permeable analog of cGMP that directly activates cGMP-dependent protein kinase (PKG), the primary effector of cGMP signaling.[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of PKG.[1]
Nitric Oxide (NO) Donors , such as sodium nitroprusside (SNP) and S-nitroso-N-acetyl-penicillamine (SNAP), function upstream of PKG.[2][3] These compounds release NO, which in turn activates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP.[2] The subsequent rise in intracellular cGMP levels leads to the activation of PKG.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between this compound and NO donors lies in their point of intervention within the cGMP signaling pathway.
This compound bypasses the endogenous cGMP production machinery and directly targets PKG. This makes it a valuable tool for isolating and studying the specific downstream effects of PKG activation, independent of sGC activity or cGMP degradation.
NO Donors rely on the intactness of the upstream signaling components, namely sGC. Their effects are contingent on the expression and activity of this enzyme. This also means their effects can be modulated by factors that influence sGC, such as its redox state.
Below are Graphviz diagrams illustrating the distinct signaling pathways for each.
Functional Comparison: A Quantitative Look
To provide a clear comparison, the following tables summarize quantitative data from various studies on the effects of this compound and common NO donors. It is important to note that direct comparative studies under identical experimental conditions are limited.
Vasodilation in Rat Aorta
Vasodilation is a key physiological response mediated by the cGMP pathway. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50).
| Compound | Agonist | EC50 (µM) | Tissue | Pre-contraction Agent | Reference |
| NO Donor | Sodium Nitroprusside (SNP) | 0.0099 ± 0.001 | Rat Aorta | Phenylephrine | [4] |
| NO Donor | S-nitroso-N-acetyl-penicillamine (SNAP) | ~0.01 | Rat Femoral Artery | Phenylephrine | [5] |
| PKG Activator | This compound | Not Reported | - | - | - |
Note: A direct EC50 value for this compound in a comparable vasodilation assay was not available in the reviewed literature. However, its role as a potent PKG activator suggests it would induce vasodilation.
Intracellular cGMP Levels
NO donors are expected to increase intracellular cGMP levels, while this compound, as a cGMP analog, directly activates PKG without necessarily increasing endogenous cGMP concentrations.
| Compound | Concentration | Fold Increase in cGMP | Cell/Tissue Type | Reference |
| NO Donor | Sodium Nitroprusside (SNP) | ~2-fold | T-cells | [6] |
| NO Donor | Diethylamine NONOate | ~10-fold | T-cells | [6] |
| PKG Activator | This compound | Not Applicable | - | - |
Protein Kinase G (PKG) Activation
PKG activation can be indirectly measured by assessing the phosphorylation of its downstream targets, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.
| Compound | Concentration | Effect on VASP Ser239 Phosphorylation | Cell/Tissue Type | Reference |
| NO Donor | Sodium Nitroprusside (SNP) | Significant Increase | Human Cultured Prostatic Stromal Cells | [7] |
| PKG Activator | 8-Br-cGMP (analog) | Significant Increase | HeLa cells expressing PKG1 | [8] |
| PKG Activator | This compound | Activates PKG Iα and Iβ | In vitro | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Vasodilation Assay in Isolated Rat Aorta
This protocol is used to assess the vasodilatory effects of compounds on isolated arterial rings.
Materials:
-
Male Wistar rats (220-280 g)
-
Krebs-Henseleit buffer (KHB) (in mM): NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4
-
Phenylephrine (PHE)
-
Acetylcholine (ACh)
-
Test compounds (this compound, NO donors)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Sacrifice the rat via CO2 inhalation and carefully excise the thoracic aorta.
-
Place the aorta in a Petri dish with cold KHB and clean off adherent connective tissue.
-
Cut the aorta into 4-5 mm rings. For endothelium-denuded experiments, gently rub the intimal surface with a forceps tip.
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing KHB at 37°C, continuously bubbled with carbogen.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60 minutes, changing the KHB every 15 minutes.
-
Assess the functional integrity of the endothelium by pre-contracting the rings with PHE (0.1 µM) and then inducing relaxation with ACh (1 µM). Rings with >80% relaxation are considered endothelium-intact.
-
After washing and re-equilibration, pre-contract the rings with a submaximal concentration of PHE (e.g., 1 µM) to achieve a stable contraction plateau.
-
Add cumulative concentrations of the test compound (this compound or NO donor) to the organ bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by PHE.
-
Calculate the EC50 value from the concentration-response curve.
Measurement of Intracellular cGMP Levels by Competitive ELISA
This protocol describes the quantification of intracellular cGMP using a commercially available competitive ELISA kit.
Materials:
-
Cells or tissue samples
-
0.1 M HCl
-
Competitive cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-linked cGMP, substrate, and wash buffers)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cell Culture: After treatment, aspirate the medium and lyse the cells with 0.1 M HCl.[9] Incubate for 10-20 minutes at room temperature and then centrifuge to pellet cell debris.[9] The supernatant contains the cGMP.
-
Tissue Homogenates: Rapidly freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in 0.1 M HCl. Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure (General):
-
Prepare cGMP standards according to the kit instructions.[9]
-
Add standards and samples to the wells of the antibody-coated microplate.[9]
-
Add the HRP-conjugated cGMP to each well.[9]
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[9]
-
Add the substrate solution and incubate to allow for color development.[9] The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
Assessment of PKG Activity via VASP Phosphorylation (Western Blot)
This method indirectly assesses PKG activity by measuring the phosphorylation of its substrate, VASP, at the PKG-specific site, Serine 239.
Materials:
-
Cells or tissue samples
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with the test compounds for the desired time.
-
Lyse the cells or homogenize the tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Procedure:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP, or run a parallel gel.
-
Quantify the band intensities to determine the relative level of VASP phosphorylation.
-
Summary of Key Differences and Applications
| Feature | This compound | Nitric Oxide (NO) Donors |
| Mechanism of Action | Direct activator of PKG | Indirectly activates PKG via NO-mediated cGMP synthesis |
| Dependence on sGC | Independent | Dependent |
| Effect on cGMP Levels | No direct effect on endogenous cGMP synthesis | Increases intracellular cGMP levels |
| Specificity | Highly specific for PKG | Effects can be broader due to NO's reactivity with other molecules |
| Experimental Use | Isolating downstream effects of PKG activation | Studying the entire NO-sGC-cGMP signaling pathway |
| Therapeutic Potential | Targeted PKG activation | Broad applications in cardiovascular diseases, but can have side effects related to NO |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Nitroprusside-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
A Head-to-Head Comparison of Sp-8-Br-PET-cGMPS and Other PKG Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific protein kinase G (PKG) activator is critical for the accurate investigation of the cGMP/PKG signaling pathway and the development of novel therapeutics. This guide provides a head-to-head comparison of Sp-8-Br-PET-cGMPS with other commonly used PKG activators, supported by available experimental data and detailed methodologies.
This compound is a potent, membrane-permeable agonist of cGMP-dependent protein kinase (PKG).[1][2][3] Its utility in research is underscored by its resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cGMP, thus ensuring sustained activation of the PKG pathway.[1][2][3] This guide will delve into a comparative analysis of this compound with other notable PKG activators, namely 8-bromo-cGMP (8-Br-cGMP) and 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP), focusing on their activation potency, cellular permeability, and specificity.
Comparative Analysis of PKG Activator Performance
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and other selected PKG activators based on available data. A significant challenge in providing a direct quantitative comparison is the limited availability of publicly accessible activation constants (Ka) or half-maximal effective concentrations (EC50) for this compound under standardized assay conditions. The presented data is compiled from various sources and should be interpreted within the context of the specific experimental setups used in the cited literature.
| Feature | This compound | 8-pCPT-cGMP | 8-Br-cGMP |
| Activation of PKG | Potent activator of PKG Iα and Iβ.[1][2][3] | Highly potent and selective activator of PKG. | Potent activator of PKG. |
| Membrane Permeability | High, described as more lipophilic and permeable than Sp-8-pCPT-cGMPS.[1][2][3] | High cell membrane permeability. | Moderate, less effective than 8-pCPT-cGMP in intact cells. |
| Resistance to PDEs | Resistant to mammalian cyclic nucleotide-dependent phosphodiesterases.[1][2][3] | Not hydrolyzed by several common phosphodiesterases. | Susceptible to hydrolysis by phosphodiesterases. |
| Specificity | Also acts as a membrane-permeable inhibitor of retinal-type cGMP-gated ion channels.[1][2][3] | Selective for PKG over cAMP-dependent protein kinase (PKA). | Can also interact with other cGMP-binding proteins. |
The cGMP/PKG Signaling Pathway
The activation of PKG is a central event in a signaling cascade with broad physiological implications, including the regulation of smooth muscle tone, platelet aggregation, and neuronal function.[4][5] The pathway is initiated by upstream signals that elevate intracellular cGMP levels.
Caption: The cGMP/PKG signaling pathway, from upstream activators to downstream physiological responses.
As depicted, nitric oxide (NO) and natriuretic peptides stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP from GTP.[6] cGMP then allosterically activates PKG. Synthetic activators like this compound bypass the need for upstream signaling by directly binding to and activating PKG.[1][2][3] Activated PKG proceeds to phosphorylate a multitude of downstream protein substrates, thereby modulating cellular function.[4]
Experimental Protocols: Determining PKG Activation
The potency of PKG activators is typically determined through in vitro kinase assays that measure the phosphorylation of a specific substrate. A widely accepted and robust method involves the use of radiolabeled ATP.
In Vitro PKG Kinase Assay (Radiolabeled)
Objective: To quantify the activation of purified PKG by this compound or other cGMP analogs by measuring the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or Iβ)
-
PKG substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
PKG activator stock solutions (this compound, 8-pCPT-cGMP, 8-Br-cGMP) dissolved in an appropriate solvent (e.g., DMSO or water)
-
Phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.5% or 0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, a known concentration of the PKG substrate peptide, and a mixture of non-radiolabeled and [γ-32P]ATP. The final ATP concentration should be at or near the Km of PKG for ATP.
-
Activator Dilutions: Prepare serial dilutions of the PKG activators to be tested.
-
Initiate Reaction: In separate tubes, add the purified PKG enzyme. To these tubes, add the different concentrations of the PKG activators. Initiate the kinase reaction by adding the master mix to each tube. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range of enzyme activity.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.
-
Washing: Wash the phosphocellulose papers multiple times in the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed and dried paper strips into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the concentration of the PKG activator. The data can be fitted to a dose-response curve to determine the activation constant (Ka) or EC50 value for each compound.
Caption: A generalized workflow for determining the potency of PKG activators using a radiolabeled kinase assay.
Conclusion
This compound stands out as a valuable tool for the study of cGMP/PKG signaling due to its high membrane permeability and resistance to enzymatic degradation. While a direct quantitative comparison of its activation potency with other cGMP analogs is hampered by the lack of standardized, publicly available data, qualitative descriptions and its structural modifications suggest it is a highly effective activator for in vitro and in cell-based experiments. For researchers requiring sustained and robust activation of PKG, particularly in intact cell systems, this compound presents a compelling option. The choice of activator will ultimately depend on the specific requirements of the experimental system, including the need for cell permeability, duration of action, and potential off-target effects. The provided experimental protocol offers a reliable framework for researchers to determine the potency of these activators in their own experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
A Comparative Guide to Validating Downstream Effects of Sp-8-Br-PET-cGMPS on VASP Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-8-Br-PET-cGMPS with other common alternatives for inducing Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation, a key event in various cellular processes including platelet aggregation, cell motility, and cytoskeletal dynamics. This document outlines the underlying signaling pathways, presents a comparative analysis of relevant compounds, and provides detailed experimental protocols for validating these effects.
Introduction to VASP Phosphorylation
Vasodilator-Stimulated Phosphoprotein (VASP) is a member of the Ena/VASP family of proteins that regulate actin dynamics. The function of VASP is intricately regulated by phosphorylation at multiple serine and threonine residues, primarily Ser157, Ser239, and Thr278. Phosphorylation at these sites is mediated by different protein kinases and modulates VASP's subcellular localization and its effect on actin filament assembly.
-
Ser157: Primarily phosphorylated by cAMP-dependent protein kinase (PKA) and also by cGMP-dependent protein kinase (PKG). Phosphorylation at this site is crucial for VASP's localization to the cell periphery, such as focal adhesions and lamellipodia.
-
Ser239: The preferential phosphorylation site for cGMP-dependent protein kinase (PKG). Phosphorylation at this site is often used as a marker for PKG activation and is associated with the inhibition of platelet aggregation and smooth muscle relaxation.
-
Thr278: Phosphorylated by AMP-activated protein kinase (AMPK).
This guide focuses on the validation of VASP phosphorylation induced by activators of the cGMP/PKG signaling pathway, with a specific emphasis on this compound.
The cGMP/PKG Signaling Pathway
The canonical pathway for VASP phosphorylation at Ser239 involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then allosterically activates PKG, which in turn phosphorylates VASP at Ser239. Membrane-permeable cGMP analogs can bypass the need for NO and directly activate PKG.
Figure 1. Simplified signaling pathway of VASP phosphorylation via the cGMP/PKG axis.
Comparative Analysis of PKG Activators
This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) Iα and Iβ.[1][2][3] It is known for its resistance to phosphodiesterases and its lipophilicity, which is higher than that of another commonly used cGMP analog, Sp-8-pCPT-cGMPS.[2][3] This section compares this compound with other widely used cGMP analogs for inducing VASP phosphorylation.
| Compound | Mechanism of Action | Key Characteristics |
| This compound | Direct activator of PKG Iα and Iβ.[1][2][3] | Membrane-permeable, phosphodiesterase-resistant, highly lipophilic.[2][3] |
| 8-Br-cGMP | Direct activator of PKG.[4][5] | Membrane-permeable, but can be hydrolyzed by phosphodiesterases.[6] Less potent than 8-pCPT-cGMP.[6] |
| 8-pCPT-cGMP | Potent and selective direct activator of PKG.[6][7] | Membrane-permeable, resistant to hydrolysis by several phosphodiesterases.[6] More effective than 8-Br-cGMP in inducing VASP phosphorylation.[6] |
Experimental Protocols
This section provides detailed protocols for assessing VASP phosphorylation and its downstream effects.
Workflow for Validating VASP Phosphorylation
Figure 2. General experimental workflow for validating VASP phosphorylation.
Western Blotting for VASP Phosphorylation
This method allows for the semi-quantitative analysis of VASP phosphorylation at specific sites.
1. Sample Preparation:
-
Culture cells (e.g., human platelets, endothelial cells) to the desired confluency.
-
Treat cells with this compound, 8-Br-cGMP, or 8-pCPT-cGMP at various concentrations (e.g., 1-100 µM) for different time points (e.g., 5-60 minutes).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Rabbit anti-phospho-VASP (Ser157)
-
Mouse anti-VASP (total VASP)
-
Anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Normalize phosphorylated VASP levels to total VASP and the loading control.
Flow Cytometry for VASP Phosphorylation
This technique provides a quantitative measure of VASP phosphorylation in a cell population.
1. Sample Preparation and Staining:
-
Treat cells in suspension (e.g., platelets) with the desired compounds as described for Western blotting.
-
Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin) for 10 minutes.
-
Incubate cells with a primary antibody against phospho-VASP (Ser239) conjugated to a fluorophore (e.g., FITC or PE) or with an unconjugated primary antibody followed by a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
2. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the mean fluorescence intensity (MFI) of the phospho-VASP signal. A Platelet Reactivity Index (PRI) can be calculated to assess the inhibition of VASP phosphorylation by ADP in the presence of a PKA activator like PGE1.[8][9]
Downstream Functional Assays
Platelet Aggregation Assay
VASP phosphorylation is a key negative regulator of platelet aggregation.[10]
Protocol:
-
Prepare platelet-rich plasma (PRP) from whole blood.
-
Pre-incubate PRP with this compound or other cGMP analogs at various concentrations.
-
Induce platelet aggregation with an agonist such as ADP or thrombin.
-
Measure the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of inhibition of aggregation compared to a vehicle control.
Actin Polymerization Assay
Phosphorylation of VASP at Ser239 can impair its ability to promote actin filament elongation.[11][12]
Protocol:
-
Purify recombinant VASP.
-
Induce in vitro phosphorylation of VASP using purified PKG and ATP in the presence of this compound or other activators.
-
Initiate actin polymerization by adding pyrene-labeled G-actin to a solution containing the phosphorylated or unphosphorylated VASP.
-
Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of actin polymerization.
Conclusion
This compound is a valuable tool for studying the downstream effects of PKG activation, particularly VASP phosphorylation. Its high lipophilicity and resistance to phosphodiesterases make it a potent and reliable agent for in vitro and cell-based assays.[2][3] By employing the detailed protocols and comparative information provided in this guide, researchers can effectively validate the effects of this compound on VASP phosphorylation and its subsequent impact on cellular functions. This will enable a more thorough understanding of the cGMP/PKG signaling pathway in various physiological and pathological contexts.
References
- 1. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasodilator-stimulated protein phosphorylation in platelets is mediated by cAMP- and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of cGMP-dependent protein kinase I and phosphorylation of its substrate, vasodilator-stimulated phosphoprotein, in human endothelial cells of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocytex.fr [biocytex.fr]
- 10. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi-monoubiquitination controls VASP-mediated actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Sp-8-Br-PET-cGMPS with Genetic Approaches in cGMP Signaling
Sp-8-Br-PET-cGMPS is a valuable pharmacological tool for probing the intricacies of cyclic guanosine (B1672433) monophosphate (cGMP) signaling. As a membrane-permeable and phosphodiesterase-resistant analog, it effectively activates cGMP-dependent protein kinase (PKG), a key effector in numerous physiological processes.[1][2][3] However, like any pharmacological agent, understanding its precise interactions and potential off-target effects is crucial for accurate data interpretation. Genetic approaches, such as gene knockout and siRNA-mediated knockdown, offer a powerful and complementary strategy to validate the on-target effects of this compound and dissect the specific roles of components within the cGMP signaling cascade.
This guide will objectively compare the use of this compound with genetic methods, providing supporting experimental data and detailed protocols to aid in the design of rigorous and well-controlled studies.
Comparative Analysis: Pharmacological vs. Genetic Approaches
A direct comparison of these methodologies highlights their distinct advantages and limitations. The synergy of using both approaches provides a higher level of confidence in experimental outcomes.
| Feature | This compound (Pharmacological) | Genetic Approaches (Knockout/Knockdown) |
| Primary Action | Activates cGMP-dependent protein kinase (PKG) Iα and Iβ.[1][2] Also inhibits cGMP-gated ion channels.[1][2][3] | Ablates or reduces the expression of a specific gene (e.g., PRKG1 encoding PKG). |
| Temporal Control | Acute and reversible. Effects are observed upon administration and cease upon removal. | Long-term or permanent gene alteration (knockout) or transient reduction in expression (siRNA). |
| Specificity | Primarily targets PKG, but the Rp-isomer can have off-target effects on PKA and phosphodiesterases.[4] | Highly specific to the targeted gene, minimizing off-target effects. |
| Dose-Dependence | Allows for the study of dose-dependent responses and kinetic analysis. | Typically results in a complete or significant loss of function, making dose-response studies challenging. |
| Compensation | Acute application is less likely to induce compensatory mechanisms. | Chronic gene deletion can lead to developmental compensation by other pathways. |
| Systemic vs. Cell-Specific | Can be applied systemically or to specific tissues/cells in culture. | Can be engineered for systemic (whole-body) or cell/tissue-specific knockout. |
| Throughput | High-throughput screening of various cell types and conditions is feasible. | Lower throughput due to the time and resources required for generating and validating genetic models. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for the application of this compound and for genetic knockdown of its primary target, PKG.
Protocol 1: In Vitro PKG Activation with this compound
This protocol describes the use of this compound to activate PKG in a cell culture model, with subsequent analysis of a downstream phosphorylation event by Western blot.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phospho-VASP (Vasodilator-Stimulated Phosphoprotein) antibody
-
Total VASP antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach approximately 80% confluency.
-
Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 10, 50 µM). A vehicle control (DMSO or water) should be included.
-
Incubation: Remove the complete medium, wash the cells with PBS, and add the treatment solutions. Incubate for a specified time (e.g., 30 minutes to 2 hours) at 37°C.
-
Cell Lysis: Aspirate the treatment medium, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VASP and a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to total VASP and the loading control.
Protocol 2: siRNA-Mediated Knockdown of PKG1
This protocol outlines the transient knockdown of PKG1 expression in a cell culture model to validate the specificity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
siRNA targeting PRKG1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
PKG1 antibody
-
Loading control antibody
-
Lysis buffer, SDS-PAGE gels, and Western blot apparatus
Procedure:
-
Cell Seeding: Plate cells one day prior to transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown:
-
Lyse the cells and perform Western blotting as described in Protocol 1, using an antibody against PKG1 to confirm reduced protein expression.
-
-
Functional Assay: After confirming knockdown, treat the cells with this compound as described in Protocol 1 and assess the downstream effect (e.g., VASP phosphorylation). A blunted response in the PKG1 knockdown cells compared to the control siRNA-treated cells would validate that the effect of this compound is mediated by PKG1.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Barriers: A Comparative Analysis of cGMP Analog Lipophilicity
For researchers in pharmacology and drug development, the ability of a molecule to traverse the cell membrane is a critical determinant of its therapeutic efficacy. This is particularly true for analogs of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in a multitude of physiological processes. This guide provides a comparative analysis of the lipophilicity of various cGMP analogs, offering experimental data and detailed methodologies to aid in the selection of the most suitable compounds for your research.
The lipophilicity of a compound, often expressed as its partition coefficient (logP) or distribution coefficient (logD), is a key physicochemical property that governs its ability to cross the lipid bilayers of cell membranes. A higher lipophilicity generally correlates with better membrane permeability. This guide presents a compilation of lipophilicity data for several cGMP analogs, outlines the experimental methods used to determine these values, and provides a visual representation of the canonical cGMP signaling pathway.
Lipophilicity of cGMP Analogs: A Quantitative Comparison
The following table summarizes the lipophilicity of various cGMP analogs. The data is presented as the logarithm of the octanol-water partition coefficient (logP or clogP) or as log kw (B13871080), a value derived from reversed-phase high-performance liquid chromatography (RP-HPLC) that correlates with lipophilicity. A higher value indicates greater lipophilicity.
| cGMP Analog | Lipophilicity (log kw) | Calculated Lipophilicity (LogD at pH 7.4) |
| 8-Br-cGMP | 1.17[1] | |
| 8-pCPT-cGMP | 2.52[1] | |
| oxo-CN03 | -1.26[2] | |
| RP-/SP-CN03 | -0.37[2] | |
| dithio-CN03 | 1.21[2] | |
| Lipophilicity Ranking of Various cGMP Analogs | ||
| Low Lipophilicity (log kw 0.00 - 1.00) | 7 analogs[3] | |
| Moderate Lipophilicity (log kw 1.00 - 2.00) | 14 analogs[3] | |
| High Lipophilicity (log kw 2.00 - 3.00) | 13 analogs[3] | |
| Very High Lipophilicity (log kw 3.00 - 4.00) | 4 analogs[3] |
Note: log kw is a measure of lipophilicity obtained from the retention factor in RP-HPLC. A log kw of at least 1.2 is generally considered necessary for a compound to be membrane-permeant[3].
The cGMP Signaling Pathway
The biological effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinases (PKG), which in turn phosphorylate a variety of downstream targets, leading to diverse cellular responses. The following diagram illustrates the canonical cGMP signaling pathway.
Experimental Protocols for Lipophilicity Determination
The lipophilicity of cGMP analogs is typically determined using one of two primary methods: the shake-flask method or reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (logP)
This traditional method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.
Protocol:
-
A known amount of the cGMP analog is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to ensure thorough mixing and allowed to stand until the two phases completely separate.
-
The concentration of the analog in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logarithm of P (logP) is then determined.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (log kw)
RP-HPLC is a more rapid and less material-intensive method for estimating lipophilicity. It relies on the retention time of a compound on a nonpolar stationary phase.
Protocol:
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used as the mobile phase. The concentration of the organic modifier is varied to determine the retention factor (k) at different mobile phase compositions.
-
Procedure:
-
The cGMP analog is injected onto the column.
-
The retention time of the analog is measured at several different concentrations of the organic modifier in the mobile phase.
-
The retention factor (k) is calculated for each mobile phase composition.
-
A plot of log k versus the percentage of the organic modifier is constructed.
-
The y-intercept of this plot, extrapolated to 0% organic modifier, gives the log kw value, which is a measure of the compound's lipophilicity.
-
Conclusion
The selection of a cGMP analog for research or therapeutic development should be guided by a thorough understanding of its physicochemical properties, particularly its lipophilicity. This guide provides a foundational dataset and methodological overview to assist researchers in making informed decisions. By correlating lipophilicity with cellular activity, scientists can better predict the in vivo behavior of these important signaling molecules and accelerate the development of novel therapeutics targeting the cGMP pathway.
References
Assessing the Selectivity of Sp-8-Br-PET-cGMPS for Protein Kinase G Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of Sp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) for different isoforms of cGMP-dependent protein kinase (PKG). As a crucial tool in the study of cGMP signaling pathways, understanding the specific interactions of this analog with its primary targets is paramount for accurate experimental design and interpretation.
To provide a framework for assessing its selectivity, this guide presents a comparison with the natural ligand, cGMP, for which isoform-specific activation data is well-documented.
Data Presentation: Comparative Activation of PKG Isoforms
The following table summarizes the available information on the activation of PKG isoforms by this compound and provides the known activation constants for the endogenous activator, cGMP, for a comparative perspective.
| Activator | PKG Iα | PKG Iβ | PKG II |
| This compound | Described as an activator.[1][2][4] Specific Ka not available. | Described as an activator.[1][2][4] Specific Ka not available. | No specific data on activation available. |
| cGMP (for comparison) | Ka ≈ 0.1 µM[5] | Ka ≈ 1.0 µM[5] | Ka ≈ 0.07 µM[5] |
Note: The Iα isoform of PKG is approximately 10-fold more sensitive to cGMP than the Iβ isoform.[5]
Experimental Protocols
To determine the isoform selectivity of a PKG agonist like this compound, a robust in vitro kinase activity assay is essential. Below is a detailed methodology for such an experiment.
Protocol: In Vitro PKG Isoform Selectivity Kinase Activity Assay
Objective: To determine the activation constant (Ka) of this compound for the purified recombinant PKG isoforms Iα, Iβ, and II.
Materials:
-
Purified recombinant human PKG Iα, PKG Iβ, and PKG II
-
This compound
-
cGMP (for control)
-
Fluorescently labeled or biotinylated peptide substrate (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA solution)
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound and cGMP in the kinase assay buffer. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve.
-
Prepare a working solution of each PKG isoform in the kinase assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-background ratio.
-
Prepare a working solution of the peptide substrate and ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase assay buffer.
-
Add the serially diluted this compound or cGMP to the respective wells.
-
Add the specific PKG isoform to each well.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Detection of Phosphorylation:
-
The method of detection will depend on the substrate used. For a fluorescently labeled peptide, the separation of phosphorylated and non-phosphorylated substrate might be achieved using mobility shift assays or specific antibodies. For biotinylated substrates, the phosphorylated product can be captured on a streptavidin-coated plate and detected with a phosphospecific antibody linked to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme or no agonist) from all data points.
-
Plot the kinase activity (e.g., fluorescence intensity or absorbance) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each agonist and each PKG isoform. The activation constant (Ka) can be derived from this data.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing the selectivity of a PKG agonist.
Caption: cGMP signaling pathway showing activation by this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Sp-8-Br-PET-cGMPS
For researchers, scientists, and drug development professionals utilizing Sp-8-Br-PET-cGMPS, a membrane-permeable cGMP signaling modulator, adherence to proper disposal and safety protocols is paramount. This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
| Property | Data |
| Chemical Name | Sp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate |
| Molecular Formula | C₁₈H₁₅BrN₅O₆PS[1] |
| CAS Number | 172806-21-2[1] |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C[1] |
| Stability | Stable under recommended storage conditions. |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Solubility | Soluble in DMSO. |
Disposal Protocol: Step-by-Step Guidance
As a brominated organic compound, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Disposal must be conducted through a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in solid form, dissolved in a solvent, or in a mixed phase.
-
Classify as Hazardous: This compound should be classified as hazardous chemical waste, specifically as halogenated organic waste.[2][3]
-
Segregate Waste: It is crucial to collect waste containing this compound separately from non-halogenated chemical waste and other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal.[2][3]
2. Waste Collection and Storage:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap for collecting this compound waste. The container should be clearly labeled.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "Sp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage Location: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Engage with your institution's EHS department or a certified hazardous waste disposal vendor to arrange for the pickup and disposal of the this compound waste.
-
Prepare for Transport: Ensure the waste container is sealed, properly labeled, and ready for transport in accordance with the disposal company's instructions and any applicable transportation regulations.
-
Manifesting: A hazardous waste manifest will be required for the transport and disposal of the material. Your EHS department or the disposal vendor will provide guidance on completing this documentation.
4. Spill Management: In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as diatomite or universal binders.
-
Cleanup: Carefully collect the absorbed material and any contaminated surfaces (e.g., paper towels) and place them in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol, and then washing with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Signaling Pathway and Experimental Workflow Diagrams
Disposal Workflow for this compound
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the most current safety data sheets for any chemicals you are working with.
References
Essential Safety and Logistics for Handling Sp-8-Br-PET-cGMPS
For researchers, scientists, and drug development professionals utilizing Sp-8-Br-PET-cGMPS, a membrane-permeable cGMP analog, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, full personal protective equipment is essential to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A buttoned lab coat is necessary to protect from spills. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoid inhalation of the powder or any aerosols. A respirator may be necessary for large quantities or in poorly ventilated areas. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to experimental use, is critical.
Preparation and Handling:
-
Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the solid powder carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
Experimental Use:
-
Clear Labeling: All vials and containers with this compound must be clearly labeled with the compound name, concentration, and date of preparation.
-
Secondary Containment: Use secondary containment (e.g., a tray) when transporting solutions to prevent spills.
-
Post-Experiment Decontamination: After experimental use, decontaminate all surfaces and equipment that may have come into contact with the compound. A 70% ethanol (B145695) solution is generally effective for this purpose.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Collect: Carefully collect the absorbed material and any solid powder into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol) and then soap and water.
Waste Disposal: All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been created using Graphviz.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
